Hydroxy-PEG20-Boc
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H94O23/c1-47(2,3)70-46(49)4-6-50-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-34-64-36-38-66-40-42-68-44-45-69-43-41-67-39-37-65-35-33-63-31-29-61-27-25-59-23-21-57-19-17-55-15-13-53-11-9-51-7-5-48/h48H,4-45H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAANOHODRCWNIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H94O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1027.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Application of Hydroxy-PEG20-Boc in Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted therapeutics, the rational design of linker molecules is paramount to achieving desired pharmacological outcomes. Among the diverse array of chemical tools available, heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in the development of sophisticated bioconjugates. This guide provides a comprehensive technical overview of Hydroxy-PEG20-Boc, a long-chain PEG linker, with a focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Attributes of this compound
This compound is a chemical entity characterized by three key functional components:
-
A Terminal Hydroxyl (-OH) Group: This functional group serves as a reactive handle for conjugation to a variety of moieties, most commonly carboxylic acids on targeting ligands or payloads, to form a stable ester linkage.
-
A 20-Unit Polyethylene Glycol (PEG) Chain: The PEG spacer is a critical determinant of the physicochemical properties of the final conjugate. The 20-unit length provides a significant degree of hydrophilicity, which can enhance the solubility and reduce the aggregation of often-hydrophobic drug molecules.[1] Furthermore, the PEG chain can improve the pharmacokinetic profile of the conjugate, potentially leading to a longer circulation half-life.[1]
-
A Boc-Protected Amine (-NHBoc) Group: The tert-butyloxycarbonyl (Boc) protecting group allows for the selective and sequential introduction of a second molecular entity.[2] The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine.[3] This primary amine is then available for conjugation, typically through the formation of an amide bond.[4]
Applications in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest.[5] They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation by the proteasome.[5]
The use of a long-chain PEG linker like this compound in PROTAC design offers several advantages:
-
Enhanced Solubility: Many potent protein-targeting ligands and E3 ligase ligands are hydrophobic. The incorporation of a hydrophilic PEG20 chain can significantly improve the overall solubility of the PROTAC, which is crucial for its biological activity and formulation.[5]
-
Improved Cell Permeability: The length and flexibility of the PEG linker can influence the ability of the PROTAC to cross the cell membrane and reach its intracellular target.
-
Optimization of Ternary Complex Formation: The 20-unit PEG chain provides a substantial and flexible linker that can span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex. The optimal linker length is often determined empirically for each target-E3 ligase pair.[5]
Applications in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic payload specifically to cancer cells by conjugating it to a monoclonal antibody that recognizes a tumor-associated antigen.[1] The linker in an ADC is a critical component that connects the antibody and the payload, and its properties can significantly impact the ADC's efficacy and safety.
This compound can be employed in the synthesis of both cleavable and non-cleavable linkers for ADCs. The PEG component of the linker offers several benefits in the context of ADCs:
-
Increased Solubility and Stability: The PEG linker can help to mitigate the aggregation of ADCs, which can be a challenge, particularly with hydrophobic payloads.[1] It also creates a protective hydrophilic shield around the payload, which can improve its stability in circulation.[1]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy for extending the in vivo half-life of therapeutic molecules.[1]
-
Higher Drug-to-Antibody Ratio (DAR): The use of PEG linkers can facilitate the attachment of a higher number of payload molecules to the antibody without compromising the ADC's solubility and stability.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key chemical transformations involving this compound.
Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule
This protocol describes the formation of an ester linkage between the hydroxyl group of the PEG linker and a carboxylic acid on a target molecule (e.g., a targeting ligand) using a carbodiimide (B86325) coupling agent.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Methodology:
-
Activation of the Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DCM.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) or a catalytic amount of DMAP (0.1 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to form the active ester intermediate.
-
-
Conjugation Reaction:
-
In a separate flask, dissolve this compound (1.0-1.2 equivalents) in anhydrous DCM.
-
Add the solution of the activated carboxylic acid dropwise to the this compound solution.
-
Allow the reaction to stir at room temperature for 4-18 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, filter the mixture if a urea (B33335) byproduct has precipitated (common with carbodiimide reagents).
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in DCM or ethyl acetate (B1210297) in hexanes).
-
Protocol 2: Boc Deprotection of the PEG-Conjugate
This protocol outlines the removal of the Boc protecting group to reveal a primary amine, which is then available for further conjugation.[3]
Materials:
-
Boc-protected PEG-conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Methodology:
-
Dissolution: Dissolve the Boc-protected PEG-conjugate in anhydrous DCM in a round-bottom flask (a typical concentration is 0.1-0.2 M).[3]
-
Acid Addition: To the stirred solution, add TFA to a final concentration of 20-50% (v/v).[3] For example, for a 25% TFA solution, add one-third of the volume of DCM as TFA. The addition is typically performed at room temperature.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is generally rapid and is often complete within 30-120 minutes.[6] Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
-
Solvent Removal and Work-up:
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To ensure the complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).[3] The product at this stage is the trifluoroacetate (B77799) salt of the amine.
-
If the free amine is required, dissolve the residue in an organic solvent and wash with a saturated aqueous sodium bicarbonate solution to neutralize the salt. Dry the organic layer and concentrate to obtain the deprotected product.
-
Quantitative Data
The selection of the linker is a critical parameter in the optimization of PROTAC and ADC performance. The following tables provide illustrative data on the impact of the linker on key properties.
| Parameter | Typical Value | Reference |
| Boc Deprotection Yield | >95% | [3] |
| Conjugation Reaction Yield | 60-85% | [6] |
Note: The data in this table is illustrative and intended to demonstrate expected trends. Actual yields may vary depending on the specific substrates and reaction conditions.
Visualizing Workflows and Pathways
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound.
Caption: A generalized workflow for the synthesis of a PROTAC.
PROTAC Mechanism of Action
The diagram below illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound is a versatile and valuable tool in the design and synthesis of advanced therapeutics such as PROTACs and ADCs. Its long-chain, hydrophilic PEG spacer, combined with its orthogonal protecting group strategy, provides medicinal chemists with a powerful means to modulate the physicochemical and pharmacokinetic properties of their drug candidates. A thorough understanding of the chemical properties and experimental protocols associated with this linker is essential for its successful implementation in drug discovery and development programs. While the principles outlined in this guide are broadly applicable, the optimal linker strategy for any given application will ultimately depend on the specific molecular context and therapeutic goals.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. polysciences.com [polysciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Hydroxy-PEG20-Boc: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hydroxy-PEG20-Boc, a heterobifunctional linker molecule integral to the advancement of targeted therapeutics. This document details its chemical structure, physicochemical properties, and its critical role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Included are detailed experimental protocols and visualizations to facilitate its application in research and drug development.
Introduction to this compound
This compound is a high molecular weight, monodisperse polyethylene (B3416737) glycol (PEG) linker. It is characterized by a chain of 20 ethylene (B1197577) glycol units, providing a significant hydrophilic spacer. One terminus of the PEG chain is functionalized with a hydroxyl (-OH) group, while the other end features a Boc (tert-butyloxycarbonyl) protected amine (-NHBoc). This bifunctional nature allows for the sequential and controlled conjugation of two different molecular entities, making it a valuable tool in the construction of complex bioactive molecules.
The primary application of this compound is in the field of targeted protein degradation, specifically in the design and synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker component of a PROTAC is crucial, as its length, flexibility, and physicochemical properties significantly influence the efficacy of the resulting molecule.[3][4] Long-chain PEG linkers like this compound can enhance the aqueous solubility of the PROTAC and provide the necessary spacing and flexibility to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[][6]
Chemical Structure and Properties
The chemical structure of this compound consists of a linear 20-unit polyethylene glycol chain, with a hydroxyl group at one end and a tert-butyloxycarbonyl-protected amine at the other.
Chemical Structure:
HO-(CH₂CH₂O)₂₀-NHBoc
Physicochemical and Spectroscopic Properties
Quantitative physicochemical data for a discrete 20-unit PEG linker is not extensively available in public domains. The following table summarizes key properties, with some values being predicted or extrapolated based on data from shorter PEG analogues and general principles of polymer chemistry.[7][8][9][10]
| Property | Value (Illustrative/Predicted) |
| Molecular Formula | C₅₃H₁₀₇NO₂₃ |
| Molecular Weight | 1118.4 g/mol |
| Appearance | White to off-white solid or waxy substance |
| Solubility | Soluble in water, ethanol, DMF, DMSO, and chlorinated solvents.[7] Insoluble in non-polar solvents like hexanes. |
| pKa (hydroxyl proton) | ~16-17 |
| Storage Conditions | -20°C, sealed under an inert atmosphere |
Spectroscopic data is critical for the verification of the structure and purity of this compound. Below are the expected chemical shifts for ¹H and ¹³C NMR spectroscopy.[11][12][13][14][15]
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -C(CH₃)₃ (Boc) | ~1.44 (s, 9H) | ~28.4, ~79.1 |
| -NH- (Carbamate) | ~4.8 (broad s, 1H) | N/A |
| -(C=O)- (Carbamate) | N/A | ~156.1 |
| -O-CH₂-CH₂-O- (PEG) | ~3.64 (s, ~80H) | ~70.5 |
| HO-CH₂- | ~3.71 (t, 2H) | ~61.7 |
| -CH₂-NHBoc | ~3.3 (q, 2H) | ~40.3 |
Role in Targeted Protein Degradation and PROTAC Synthesis
The unique properties of this compound make it an important building block in the development of PROTACs.
-
Enhanced Solubility : The long, hydrophilic PEG chain significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecules.[]
-
Optimal Spacing and Flexibility : The 20-unit PEG linker provides substantial length and flexibility, which is often necessary to span the distance between the binding sites of the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[2][3]
-
Controlled Synthesis : The orthogonal protecting groups (hydroxyl and Boc-amine) allow for a stepwise and controlled synthesis of the PROTAC, enabling the modular assembly of the target protein ligand and the E3 ligase ligand.[16]
The general workflow for synthesizing a PROTAC using this compound is a multi-step process involving the sequential coupling of the two ligands to the linker.
References
- 1. nbinno.com [nbinno.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. creativepegworks.com [creativepegworks.com]
- 8. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ɑ-Hydroxy-ω-Boc Amino PEG [rapp-polymere.com]
synthesis and purification of Hydroxy-PEG20-Boc
An In-depth Technical Guide to the Synthesis and Purification of Hydroxy-PEG20-Boc
This technical guide provides a comprehensive overview of a robust and widely applicable method for the . This heterobifunctional polyethylene (B3416737) glycol (PEG) linker is a valuable tool in bioconjugation, drug delivery, and the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1][2] The methodologies detailed herein are based on established principles of chemoselective amine protection and chromatographic purification of PEGylated compounds.[3][4]
Proposed Synthesis Pathway
The most efficient and direct synthesis of this compound involves the selective N-protection of the corresponding amino-alcohol precursor, HO-PEG20-NH2. The key step is the chemoselective reaction of the primary amine with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a non-nucleophilic base.[1][5] The hydroxyl group generally remains unreactive under these standard conditions, allowing for a straightforward, one-step protection to yield the desired product.[1]
Caption: Proposed reaction scheme for the synthesis of this compound.
Experimental Protocols
Synthesis: Mono-Boc Protection of HO-PEG20-NH2
This one-pot procedure is adapted from established methods for the mono-Boc protection of amino-alcohols.[1][5]
Materials:
-
Hydroxy-PEG20-amine (HO-PEG20-NH2)
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous, or a Tetrahydrofuran (THF)/Water co-solvent system[5]
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Dissolution: Under an inert atmosphere (e.g., nitrogen or argon), dissolve Hydroxy-PEG20-amine (1.0 equivalent) in a suitable solvent such as anhydrous DCM or a THF/water mixture to a concentration of approximately 0.1-0.2 M.[5]
-
Addition of Base: To the stirring solution, add triethylamine or DIPEA (1.5 equivalents). Stir the mixture for 10 minutes at room temperature.[1][5]
-
Addition of (Boc)2O: Dissolve di-tert-butyl dicarbonate (1.2 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the main reaction flask.[1][5]
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours.[5] Monitor the progress by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[3][5]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent.[1][5]
-
Redissolve the residue in a larger volume of DCM or ethyl acetate.[1]
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution (to remove acidic impurities) and brine.[1][6]
-
Dry the separated organic layer over anhydrous Na2SO4 or MgSO4.[1][6]
-
-
Crude Product Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound, which typically appears as an oil or a waxy solid.
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purification of the crude product is essential to remove unreacted starting materials and any by-products. Due to the nature of PEGylated compounds, RP-HPLC is a highly effective purification method.[3][4][7]
Instrumentation and Materials:
-
Preparative HPLC system
-
C18 reversed-phase column
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic acid (TFA)[7]
-
Mobile Phase B: HPLC-grade acetonitrile (B52724) (ACN) with 0.1% Trifluoroacetic acid (TFA)[7]
-
Detector: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or UV detector at low wavelength (e.g., 214 nm).[6][7]
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition (e.g., 95% Water / 5% ACN). Filter the sample through a 0.45 µm syringe filter before injection.[7]
-
Chromatography:
-
Fraction Collection: Collect fractions corresponding to the main product peak.[7]
-
Product Isolation: Combine the pure fractions. The organic solvent (acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution containing the product can be lyophilized (freeze-dried) to yield the pure this compound as a solid or oil.
-
TFA Removal (Optional but Recommended): The Boc protecting group can be sensitive to prolonged exposure to the TFA used in the mobile phase.[7] It is recommended to neutralize the collected fractions with a base like pyridine (B92270) or to perform co-evaporation with a solvent like toluene (B28343) to remove residual acid.[8]
Data Presentation
Quantitative Data Summary
The following table summarizes expected yields and purity levels based on similar reported procedures.
| Parameter | Expected Value | Purification Method |
| Crude Yield | 60-85% | Post Work-up |
| Final Purity | >98% | Preparative RP-HPLC[7] |
Characterization Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Result |
| ¹H NMR | Presence of a characteristic singlet for the Boc protecting group at ~1.4 ppm and a broad multiplet for the PEG backbone around 3.6 ppm. Integration confirms mono-substitution.[3][7] |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the calculated mass of this compound.[3] |
| Analytical HPLC | A single major peak indicating high purity.[3] |
Visualization of Workflows
Caption: Workflow diagram illustrating the synthesis and work-up process.
Caption: Workflow for the purification and characterization of the final product.
References
The Strategic Role of Hydroxy-PEG20-Boc in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to selectively eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to induce the degradation of proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). Among the diverse array of linker chemistries, polyethylene (B3416737) glycol (PEG)-based linkers have gained prominence. This technical guide provides an in-depth exploration of the role of Hydroxy-PEG20-Boc, a bifunctional PEG linker, in the design and development of potent and drug-like PROTACs.
Core Principles of this compound in PROTAC Design
This compound is a bifunctional linker that offers a strategic advantage in the modular assembly of PROTACs. Its structure consists of a 20-unit polyethylene glycol chain, affording significant length and flexibility, with a hydroxyl (-OH) group at one terminus and a Boc-protected amine (-NHBoc) at the other. This design imparts several desirable characteristics to the resulting PROTAC molecule.
Enhanced Solubility and Physicochemical Properties: A primary challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility and unfavorable pharmacokinetic profiles. The hydrophilic nature of the PEG chain in this compound significantly enhances the water solubility of the overall PROTAC molecule.[1][2] This is crucial for improving bioavailability and facilitating formulation.
Optimal Length and Flexibility for Ternary Complex Formation: The 20-unit PEG chain provides a substantial and flexible spacer between the POI and E3 ligase ligands. This flexibility allows the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[3] A linker that is too short may cause steric hindrance, while an excessively long or rigid linker can lead to a non-productive complex.[4]
Synthetic Tractability: The orthogonal nature of the hydroxyl and Boc-protected amine functionalities allows for a controlled and stepwise synthesis of the PROTAC. The hydroxyl group can be coupled to one of the ligands, and the Boc group can be readily removed under acidic conditions to allow for the coupling of the second ligand, enabling a modular and efficient synthetic strategy.[5]
Quantitative Impact of PEG Linkers on PROTAC Properties
The length and composition of the linker have a profound impact on the biological activity and drug-like properties of a PROTAC. The following tables summarize quantitative data from various studies, illustrating the influence of PEG linkers on key parameters.
Table 1: Effect of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] |
| PROTAC 1 | PEG3 | 15.8 | >95 |
| PROTAC 2 | PEG4 | 8.7 | >98 |
| PROTAC 3 | PEG5 | 4.2 | >98 |
| PROTAC 4 | PEG6 | 20 | >98 |
Data synthesized from studies on BRD4-targeting PROTACs.[6][7][8] [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. [b] Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Comparative Analysis of PEG vs. Alkyl Linkers
| Property | Alkyl Linker | PEG Linker | Key Observations |
| Aqueous Solubility | Generally lower | Generally higher | The hydrophilic nature of PEG enhances solubility.[9][10] |
| Cell Permeability (Papp) | Can be higher due to hydrophobicity | Variable; can be enhanced by folded conformations | Permeability is a complex interplay of factors.[9][10] |
| Degradation Potency (DC50) | Variable | Often more potent | Improved solubility and flexibility of PEG can lead to better efficacy.[2] |
Experimental Protocols
Accurate and reproducible experimental data are essential for the rational design and optimization of PROTACs. The following are detailed methodologies for key experiments in PROTAC development.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC, first coupling a POI ligand containing a carboxylic acid to the hydroxyl group of the linker, followed by deprotection and coupling to an E3 ligase ligand with a carboxylic acid.
Step 1: Coupling of POI Ligand to this compound
-
Materials:
-
POI ligand with a carboxylic acid (POI-COOH) (1.0 eq)
-
This compound (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve POI-COOH (1.0 eq) and this compound (1.1 eq) in anhydrous DCM or DMF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the coupling reagent (DCC or HATU) and base (DMAP or DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove any precipitated byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting POI-PEG20-Boc conjugate by flash column chromatography on silica (B1680970) gel.[5]
-
Step 2: Deprotection of the Boc Group
-
Materials:
-
POI-PEG20-Boc conjugate from Step 1
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the POI-PEG20-Boc conjugate in anhydrous DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected POI-PEG20-NH2.[5]
-
Step 3: Coupling of E3 Ligase Ligand
-
Materials:
-
POI-PEG20-NH2 from Step 2 (1.0 eq)
-
E3 ligase ligand with a carboxylic acid (E3-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve E3-COOH (1.1 eq) and HATU (1.2 eq) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes.
-
Add a solution of the POI-PEG20-NH2 conjugate (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).[5]
-
Protocol 2: Western Blotting for Protein Degradation Assessment
-
Objective: To quantify the degradation of the target protein induced by the PROTAC.
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system. Quantify the band intensities using densitometry software.[4]
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
-
Procedure:
-
Membrane Coating: Apply a solution of a lipid (e.g., 2% lecithin (B1663433) in dodecane) to the filter of each well in a 96-well filter plate (donor plate).
-
Donor and Acceptor Plate Preparation: Prepare a solution of the test PROTAC in a buffer (e.g., PBS) and add it to the donor plate. Fill the wells of a 96-well acceptor plate with the same buffer.
-
Assay Assembly and Incubation: Place the donor plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution. Incubate the assembly for a defined period (e.g., 4-16 hours).
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) based on the compound concentration in the acceptor well, incubation time, and membrane surface area.[6]
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams are invaluable tools for conceptualizing the complex biological processes and experimental workflows involved in PROTAC research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Role of Hydroxy-PEG20-Boc in Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A critical component of any PROTAC is the linker that connects the POI-binding ligand to the E3 ubiquitin ligase-recruiting ligand. This guide provides a comprehensive technical overview of the mechanism of action of PROTACs, with a specific focus on the role of the long-chain polyethylene (B3416737) glycol (PEG) linker, exemplified by Hydroxy-PEG20-Boc. We will delve into the core principles of PROTAC function, present representative quantitative data, provide detailed experimental protocols for the synthesis and evaluation of PEGylated PROTACs, and visualize the key biological pathways and experimental workflows.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
PROTACs function as molecular matchmakers within the cell.[1] Their mechanism can be dissected into a series of orchestrated steps, ultimately leading to the catalytic degradation of the target protein.[2]
-
Ternary Complex Formation : The PROTAC molecule, with its two distinct ligands, simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a transient ternary complex (POI-PROTAC-E3 ligase).[1][2] The linker, in this case, a 20-unit PEG chain, plays a crucial role in spanning the distance between the two proteins and providing the necessary flexibility to achieve a productive conformation for the subsequent steps.[2]
-
Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to surface-exposed lysine (B10760008) residues on the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.[2]
-
Proteasomal Recognition and Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the tagged protein into small peptides, which are then recycled by the cell.[2]
-
Catalytic Cycle : After the degradation of the POI, the PROTAC molecule is released and can engage another POI and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for substoichiometric concentrations of the PROTAC to achieve significant degradation of the target protein.[2]
The this compound linker is a bifunctional chemical tool used in the synthesis of these PROTACs. The hydroxyl (-OH) group provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand, while the tert-butyloxycarbonyl (Boc)-protected amine allows for subsequent deprotection and attachment to the other binding moiety. The 20-unit PEG chain offers a significant degree of hydrophilicity and flexibility, which can enhance the solubility and cell permeability of the final PROTAC molecule, and critically, allows for the optimal positioning of the POI and E3 ligase for efficient ternary complex formation and subsequent ubiquitination.[3]
Quantitative Data on the Impact of PEG Linker Length
The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not readily accessible to the E3 ligase.[2]
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| RC-1 | BTK | Cereblon | 2 PEG units | >1000 | <20 | [2] |
| RC-3 | BTK | Cereblon | 4 PEG units | 15.6 | >95 | [2] |
| RC-4 | BTK | Cereblon | 5 PEG units | 5.8 | >95 | [2] |
Note: The data presented is for illustrative purposes to highlight the importance of linker length optimization. The optimal linker length is highly dependent on the specific POI, E3 ligase, and the attachment points of the linker.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using a Hydroxy-PEG-Boc linker and for the subsequent evaluation of its biological activity.
Synthesis of a PROTAC with a PEG Linker
This protocol describes a general two-step synthesis of a PROTAC, starting with the coupling of a POI ligand to the Hydroxy-PEG-Boc linker, followed by deprotection and coupling to an E3 ligase ligand.
Step 1: Coupling of POI Ligand to Hydroxy-PEG-Boc Linker
-
Materials:
-
POI ligand with a carboxylic acid functional group (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve the POI ligand and this compound in anhydrous DMF under an inert atmosphere.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU to the reaction mixture and continue stirring at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-PEG20-Boc intermediate.
-
Step 2: Boc Deprotection and Coupling of E3 Ligase Ligand
-
Materials:
-
POI-PEG20-Boc intermediate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
E3 ligase ligand with a carboxylic acid functional group (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the POI-PEG20-Boc intermediate in DCM.
-
Add TFA (typically 20-50% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.
-
In a separate flask, dissolve the E3 ligase ligand in anhydrous DMF under an inert atmosphere.
-
Add HATU and DIPEA and stir for 5 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected POI-PEG20-amine to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Western Blotting for Target Protein Degradation
This assay is a fundamental method to quantify the reduction in the levels of the target protein following PROTAC treatment.[2]
-
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[4]
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful biophysical technique to measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, and to characterize the formation of the ternary complex.
-
Procedure:
-
Immobilization: Immobilize the purified E3 ligase onto an SPR sensor chip.
-
Binary Interaction Analysis: Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (KD).
-
Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. Flow these mixtures over the E3 ligase-functionalized surface. An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Development and Evaluation
Caption: A typical experimental workflow for PROTAC evaluation.
Conclusion
The this compound linker represents a valuable chemical tool for the synthesis of PROTACs, particularly when a long, flexible, and hydrophilic spacer is required to bridge the protein of interest and the E3 ligase. The principles of PROTAC-mediated protein degradation are well-established, and a suite of robust experimental assays is available to characterize the efficacy of these novel therapeutic agents. While the optimal linker length is target-dependent and requires empirical determination, the methodologies and workflows outlined in this guide provide a solid framework for the rational design and evaluation of potent and selective protein degraders. The continued exploration of linkerology, including the use of long PEG chains, will undoubtedly be a key driver of innovation in the rapidly advancing field of targeted protein degradation.
References
Bifunctional PEG Linkers for Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation and Bifunctional PEG Linkers
Polyethylene glycol (PEG) linkers are crucial tools in bioconjugation, acting as flexible, hydrophilic spacers to connect biomolecules with other entities like drugs or imaging agents. The process of attaching PEG chains, known as PEGylation, significantly improves the therapeutic and diagnostic properties of biomolecules by enhancing solubility, increasing stability, and reducing immunogenicity. Bifunctional PEG linkers, featuring reactive functional groups at both ends of the PEG chain, are essential for creating well-defined bioconjugates.
PEGylation enhances the therapeutic properties of molecules by:
-
Improving Pharmacokinetics: It increases the hydrodynamic size of the molecule, which in turn reduces renal clearance and extends its circulation half-life.
-
Enhancing Solubility and Stability: The hydrophilic nature of PEG improves the solubility of hydrophobic drugs and shields the conjugated molecule from enzymatic degradation.
-
Reducing Immunogenicity: PEG chains can mask surface epitopes on proteins, decreasing the likelihood of an immune response.
Bifunctional PEG linkers are categorized based on the reactivity of their terminal groups:
-
Homobifunctional Linkers: These possess two identical reactive groups and are mainly used for crosslinking or polymerizing molecules with the same functional group. This can sometimes lead to a mixture of products, requiring more extensive purification.
-
Heterobifunctional Linkers: These have two different reactive groups, enabling the controlled, sequential conjugation of two different molecules. This approach significantly reduces the formation of unwanted byproducts, leading to a more uniform and well-defined final product.
Core Chemistries of Bifunctional PEG Linkers
The versatility of bifunctional PEG linkers comes from the variety of reactive functional groups that can be attached to their ends. The choice of these groups is determined by the available functional groups on the target biomolecule.
Commonly targeted functional groups on biomolecules include:
-
Primary amines (-NH₂): Found on the side chains of lysine (B10760008) residues, they are the most frequent targets for modification due to their abundance.
-
Thiols (-SH): Present on cysteine residues.
-
Carbonyls (aldehydes and ketones): Can be introduced by oxidizing carbohydrate moieties.
Types of Bifunctional PEG Linkers
Homobifunctional vs. Heterobifunctional PEG Linkers
The primary distinction between these two types of linkers lies in the reactivity of their terminal functional groups, which dictates the conjugation strategy.
-
Homobifunctional PEG Linkers: With identical reactive groups at each end, they are suited for single-step conjugation or cross-linking identical molecules. However, this can result in a heterogeneous mixture of products.
-
Heterobifunctional PEG Linkers: Featuring two different reactive groups, they allow for controlled, sequential conjugation of two distinct molecules, leading to a more homogeneous product. For complex applications like antibody-drug conjugates (ADCs), heterobifunctional linkers are generally preferred.
dot
Caption: Comparison of homobifunctional and heterobifunctional PEG linkers.
Cleavable vs. Non-Cleavable PEG Linkers
The stability of the linker is another critical factor in drug delivery systems.
-
Cleavable PEG Linkers: These are designed to break under specific physiological conditions, such as changes in pH, enzymatic activity, or redox potential, releasing the drug at the target site. This allows for targeted drug release and can reduce side effects.
-
Non-Cleavable PEG Linkers: These form a stable, permanent bond between the drug and the carrier molecule. The drug is released upon the degradation of the carrier, for example, an antibody in a lysosome. This provides greater stability in circulation.
dot
The Gatekeeper of Bioconjugation: An In-depth Technical Guide to Boc Protection in Hydroxy-PEG20-Boc
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate world of drug development. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its robustness and selective lability. When coupled with a long-chain polyethylene (B3416737) glycol (PEG) linker, such as in Hydroxy-PEG20-Boc, it becomes an invaluable tool for the construction of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the core principles of Boc protection in the context of this compound, detailing its physicochemical properties, experimental protocols for its use, and its application in targeted protein degradation.
Core Concept: The Boc Group as a Temporary Shield
The primary function of the Boc group in this compound is to act as a temporary protecting group for the terminal amine. This protection is crucial in multi-step synthetic strategies where the high nucleophilicity of the amine needs to be masked to prevent unwanted side reactions. The Boc group is renowned for its stability across a wide range of reaction conditions, including basic and nucleophilic environments, yet it can be readily and cleanly removed under acidic conditions. This "orthogonal" deprotection strategy is fundamental to the controlled, stepwise assembly of complex bioconjugates.
Physicochemical Properties of this compound
While a specific datasheet for this compound is not publicly available, the following table summarizes the computed physicochemical properties for a closely related compound, t-Boc-N-amido-PEG20-acid. These values provide a strong estimation for the properties of this compound.
| Property | Value |
| Molecular Formula | C₄₈H₉₅NO₂₄ (for t-Boc-N-amido-PEG20-acid) |
| Molecular Weight | 1070.3 g/mol [1] |
| Appearance | Expected to be a colorless to light yellow liquid or waxy solid |
| Solubility | Soluble in water, chloroform, Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO)[2] |
| Storage Conditions | 2-8°C, sealed in a dry environment |
Experimental Protocols
The utility of this compound is realized through two key experimental procedures: the deprotection of the Boc group to reveal the reactive amine, and the subsequent conjugation of this amine to a molecule of interest.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon source
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization, if required)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). The addition is typically performed at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).
-
Work-up (Isolation of TFA salt): Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times). The product at this stage is the trifluoroacetate (B77799) salt of the amine.
-
Work-up (Neutralization to free amine - Optional): If the free amine is required, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected Hydroxy-PEG20-Amine.
Protocol 2: Synthesis of a PROTAC using Hydroxy-PEG20-Amine (Amide Coupling)
This protocol outlines the coupling of the deprotected Hydroxy-PEG20-Amine to a carboxylic acid-containing ligand for a protein of interest (POI-COOH) to form a PROTAC intermediate.
Materials:
-
Hydroxy-PEG20-Amine (from Protocol 1)
-
POI-COOH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under a nitrogen atmosphere, dissolve the POI-COOH (1 equivalent) in anhydrous DMF. Add DIPEA (3 equivalents) and HATU (1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Coupling Reaction: Add a solution of Hydroxy-PEG20-Amine (1 equivalent) in anhydrous DMF to the activated POI-COOH solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the POI-PEG20-OH conjugate. This can then be further functionalized at the hydroxyl end to attach the E3 ligase ligand, completing the PROTAC synthesis.
Mandatory Visualizations
PROTAC Signaling Pathway
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[3] The this compound linker is a key component in constructing these molecules.
References
The Strategic Integration of Hydroxy-PEG20-Boc in Targeted Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapeutics is continually evolving, with a pressing need for molecular tools that offer enhanced precision, stability, and efficacy. Among these, Hydroxy-PEG20-Boc has emerged as a critical bifunctional linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide explores the core attributes of this compound, providing a comprehensive overview of its synthesis, application in targeted drug delivery, and the underlying biological mechanisms.
Physicochemical Properties and Synthesis
This compound is a hetero-bifunctional molecule featuring a 20-unit polyethylene (B3416737) glycol (PEG) chain, a terminal hydroxyl (-OH) group, and a tert-butyloxycarbonyl (Boc)-protected amine. The long PEG chain imparts favorable physicochemical properties to the final conjugate, such as increased hydrophilicity and an extended in vivo half-life.
Core Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C47H94O23 | [Generic Supplier Data] |
| Molecular Weight | 1027.24 g/mol | [Generic Supplier Data] |
| Appearance | White to off-white solid | [General Knowledge] |
| Solubility | Soluble in water and most organic solvents | [General Knowledge] |
General Synthesis and Purification Protocol
While specific, proprietary synthesis methods for this compound may vary, a generalizable synthetic approach for Boc-protected PEG-hydroxyl linkers involves a multi-step process. The following is a representative protocol for the synthesis of a similar Boc-protected PEG linker, which can be adapted for a 20-unit PEG chain.
Experimental Protocol: Synthesis of a Boc-PEG-OH Linker
-
Starting Material: Commercially available polyethylene glycol with a defined chain length (e.g., PEG20).
-
Monoprotection of PEG: React the diol PEG with a suitable protecting group on one terminus. For instance, a benzyl (B1604629) ether can be formed to protect one hydroxyl group.
-
Functionalization of the Free Hydroxyl: The remaining free hydroxyl group is then typically activated, for example, by mesylation.
-
Introduction of the Amine: The mesylated PEG is reacted with an amine source, such as sodium azide, followed by reduction to the primary amine.
-
Boc Protection: The newly formed amine is then protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc)2O.
-
Deprotection of the Terminal Hydroxyl: The protecting group on the initial hydroxyl (e.g., benzyl ether) is removed to yield the final Hydroxy-PEG-Boc linker.
-
Purification: Throughout the synthesis, purification at each step is critical and is typically achieved through column chromatography on silica (B1680970) gel. The final product's purity is assessed by NMR and mass spectrometry.
Application in Targeted Drug Delivery: PROTACs
This compound is a key component in the synthesis of PROTACs, which are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker plays a crucial role in the PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase, which is critical for the formation of a stable and productive ternary complex.
The PROTAC Mechanism of Action
The mechanism of action for a PROTAC involves hijacking the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS).
Experimental Protocol: Conjugation of this compound to a Targeting Ligand
The synthesis of a PROTAC involves the sequential conjugation of the linker to the targeting ligand and the E3 ligase ligand. The following is a general protocol for the conjugation of a hydroxyl-terminated PEG linker to a carboxylic acid-containing ligand, a common step in PROTAC synthesis.
Experimental Protocol: Ligand Conjugation via Esterification
-
Ligand Activation: Dissolve the carboxylic acid-containing ligand (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM). Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator such as N-hydroxysuccinimide (NHS) (1.2 eq). Stir the reaction at room temperature for 1-2 hours to form the activated NHS ester.
-
Conjugation: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM. Add the activated ligand solution to the linker solution. A catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) can be added to facilitate the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature for 12-24 hours.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC was used). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting conjugate by column chromatography.
-
Boc Deprotection: The Boc protecting group can be removed by treating the conjugate with an acid, such as trifluoroacetic acid (TFA), in DCM to reveal the terminal amine for subsequent conjugation to the second ligand.
Case Study: Targeting KRAS G12C with a PEGylated PROTAC
The KRAS oncogene, particularly the G12C mutant, is a high-value target in cancer therapy. PROTACs designed to degrade KRAS G12C have shown promise in preclinical studies. While a specific PROTAC utilizing a this compound linker for this target may not be publicly disclosed, the principles of its application can be illustrated through the known signaling pathway and general PROTAC design. A long PEG linker in such a PROTAC would be expected to improve its solubility and pharmacokinetic profile, potentially leading to enhanced in vivo efficacy.
KRAS G12C Signaling Pathway and PROTAC Intervention
KRAS is a key component of the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. The G12C mutation leads to constitutive activation of this pathway. A KRAS G12C-targeting PROTAC would induce the degradation of the mutant KRAS protein, thereby inhibiting downstream signaling.
The Art of the Molecular Bridge: An In-depth Guide to Exploring PEG Chain Lengths for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Linker as a Linchpin in Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, redirecting the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and subsequent degradation.[3][4]
Among the most utilized linker motifs are polyethylene (B3416737) glycol (PEG) chains.[5][6] Their hydrophilicity, biocompatibility, and synthetically tunable nature make them ideal for systematically optimizing the spatial distance and orientation between the POI and the E3 ligase.[3][5] The length of this PEG linker is a paramount parameter that must be empirically optimized for each specific POI-E3 ligase pair.[7][8] A linker that is too short can introduce steric hindrance, preventing ternary complex formation, while an excessively long linker may lead to an unstable or unproductive complex, diminishing degradation efficiency.[4][8] This guide provides a technical overview of the principles, quantitative data, and detailed experimental protocols for optimizing PEG linker length in PROTAC design.
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. Systematic evaluation is necessary to determine the ideal length for maximal potency (DC50) and efficacy (Dmax). The following tables summarize quantitative data from various studies, illustrating the profound impact of linker length on PROTAC performance.
Table 1: Impact of PEG Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation
(Data derived from studies on JQ1-based PROTACs recruiting the VHL E3 ligase)[5][9]
| PROTAC Compound | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] | Cell Line |
| PROTAC-PEG3 | 3 PEG Units | ~80 | >90 | HeLa, VCaP |
| PROTAC-PEG4 | 4 PEG Units | ~30 | >95 | MV4-11 |
| PROTAC-PEG5 | 5 PEG Units | ~15 | >98 | HeLa, VCaP |
| PROTAC-PEG6 | 6 PEG Units | ~20 | >98 | Various |
Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency.[8] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher value indicates greater efficacy.[8]
Table 2: Effect of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
(Data summarized from a study on ERα-targeting PROTACs recruiting the VHL E3 ligase)[7]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | 9 | >1000 | <20 | MCF7 |
| PROTAC 2 | 12 | ~500 | ~60 | MCF7 |
| PROTAC 3 | 16 | ~100 | >90 | MCF7 |
| PROTAC 4 | 19 | ~750 | ~50 | MCF7 |
Table 3: Influence of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
(Data summarized from a study on BTK degraders recruiting the Cereblon (CRBN) E3 ligase)[4][7]
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-PEG2 | 2 PEG Units | >1000 | <10 | MOLM-14 |
| PROTAC-PEG3 | 3 PEG Units | 18 | >95 | MOLM-14 |
| PROTAC-PEG4 | 4 PEG Units | 8 | >95 | MOLM-14 |
| PROTAC-PEG5 | 5 PEG Units | 12 | >95 | MOLM-14 |
Visualizations: Pathways and Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: Relationship between linker length and ternary complex.
Caption: Experimental workflow for PROTAC linker optimization.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance.
Protocol 1: General Synthesis of a PROTAC via "Click Chemistry"
This protocol describes a modular approach for synthesizing a library of PROTACs with varying PEG linker lengths using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2]
1. Materials:
-
Azide-functionalized E3 ligase ligand
-
Alkyne-functionalized POI ligand (or vice versa)
-
Bifunctional PEG linkers of varying lengths (e.g., Alkyne-PEGn-Azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF/H2O or tBuOH/H2O)
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
2. Synthesis of Ligand-Linker Intermediate (Example):
-
Conjugate an alkyne-functionalized POI ligand to one end of a series of bifunctional Alkyne-PEGn-Azide linkers. This typically involves standard amide bond formation or other suitable conjugation chemistry, creating a library of POI-Alkyne-PEGn-Azide intermediates.
-
Purify each intermediate using column chromatography or HPLC. Confirm identity and purity via LC-MS and NMR.
3. "Click" Reaction for Final PROTAC Assembly: [10]
-
In a reaction vial, dissolve the Azide-functionalized E3 ligase ligand (1 equivalent) and the POI-Alkyne-PEGn-Azide intermediate (1.1 equivalents) in the chosen solvent system (e.g., tBuOH/H2O 1:1).
-
To the stirred solution, add a freshly prepared solution of sodium ascorbate (0.5 equivalents) followed by copper(II) sulfate (0.1 equivalents).
-
Stir the reaction mixture at room temperature. Monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the crude PROTAC using preparative reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
Protocol 2: Western Blot for DC50 and Dmax Determination
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[11][12]
1. Materials:
-
Cell line expressing the POI
-
6-well cell culture plates
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer buffer/apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
2. Procedure:
-
Cell Seeding: Plate cells at a density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[11]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compounds in fresh culture medium. A typical concentration range is 1 nM to 10 µM.[13] Aspirate the old medium and treat cells with the PROTAC dilutions or a vehicle control. Incubate for a predetermined time (e.g., 18-24 hours).[14]
-
Cell Lysis: After incubation, place plates on ice, wash cells twice with ice-cold PBS, and add ice-cold RIPA buffer to each well.[11] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris.[12]
-
Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay according to the manufacturer's protocol. Normalize the protein concentration of all samples with lysis buffer.[11]
-
SDS-PAGE and Western Blotting: Add Laemmli buffer to the normalized lysates and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[12]
-
Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the POI overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[15]
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein.
3. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal for each lane.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic (4PL) model to determine the DC50 and Dmax values.[12]
Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile (Kd, ΔH, ΔS) of PROTAC interactions and assessing the cooperativity of ternary complex formation.[16][17]
1. Materials:
-
Isothermal Titration Calorimeter
-
Purified POI and E3 ligase complex
-
Synthesized PROTAC
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). All components must be in the exact same buffer.
2. Procedure (Ternary Complex Formation):
-
Sample Preparation: Dialyze all proteins extensively against the same buffer. Dissolve the PROTAC in the final dialysis buffer. Degas all solutions immediately before use.[17]
-
Binary Titrations (Controls):
-
Titrate PROTAC into the POI to determine the binary binding affinity.
-
Titrate PROTAC into the E3 ligase to determine the second binary binding affinity.
-
-
Ternary Titration:
-
Fill the ITC cell with the E3 ligase solution (e.g., 20 µM).
-
Fill the injection syringe with a pre-mixed, saturating solution of the POI (e.g., 200 µM) and the PROTAC (e.g., 220 µM).
-
Alternatively, fill the cell with a pre-formed binary complex of POI and PROTAC, and titrate in the E3 ligase.[17]
-
-
Titration Execution: Perform a series of small injections (e.g., 2 µL) of the syringe solution into the sample cell, allowing the signal to return to baseline between injections.[16]
3. Data Analysis:
-
Integrate the heat-change peaks for each injection and subtract the heats of dilution from control experiments.
-
Fit the binding isotherms to an appropriate model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Calculate the cooperativity factor (alpha, α) by comparing the binding affinity of the E3 ligase to the POI-PROTAC binary complex with its affinity for the PROTAC alone. An alpha value > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.
Protocol 4: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[18][19]
1. Materials:
-
Cell line expressing the POI
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer for immunoprecipitation (IP) (non-denaturing)
-
Antibody against the POI for IP
-
Protein A/G magnetic beads
-
Antibody against Ubiquitin for Western blot
-
SDS-PAGE and Western blot reagents
2. Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50) and a vehicle control. In a separate well, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow ubiquitinated protein to accumulate.[19]
-
Cell Lysis: Lyse cells in IP lysis buffer.
-
Immunoprecipitation (IP):
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the cleared lysate with the primary antibody against the POI overnight at 4°C to form an antibody-antigen complex.
-
Add protein A/G beads to capture the complex.
-
Wash the beads several times with IP buffer to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the protein from the beads by boiling in Laemmli sample buffer.
-
Run the eluate on an SDS-PAGE gel and perform a Western blot as described in Protocol 2.
-
-
Detection: Probe the membrane with a primary antibody against ubiquitin. A high-molecular-weight smear or laddering pattern in the PROTAC-treated lanes (especially with MG132) compared to the control indicates poly-ubiquitination of the target protein.[18]
Conclusion
The linker is a pivotal component in PROTAC design, and its length, particularly for commonly used PEG chains, must be meticulously optimized to achieve potent and efficient protein degradation.[3][20] A systematic approach, involving the synthesis of a PROTAC library with varying PEG linker lengths and subsequent evaluation through robust cellular and biochemical assays, is paramount.[2] The quantitative data clearly demonstrates that an optimal linker length exists for each target-ligase pair, often falling within a specific range that balances the need for stable ternary complex formation against the risks of steric hindrance or unproductive binding.[7][8] By employing the detailed protocols and workflows outlined in this guide, researchers can rationally design and validate next-generation protein degraders with enhanced therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Ubiquitination Assay - Profacgen [profacgen.com]
- 19. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. precisepeg.com [precisepeg.com]
A Comprehensive Technical Guide to the Application of Hydroxy-PEG20-Boc in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of polyethylene (B3416737) glycol (PEG) chains in peptide synthesis has revolutionized the development of therapeutic peptides and complex biomolecules. This guide provides an in-depth technical overview of Hydroxy-PEG20-Boc, a heterobifunctional linker, and its applications in solid-phase peptide synthesis (SPPS). We will explore its role in enhancing the physicochemical properties of peptides and its utility in the construction of advanced drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the necessary knowledge for the effective utilization of this versatile linker.
Introduction: The Role of PEGylation in Modern Peptide Chemistry
Peptide-based therapeutics often face challenges such as poor solubility, rapid enzymatic degradation, and short circulation half-lives. Covalent attachment of PEG chains, or PEGylation, is a well-established strategy to overcome these limitations.[1] PEGylation increases the hydrodynamic radius of peptides, which can reduce renal clearance and shield them from proteolytic enzymes, thereby extending their plasma half-life.[2] Furthermore, the hydrophilic nature of PEG can significantly improve the solubility of hydrophobic peptides, preventing aggregation during both synthesis and administration.[3]
This compound is a heterobifunctional linker that embodies the advantages of PEGylation. It possesses a terminal hydroxyl group for attachment to a solid support or another molecule, a 20-unit polyethylene glycol chain to impart favorable physicochemical properties, and a tert-butyloxycarbonyl (Boc)-protected amine, which serves as a starting point for peptide chain elongation in SPPS.[4] The Boc protecting group is a cornerstone of a robust and well-established peptide synthesis strategy.[3]
Physicochemical Properties of this compound
The defining characteristic of this compound is its long, discrete PEG chain, which dictates its physical and chemical behavior. The following table summarizes the key computed properties of a closely related compound, t-Boc-N-amido-PEG20-acid, which provides a reasonable approximation for this compound.
| Property | Value |
| Molecular Formula | C48H95NO24 |
| Molecular Weight | 1070.3 g/mol |
| XLogP3 | -2.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 25 |
| Rotatable Bond Count | 68 |
| Exact Mass | 1069.62440290 Da |
| Polar Surface Area | 260 Ų |
Data sourced from PubChem for t-Boc-N-amido-PEG20-acid.[5]
Applications in Peptide Synthesis and Drug Development
The unique trifunctional nature of this compound makes it a valuable tool in various aspects of drug development, from the synthesis of therapeutic peptides to the construction of complex bioconjugates.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this compound can be utilized as a linker attached to a solid support. The long, flexible PEG chain creates a more "solution-like" environment within the solid phase, which can improve solvation and reduce peptide aggregation, particularly for difficult or hydrophobic sequences.[6] This leads to more efficient coupling reactions and higher purity of the crude peptide.[6]
Proteolysis Targeting Chimeras (PROTACs)
This compound is explicitly described as a PEG-based linker for PROTACs.[4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker plays a critical role in a PROTAC's efficacy by controlling the distance and orientation between the two ligands to facilitate the formation of a stable and productive ternary complex.[7][8] The hydrophilic and flexible nature of the PEG20 chain can enhance the solubility and cell permeability of the PROTAC molecule.[9][10]
Antibody-Drug Conjugates (ADCs)
In ADC development, PEG linkers are crucial for connecting the antibody to the cytotoxic payload. The PEG chain enhances the hydrophilicity of the ADC, which can prevent aggregation, improve stability, and prolong its circulation half-life.[2] The defined length of the PEG20 linker allows for precise control over the drug-to-antibody ratio (DAR) and the release mechanism of the payload.[8][11]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in manual Boc-SPPS. These should be considered as a starting point and may require optimization based on the specific peptide sequence.
Resin Preparation (Attachment of this compound to a Support)
This protocol is not explicitly detailed in the search results but would typically involve the reaction of the hydroxyl group of this compound with a suitable functionalized resin (e.g., chloromethylated resin) under basic conditions to form a stable ether linkage.
Boc Solid-Phase Peptide Synthesis Cycle
This protocol outlines the key steps for the manual synthesis of a peptide on a resin functionalized with a Boc-amino-PEG linker.
Materials:
-
Boc-amino-PEG-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Isopropyl alcohol (IPA)
-
N,N-Dimethylformamide (DMF)
-
Boc-protected amino acids
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.[3]
-
Boc Deprotection:
-
Washing:
-
Neutralization: Treat the resin with a 10% solution of DIEA in DCM (2 times for 2 minutes each) to neutralize the trifluoroacetate (B77799) salt, followed by thorough washing with DCM.
-
Amino Acid Coupling:
-
Pre-activate the next Boc-protected amino acid (3 equivalents) with HOBt (3 equivalents) and DCC (3 equivalents) in a minimal amount of DMF/DCM at 0°C for 10-15 minutes.[3]
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.[3]
-
Monitor the reaction using the Kaiser test. Repeat the coupling if the test is positive.[3]
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).[3]
-
Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.[3]
Final Cleavage and Peptide Isolation
This protocol describes the cleavage of the peptide from the resin and removal of side-chain protecting groups using anhydrous hydrogen fluoride (B91410) (HF).
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (B1667542) (scavenger)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Preparation: Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.
-
Scavenger Addition: Add anisole to the reaction vessel.[12]
-
HF Cleavage: Cool the reaction vessel and carefully condense anhydrous HF into it. Stir the mixture at 0°C for 45-60 minutes.[12]
-
HF Evaporation: Evaporate the HF under vacuum.[12]
-
Peptide Precipitation: Suspend the resin and cleaved peptide in cold diethyl ether to precipitate the crude peptide.[12]
-
Isolation: Filter to collect the crude peptide and wash thoroughly with cold diethyl ether. Dry the peptide pellet under vacuum.[3]
Data Presentation: Quantitative Analysis
The success of peptide synthesis is determined by the yield and purity of the final product. The use of PEG linkers is known to improve these parameters, especially for challenging sequences.[6]
| Parameter | Typical Expected Value with PEG Linker | Method of Determination |
| Crude Peptide Purity | 50-85% | RP-HPLC |
| Final Peptide Purity | >95% | RP-HPLC |
| Overall Yield | 10-30% (highly sequence dependent) | Mass of purified peptide / theoretical mass |
| Molecular Weight Confirmation | Expected Mass ± 1 Da | MALDI-TOF Mass Spectrometry |
Note: These values are illustrative and can vary significantly based on the peptide sequence, length, and specific synthesis conditions.
Visualizations
Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).
Conceptual Diagram of a PROTAC Utilizing a PEG20 Linker
Caption: Conceptual diagram of a PROTAC leveraging a PEG20 linker.
Conclusion
This compound is a highly versatile and valuable tool in the field of peptide synthesis and drug development. Its long polyethylene glycol chain imparts significant advantages, including improved solubility and pharmacokinetic properties of the resulting peptides and bioconjugates. For researchers engaged in the synthesis of complex peptides, PROTACs, or ADCs, a thorough understanding of the principles and protocols outlined in this guide will be instrumental in achieving successful outcomes. The continued development and application of such advanced linkers will undoubtedly pave the way for the next generation of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. amsbio.com [amsbio.com]
- 5. t-Boc-N-amido-PEG20-acid | C48H95NO24 | CID 75534948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. purepeg.com [purepeg.com]
- 12. chempep.com [chempep.com]
An In-depth Technical Guide on the Core Principles of Using Hydroxy-PEG20-Boc in Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of PEGylation in Advanced Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, synergizing the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component covalently connecting the antibody and the payload, is pivotal to the ADC's stability, efficacy, and therapeutic index.[1][2] Polyethylene glycol (PEG) linkers have become a cornerstone in modern ADC design, offering substantial advantages in modulating the physicochemical and pharmacokinetic properties of these complex biotherapeutics.[3][4]
The incorporation of a long-chain, discrete PEG linker, such as Hydroxy-PEG20-Boc, addresses several challenges inherent in ADC development. Many highly potent cytotoxic agents are hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation.[5][6] The hydrophilic nature of the PEG chain creates a hydration shell around the payload, enhancing solubility, preventing aggregation, and prolonging circulation half-life.[5][7] This extended systemic exposure can lead to greater tumor accumulation and an improved therapeutic window.[4][8]
This compound is a heterobifunctional linker, featuring a hydroxyl (-OH) group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by a discrete 20-unit PEG chain. This configuration allows for a controlled, stepwise conjugation strategy, which is essential for the synthesis of well-defined and homogeneous ADCs.[9][10]
Core Principles of this compound in ADC Development
The strategic incorporation of a this compound linker in an ADC construct is governed by several key principles:
-
Enhanced Hydrophilicity and Solubility: The primary role of the PEG20 chain is to impart a high degree of hydrophilicity to the ADC. This is particularly crucial when conjugating hydrophobic payloads, as it mitigates the risk of aggregation, which can lead to immunogenicity and rapid clearance.[6][7]
-
Improved Pharmacokinetics: The extended PEG20 chain significantly increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its plasma half-life.[8][11] This leads to increased tumor exposure and potentially enhanced anti-tumor efficacy.[4][8]
-
Controlled, Stepwise Conjugation: The orthogonal reactivity of the hydroxyl and Boc-protected amine groups allows for a sequential conjugation process. This is critical for achieving a uniform drug-to-antibody ratio (DAR), a key quality attribute of ADCs.[6][9][10]
-
Spatial Separation: The long PEG20 spacer provides significant distance between the antibody and the cytotoxic payload. This can minimize steric hindrance that might otherwise interfere with the antibody's binding to its target antigen.
Data Presentation: Impact of PEG Linker Length on ADC Properties
While specific quantitative data for a PEG20 linker is not extensively available in the public domain, the following tables summarize general trends observed with varying PEG linker lengths from multiple preclinical studies. This data provides a strong basis for predicting the performance of an ADC utilizing a this compound linker.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | ADC Construct (Antibody-Payload) | In Vivo Half-Life | Clearance Rate | Reference(s) |
| No PEG | ZHER2-SMCC-MMAE | 19.6 min (in mice) | High | [8] |
| 4 kDa Linear PEG | ZHER2-PEG4K-MMAE | 49 min (in mice) | Moderate | [8] |
| 10 kDa Linear PEG | ZHER2-PEG10K-MMAE | 219.6 min (in mice) | Low | [8] |
| PEG24 | RS7-DL11 (MMAE) | Significantly prolonged | Reduced | [12][13] |
Note: Longer PEG chains generally lead to a longer plasma half-life and reduced clearance. A PEG20 linker is expected to confer a significant improvement in pharmacokinetic properties compared to shorter PEG chains or non-PEGylated linkers.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Linker | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) | Reference(s) |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~4.4 | [3] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | NCI-N87 | ~19.8 | [3] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 | ~99 | [3] |
| Linear PEG8 | MMAE | Karpas-299 | 18-30 | [5] |
| Linear PEG24 | MMAE | Karpas-299 | 25-34 | [5] |
Note: A general trend of decreased in vitro cytotoxicity with increasing PEG linker length is often observed. This can be attributed to steric hindrance affecting ADC binding or payload release. However, this is often offset by superior in vivo efficacy due to improved pharmacokinetics.[3][4]
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and evaluation of an ADC using a this compound linker. Optimization will be required for specific antibodies, payloads, and reaction conditions.
Protocol 1: Stepwise Conjugation using this compound
This protocol outlines a two-step process: first, the payload is conjugated to the linker, and then the linker-payload construct is conjugated to the antibody.
Part A: Synthesis of the Linker-Payload Construct
-
Boc Deprotection of this compound:
-
Dissolve this compound in anhydrous dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until deprotection is complete.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected linker (Hydroxy-PEG20-NH2).[9][14]
-
-
Payload Activation:
-
If the cytotoxic payload contains a carboxylic acid, activate it to an amine-reactive ester (e.g., N-hydroxysuccinimide [NHS] ester) using a carbodiimide (B86325) coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS in an anhydrous aprotic solvent (e.g., DMF or DMSO).[9]
-
-
Conjugation of Payload to Deprotected Linker:
-
Dissolve the deprotected Hydroxy-PEG20-NH2 linker and the activated payload in a suitable solvent.
-
Stir the reaction at room temperature until the formation of the Hydroxy-PEG20-Payload conjugate is complete, as monitored by LC-MS.
-
Purify the conjugate using reverse-phase HPLC.[9]
-
Part B: Conjugation of Linker-Payload to the Antibody
-
Activation of the Hydroxyl Group on the Linker-Payload Construct:
-
The terminal hydroxyl group of the purified Hydroxy-PEG20-Payload can be activated for conjugation to the antibody. A common method is to convert it to a maleimide (B117702) for reaction with thiols on the antibody. This can be achieved by reacting the hydroxyl group with a reagent like N-(2-Aminoethyl)maleimide after activating the hydroxyl group with a reagent such as N,N'-Disuccinimidyl carbonate (DSC).[9]
-
-
Antibody Preparation (Thiol Generation):
-
For cysteine conjugation, partially reduce the interchain disulfide bonds of the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT).
-
Remove the excess reducing agent by size-exclusion chromatography (SEC).[15]
-
-
Final Conjugation:
-
Add the maleimide-activated Hydroxy-PEG20-Payload to the reduced antibody solution.
-
Incubate the reaction at room temperature or 4°C for 1-4 hours.
-
Quench any unreacted maleimide groups with N-acetylcysteine.
-
Purify the final ADC using SEC to remove unconjugated linker-payload and other small molecules.[15]
-
Protocol 2: Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR) Determination: Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
-
Purity and Aggregation Analysis: Assess the purity and extent of aggregation of the final ADC product by Size-Exclusion Chromatography (SEC).
-
In Vitro Cytotoxicity Assay:
-
Seed target cancer cells in 96-well plates and allow them to adhere.
-
Treat the cells with serial dilutions of the ADC and control antibody.
-
After a 72-96 hour incubation, assess cell viability using an MTT or similar colorimetric assay.
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[8][16][17]
-
Mandatory Visualizations
Signaling Pathway: ADC Internalization and Payload Release
Caption: General mechanism of action for an antibody-drug conjugate.[9][18][19][20]
Experimental Workflow: ADC Synthesis using this compound
Caption: Workflow for ADC synthesis using a heterobifunctional linker.[9][10][21]
Conclusion
This compound is a highly valuable heterobifunctional linker for the development of advanced ADCs. Its long, discrete PEG chain offers significant advantages in improving the hydrophilicity and pharmacokinetic profile of ADCs, particularly those with hydrophobic payloads. The orthogonal protecting groups enable a controlled, stepwise conjugation strategy, leading to the production of more homogeneous and well-defined ADC constructs. While the increased length of the PEG chain may lead to a modest decrease in in vitro potency, this is often more than compensated for by enhanced in vivo efficacy due to prolonged systemic exposure. The rational design and systematic evaluation of ADCs incorporating long-chain PEG linkers like this compound are crucial for advancing the next generation of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. labinsights.nl [labinsights.nl]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Conjugation of Hydroxy-PEG20-Boc to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or small drugs, is a foundational strategy in modern drug development.[1][2] This modification can confer significant pharmacological benefits, including increased solubility, enhanced stability against proteolytic degradation, an extended circulatory half-life, and reduced immunogenicity.[1][2] The heterobifunctional linker, Hydroxy-PEG20-Boc (HO-(CH2CH2O)20-NHBoc), is a specialized reagent designed for multi-step bioconjugation strategies. It features a terminal hydroxyl (-OH) group for initial covalent attachment and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent modifications.
The terminal hydroxyl group is not inherently reactive toward primary amines under standard physiological conditions. Therefore, a critical activation step is required to facilitate conjugation.[3] This document provides a comprehensive two-stage protocol that first involves the oxidation of the terminal hydroxyl group to a carboxylic acid, followed by the activation of this acid with carbodiimide (B86325) chemistry to enable efficient coupling to primary amines (e.g., the ε-amine of lysine (B10760008) residues on a protein).[1][3] Following successful conjugation and purification, the Boc protecting group can be removed under acidic conditions to reveal a primary amine, which serves as a reactive handle for the attachment of a second molecule, such as a targeting ligand or a therapeutic payload.[4][5]
Principle of the Method
The conjugation process is a multi-step procedure involving the chemical transformation of the PEG linker's hydroxyl group, followed by a standard amine coupling reaction.
-
Oxidation of the Terminal Hydroxyl Group : The terminal hydroxyl (-OH) group of the this compound linker is first oxidized to a carboxylic acid (-COOH) using a suitable oxidizing agent. This transformation is necessary to create a functional group that can be readily activated for amine coupling.[3]
-
Activation and Amine Coupling via EDC/NHS Chemistry : The newly formed carboxylic acid is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[6] This intermediate reacts with NHS to form a more stable, amine-reactive NHS ester.[6][7] The NHS ester then efficiently reacts with a primary amine on the target molecule to form a stable and covalent amide bond.[4][7]
Data Presentation: Quantitative Reaction Parameters
Successful conjugation depends on carefully controlled reaction conditions. The following tables summarize the key quantitative parameters for each major stage of the process.
Table 1: Recommended Reaction Conditions for Oxidation of Terminal Hydroxyl Group
| Parameter | Value | Notes |
|---|---|---|
| Oxidizing Agent | Jones Reagent (CrO₃/H₂SO₄ in Acetone) | Other oxidation methods can be used depending on substrate compatibility. |
| Solvent | Acetone (B3395972) | Ensure the PEG linker is fully dissolved.[3] |
| Reaction Temperature | 0°C to Room Temperature | The reaction is typically initiated at 0°C and then allowed to warm.[3] |
| Reaction Time | 4 - 16 hours | Progress should be monitored by TLC or LC-MS to confirm completion.[3] |
| Quenching Agent | Isopropanol (B130326) | Added slowly to quench excess oxidizing reagent.[3] |
Table 2: Recommended Conditions for EDC/NHS Activation and Amine Coupling
| Parameter | Recommended Range | Optimal Value (Starting Point) | Notes |
|---|---|---|---|
| Activation pH | 4.5 - 7.2 | 6.0 (MES Buffer) | EDC/NHS activation is most efficient in a slightly acidic environment.[6][8] |
| Conjugation pH | 7.2 - 8.5 | 7.5 (PBS or Bicarbonate Buffer) | Balances amine reactivity with NHS ester stability. Amine-free buffers are essential.[1][4] |
| Molar Excess (PEG:EDC:NHS) | 1:(1.5-10):(1.5-10) | 1:2:2 | Molar equivalents relative to the generated Carboxy-PEG20-Boc.[1][9] |
| Molar Excess (PEG-NHS over Target) | 5 to 50-fold | 20-fold | Requires empirical optimization based on the target molecule.[4] |
| Reaction Temperature | 4°C - 25°C | Room Temperature (20-25°C) | 4°C can improve stability for sensitive proteins, though reaction times are longer.[1][9] |
| Reaction Time | 1 - 4 hours (RT) or 4-16 hours (4°C) | 2 hours (RT) | Monitor progress to determine completion.[1][4] |
| Quenching Agent | Hydroxylamine, Tris, or Glycine | 20-50 mM final concentration | Quenches unreacted NHS esters to terminate the reaction.[10] |
Table 3: Recommended Conditions for Boc Group Deprotection
| Parameter | Condition | Expected Outcome | Citation |
|---|---|---|---|
| Reagents | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Quantitative deprotection to yield a primary amine. | [11] |
| TFA Concentration | 20-50% (v/v) | Complete and rapid removal of the Boc group. | [4][12] |
| Temperature | 0°C to Room Temperature | The reaction is typically started at 0°C to control exothermicity. | [11] |
| Reaction Time | 30 - 120 minutes | Full conversion is typically achieved within this timeframe. | [4][12] |
| Scavenger (Optional) | Triisopropylsilane (TIS) | 2.5-5% (v/v) | Used to prevent side reactions if the substrate has sensitive functional groups. |[11] |
Experimental Protocols
This section provides detailed step-by-step methodologies for the activation, conjugation, purification, and characterization of the PEGylated molecule.
Part 1: Oxidation of this compound
This protocol details the conversion of the terminal hydroxyl group of the PEG linker to a carboxylic acid.
Materials and Reagents:
-
This compound
-
Jones Reagent
-
Acetone (anhydrous)
-
Isopropanol
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous acetone in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath with vigorous stirring.
-
Slowly add Jones reagent dropwise. A color change from orange-red to green indicates the progress of the oxidation.[3]
-
Allow the reaction to warm to room temperature and continue stirring for 4-16 hours.
-
Monitor the reaction's completion by TLC or LC-MS to ensure all starting material has been consumed.[3]
-
Once complete, quench the excess Jones reagent by the slow addition of isopropanol until the green color persists.[3]
-
Remove the acetone under reduced pressure.
-
Resuspend the residue in DCM and wash with deionized water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Carboxy-PEG20-Boc product.
Part 2: Conjugation of Activated PEG Linker to Primary Amines
This protocol describes the activation of the newly formed carboxylic acid and its subsequent reaction with a primary amine on a target molecule (e.g., a protein).
Materials and Reagents:
-
Carboxy-PEG20-Boc (from Part 1)
-
Target molecule with primary amine(s) (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 100 mM MES, pH 6.0)
-
Conjugation Buffer (e.g., 100 mM Phosphate Buffer, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Target Molecule : Dissolve the amine-containing target molecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous primary amines like Tris.[1]
-
Activate PEG Linker : In a separate tube, dissolve the Carboxy-PEG20-Boc linker in Activation Buffer.
-
Immediately before conjugation, add EDC (e.g., 2 molar equivalents) and Sulfo-NHS (e.g., 2 molar equivalents) to the PEG linker solution.[1]
-
Incubate for 15-30 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester.[1][10]
-
Conjugation : Immediately add the freshly activated PEG-NHS ester solution to the target molecule solution. A 20-fold molar excess of the PEG linker over the target molecule is a common starting point for optimization.[4]
-
Incubate the reaction for 1-2 hours at room temperature or for 4-16 hours at 4°C with gentle stirring.[1][4]
-
Quench Reaction : Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[10]
Part 3: Purification of the PEGylated Conjugate
Purification is essential to remove unreacted PEG linker, reaction byproducts, and unconjugated target molecules.
-
Size-Exclusion Chromatography (SEC) : This is one of the most effective methods for purifying PEGylated proteins.[] It separates molecules based on their hydrodynamic radius, efficiently removing smaller molecules like unreacted PEG and byproducts from the larger PEGylated conjugate.[][14]
-
Ion Exchange Chromatography (IEX) : IEX separates molecules based on charge. Since PEG chains can shield surface charges, IEX can be used to separate the PEGylated protein from the unmodified protein.[][15]
-
Dialysis / Ultrafiltration : These methods are effective for removing small molecule impurities from large protein conjugates but are less effective at separating unmodified protein from the PEGylated product.[14]
Part 4: Characterization of the Conjugate
Characterization is performed to confirm successful conjugation and to determine the degree of PEGylation.
-
SDS-PAGE : Analysis of the purified conjugate will show a distinct increase in apparent molecular weight compared to the unmodified protein, often appearing as a higher band or a smear.[1]
-
Mass Spectrometry (MS) : MS provides an accurate mass measurement, confirming the covalent attachment of the PEG linker and helping to determine the number of PEG chains attached per molecule.[16][17]
-
HPLC Analysis : Techniques like Reverse Phase (RP-HPLC) or Size-Exclusion (SEC-HPLC) can be used to assess the purity of the conjugate and separate different PEGylated species.[16][17]
Part 5: Optional - Deprotection of the Boc Group
This final step removes the Boc protecting group to expose the terminal primary amine for subsequent conjugation reactions.
Materials and Reagents:
-
Purified Boc-protected PEG conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Ensure the purified PEG conjugate is dry (e.g., by lyophilization).
-
Dissolve the dry conjugate in anhydrous DCM in a round-bottom flask and cool the solution to 0°C.[11]
-
Add TFA to a final concentration of 20-50% (v/v).[4]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction's completion by LC-MS or TLC.
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
To ensure the complete removal of residual TFA, perform co-evaporation by adding toluene to the residue and evaporating under reduced pressure. Repeat this step three times.[11][12] The resulting product is the TFA salt of the deprotected amine, which can often be used directly in subsequent reactions.
Visualizations
The following diagrams illustrate the chemical pathway and the overall experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. idosi.org [idosi.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Synthesis of a PROTAC Using Hydroxy-PEG20-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing a long-chain, flexible Hydroxy-PEG20-Boc linker. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system.[1][2][3] The linker connecting the POI ligand and the E3 ligase ligand is a critical component influencing the efficacy and physicochemical properties of the PROTAC.[2] The this compound linker offers a significant advantage due to its extended length, which can be crucial for spanning the distance between the target protein and the E3 ligase to form a productive ternary complex, and its hydrophilic nature, which can enhance solubility.[1]
The synthetic strategy outlined below involves a sequential, three-step process:
-
Coupling of the E3 Ligase Ligand: An amine-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative for Cereblon [CRBN]) is coupled to the carboxylic acid end of a modified this compound linker.[4]
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the linker is removed under acidic conditions to reveal a primary amine.[5][6][7][8]
-
Coupling of the POI Ligand: A carboxylic acid-functionalized ligand for the protein of interest (warhead) is coupled to the newly exposed amine on the E3 ligase ligand-linker intermediate to yield the final PROTAC.[9][10][11]
Data Presentation
Table 1: Representative Acidic Conditions for Boc Deprotection
| Acidic Reagent | Concentration | Solvent | Temperature (°C) | Time (min) | Purity/Yield (%) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0 to Room Temp | 30 - 120 | >95 |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp | 60 - 240 | >90 |
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time |
| HATU | None | DIPEA | DMF | 4 - 16 hours |
| EDC | OxymaPure or HOBt | NMM | DMSO/DMF | 12 - 24 hours |
| DCC | DMAP | None | DCM/DMF | 12 - 24 hours |
Experimental Protocols
Protocol 1: Coupling of E3 Ligase Ligand to this compound Linker
This protocol describes the coupling of an amine-containing E3 ligase ligand to a carboxyl-activated this compound linker.
Materials:
-
Hydroxy-PEG20-COOH (pre-activated from this compound)
-
Amine-functionalized E3 Ligase Ligand (e.g., 4-aminopomalidomide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve Hydroxy-PEG20-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.[10]
-
Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the E3 Ligase Ligand-PEG20-Boc intermediate.
Protocol 2: Boc Deprotection of the Linker
This protocol details the removal of the Boc protecting group to expose the terminal amine.[5][6][7][8]
Materials:
-
E3 Ligase Ligand-PEG20-Boc intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the E3 Ligase Ligand-PEG20-Boc intermediate (1.0 eq) in anhydrous DCM (0.1-0.2 M).
-
Cool the solution to 0°C using an ice bath.[6]
-
Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).[7]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the progress of the reaction using LC-MS until the starting material is completely consumed (typically 1-2 hours).[6]
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[8]
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.[7]
-
The resulting product is the TFA salt of the deprotected amine and can often be used directly in the next step. Alternatively, neutralize by dissolving the residue in DCM and washing with saturated aqueous sodium bicarbonate solution, then dry and concentrate.
Protocol 3: Coupling of POI Ligand to Yield the Final PROTAC
This protocol describes the final amide bond formation between the deprotected E3 ligase ligand-linker intermediate and a POI ligand with a carboxylic acid functionality.
Materials:
-
Deprotected E3 Ligase Ligand-PEG20-Amine intermediate (TFA salt or free amine)
-
Carboxylic acid-functionalized POI Ligand
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
In a separate dry reaction flask under an inert atmosphere, dissolve the POI ligand with a carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq if starting with the free amine, or 4.0-5.0 eq if starting with the TFA salt) to the mixture. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.[10]
-
Add a solution of the deprotected E3 Ligase Ligand-PEG20-Amine intermediate (1.0 eq) in anhydrous DMF to the activated POI ligand mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.[10]
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[10]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC.
-
Characterize the final PROTAC by LC-MS and ¹H NMR.
Visualizations
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Covalent Coupling of Hydroxy-PEG20-Boc to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. The covalent attachment of PEG chains can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulating half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][2] Heterobifunctional PEG linkers, such as Hydroxy-PEG20-Boc, offer a controlled, stepwise approach to bioconjugation.[3] The Boc (tert-butyloxycarbonyl) protecting group provides a temporary mask for a terminal amine, allowing for the initial conjugation of the PEG linker to the protein via its other functional group. Subsequent removal of the Boc group under acidic conditions reveals a primary amine that can be used for further modification, such as the attachment of a small molecule drug or another targeting ligand.[3][4]
This document provides detailed application notes and experimental protocols for the successful coupling of this compound to a protein. The process involves a two-stage approach:
-
Activation of the Terminal Hydroxyl Group and EDC/NHS Coupling to Protein Amines: The terminal hydroxyl group of this compound is first converted to a carboxylic acid. This carboxylated PEG is then activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which subsequently couples to primary amines (e.g., the ε-amine of lysine (B10760008) residues) on the protein surface.[5][6]
-
Boc Group Deprotection: Following the PEGylation reaction, the Boc protecting group is removed under acidic conditions to expose the terminal primary amine for subsequent conjugation steps.[3][7]
Data Presentation
Table 1: Recommended Reaction Conditions for Carboxylation of this compound
| Parameter | Recommended Value/Range | Notes |
| Reagents | Jones Reagent (Chromium trioxide in sulfuric acid) | Other oxidation methods can be used, but Jones oxidation is a common method for converting primary alcohols to carboxylic acids. |
| Solvent | Acetone (B3395972) | |
| Temperature | 0 °C to Room Temperature | The reaction is typically started at a lower temperature and then allowed to warm to room temperature. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by a suitable analytical method like TLC or LC-MS. |
| Work-up | Quenching with isopropanol (B130326), followed by extraction. |
Table 2: Recommended Reaction Conditions for EDC/NHS Coupling of Carboxy-PEG20-Boc to Protein Amines
| Parameter | Recommended Value/Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for the activation of the carboxyl group with EDC.[6] |
| Coupling pH | 7.0 - 9.0 | Promotes the reaction of the NHS-ester with the primary amines on the protein.[6][8] |
| Molar Ratio (EDC:NHS:PEG-Acid) | 2:2:1 to 5:5:1 | A molar excess of EDC and NHS is generally recommended to drive the reaction to completion.[6] |
| PEG-to-Protein Molar Ratio | 10- to 50-fold molar excess | The optimal ratio should be determined empirically for each specific protein.[9] |
| Activation Time | 15 - 30 minutes | Incubation time for the PEG-acid with EDC and NHS at room temperature.[6] |
| Coupling Time | 2 hours to overnight | Can be performed at room temperature or at 4°C for longer reaction times to minimize NHS-ester hydrolysis.[6] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help to minimize the hydrolysis of the NHS ester.[10] |
Table 3: Recommended Conditions for Boc Deprotection
| Parameter | Recommended Value/Range | Notes |
| Reagent | Trifluoroacetic acid (TFA) | A strong acid is required to cleave the Boc group. |
| Solvent | Anhydrous Dichloromethane (B109758) (DCM) | |
| TFA Concentration | 20-50% (v/v) | The concentration can be adjusted based on the acid sensitivity of the protein conjugate.[9] |
| Reaction Time | 30 minutes to 2 hours | Reaction progress can be monitored by LC-MS to confirm the removal of the Boc group (mass decrease of 100.12 g/mol ).[11] |
| Temperature | Room Temperature |
Experimental Protocols
Protocol 1: Carboxylation of this compound
This protocol describes the conversion of the terminal hydroxyl group of this compound to a carboxylic acid.
Materials:
-
This compound
-
Jones Reagent (prepared by dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water)
-
Acetone
-
Isopropanol
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound in acetone in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Jones Reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/blue.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the excess oxidizing agent by adding isopropanol until the color of the reaction mixture turns to a clear green.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with dichloromethane (3x).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylated product, Carboxy-PEG20-Boc.
Protocol 2: Coupling of Carboxy-PEG20-Boc to a Protein using EDC/NHS Chemistry
This protocol provides a general guideline for the conjugation of the carboxylated PEG linker to a protein containing accessible primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0 for activation; 1X PBS, pH 7.4 for coupling)
-
Carboxy-PEG20-Boc
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., 1X PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification system (e.g., size exclusion chromatography or dialysis equipment)
Procedure:
-
Protein Preparation: Buffer exchange the protein into the Activation Buffer. The typical protein concentration should be between 1-10 mg/mL.[11]
-
Activation of Carboxy-PEG20-Boc:
-
Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A typical starting concentration is 100 mM for each.[11]
-
In a separate reaction tube, dissolve the Carboxy-PEG20-Boc in the Activation Buffer.
-
Add the freshly prepared EDC and NHS solutions to the Carboxy-PEG20-Boc solution. A 2- to 5-fold molar excess of EDC and NHS over the PEG linker is recommended.[6]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.[6]
-
-
Conjugation Reaction:
-
Adjust the pH of the protein solution to 7.2-8.0 by adding the Coupling Buffer.
-
Add the activated Carboxy-PEG20-Boc solution to the protein solution. A 10- to 20-fold molar excess of the PEG linker over the protein is a recommended starting point.[11]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[11]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[12]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove excess PEG linker and byproducts by size exclusion chromatography (SEC) using a column appropriate for the size of the protein.[11] The elution buffer should be a suitable storage buffer for the protein, such as PBS, pH 7.4. Alternatively, dialysis can be used.
-
Protocol 3: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.
Materials:
-
Purified Boc-PEG20-Protein conjugate (lyophilized)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Desalting columns or dialysis equipment
Procedure:
-
Preparation: Dissolve the lyophilized Boc-PEG20-Protein conjugate in anhydrous DCM.
-
Acid Addition: Slowly add TFA to the solution to a final concentration of 20-50% (v/v) at 0°C.[9]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress using an appropriate analytical method, such as LC-MS, to confirm the disappearance of the starting material.[9]
-
Work-up: Once the reaction is complete, remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.
-
Purification: To remove residual TFA, dissolve the dried product in a suitable buffer and immediately purify using a desalting column or through extensive dialysis against the desired final buffer.
Caution: Trifluoroacetic acid is highly corrosive. Handle with appropriate personal protective equipment in a chemical fume hood.[11]
Mandatory Visualization
Caption: Overall experimental workflow for protein PEGylation.
Caption: EDC-NHS coupling reaction pathway.
Caption: Boc deprotection logical relationship.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Note and Protocol: Boc Deprotection of Hydroxy-PEG20-Boc with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Hydroxy-PEG20-Boc using trifluoroacetic acid (TFA). The resulting hydroxyl-PEG-amine is a valuable intermediate for bioconjugation, drug delivery systems, and the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2]
The Boc group is a widely used amine protecting group due to its stability under various conditions and its clean removal under acidic conditions.[1][3] TFA is the most common reagent for this deprotection due to its effectiveness and volatility, which simplifies product isolation.[4][5] The deprotection mechanism is an acid-catalyzed elimination reaction.[1][6]
Reaction Mechanism and Considerations
The deprotection of the Boc group with TFA proceeds through an acid-catalyzed elimination mechanism. The key steps are:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[2][6]
-
Cleavage: This protonation leads to the cleavage of the carbon-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate.[6]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[2][6]
-
Salt Formation: The liberated amine is then protonated by the excess TFA in the reaction mixture to yield the amine as its trifluoroacetate (B77799) salt.[2][6]
It is crucial to perform this reaction in a well-ventilated fume hood as it generates carbon dioxide gas.[2]
Experimental Protocol
This protocol describes a general procedure for the removal of the Boc protecting group from this compound in a solution phase.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)[3]
-
Trifluoroacetic acid (TFA)[7]
-
Toluene (B28343) (for co-evaporation)[8]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization, optional)[8]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[1]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath[3]
-
Rotary evaporator[2]
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[2]
-
TFA Addition: Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).[2][7] For example, for a 50% TFA solution, add an equal volume of TFA to the DCM solution.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2][4]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or ¹H NMR spectroscopy.[3][8] The reaction is complete when the starting material is fully consumed. In ¹H NMR, monitor the disappearance of the characteristic singlet of the Boc group's tert-butyl protons at approximately 1.4 ppm.[6]
-
Work-up (Isolation of TFA Salt):
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[2]
-
To ensure the complete removal of residual TFA, perform co-evaporation by adding toluene to the residue and evaporating under reduced pressure. Repeat this step three times.[6][7] The resulting product is the TFA salt of the deprotected amine and is often a viscous oil or solid.[4]
-
-
Work-up (Neutralization to Free Amine - Optional):
-
If the free amine is required, dissolve the residue in an organic solvent such as DCM or ethyl acetate.[6]
-
Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt. Effervescence (release of CO₂) will occur, so ensure the separatory funnel is vented frequently.[2][6]
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected free amine.[1]
-
Characterization:
The final product can be characterized by:
-
¹H NMR Spectroscopy: To confirm the disappearance of the Boc protons and the presence of characteristic PEG protons.[6]
-
Mass Spectrometry: To confirm the molecular weight of the deprotected product.
Data Presentation
The efficiency of Boc deprotection is highly dependent on the reagent, its concentration, and the reaction time.[1] The following table summarizes typical conditions and expected outcomes for the deprotection of Boc-protected amines.
| Reagent | Concentration (v/v) | Solvent | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 1-2 hours | The most common and efficient method.[8] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane or Ethyl Acetate | 1-6 hours | A good alternative if TFA is ineffective.[8] Can be advantageous when TFA-labile functional groups are present.[5] |
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Boc deprotection of this compound.
Reaction Mechanism
Caption: Mechanism of the acid-catalyzed deprotection of a Boc-protected amine using TFA.
References
Solid-Phase Synthesis of Peptides with Hydroxy-PEG20-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and pharmaceutical development, enabling the stepwise assembly of amino acids into complex peptide chains on an insoluble resin support. The choice of linker, which connects the growing peptide to the resin, is critical for a successful synthesis. This document provides detailed application notes and protocols for the use of Hydroxy-PEG20-Boc, a heterobifunctional linker, in the context of tert-butyloxycarbonyl (Boc) based solid-phase peptide synthesis.
The this compound linker incorporates a twenty-unit polyethylene (B3416737) glycol (PEG) chain. The hydroxyl group allows for attachment to a suitable solid support, while the Boc-protected amine serves as the initiation point for peptide chain elongation. The inclusion of a long PEG chain offers several potential advantages:
-
Improved Solvation: The hydrophilic nature of the PEG chain can enhance the swelling of the resin and improve the solvation of the growing peptide chain, particularly for hydrophobic or aggregation-prone sequences.[1][2]
-
Reduced Aggregation: By disrupting inter-chain hydrogen bonding, the PEG linker can minimize peptide aggregation on the solid support, leading to higher coupling efficiencies and purities.
-
Enhanced Pharmacokinetics: Peptides synthesized with a C-terminal PEG chain may exhibit improved pharmacokinetic properties, such as increased half-life, improved solubility, and reduced immunogenicity.[1][2][3]
These application notes provide a comprehensive guide to utilizing this compound in Boc-SPPS, from resin functionalization to final peptide cleavage and purification. While the protocols are based on well-established methods for similar PEG linkers, optimization for the specific PEG20 length may be necessary to achieve optimal results.
Data Presentation
The following tables summarize typical quantitative data associated with Boc-SPPS. These values are intended as a general guide and may vary depending on the specific peptide sequence, resin, and reaction conditions.
Table 1: Typical Resin and Synthesis Parameters
| Parameter | Typical Value | Notes |
| Resin Type | Merrifield, PAM | Merrifield resin is common for Boc-SPPS, while PAM resin can offer increased acid stability of the linker.[4] |
| Resin Loading | 0.3 - 0.8 mmol/g | Lower loading is often preferred for long or difficult sequences to minimize steric hindrance. |
| Boc-Amino Acid Excess | 3 - 5 equivalents | An excess of amino acid is used to drive the coupling reaction to completion. |
| Coupling Reagent Excess | 3 - 5 equivalents | Ensures efficient activation of the incoming amino acid. |
| Coupling Time | 1 - 4 hours | May require longer times for sterically hindered amino acids or with the long PEG linker. |
Table 2: Representative Yields and Purity
| Parameter | Typical Value | Notes |
| Coupling Efficiency per Step | >99% | Can be monitored qualitatively using the Kaiser test. Incomplete coupling leads to deletion sequences. |
| Overall Crude Peptide Yield | 20% - 70% | Highly dependent on the length and sequence of the peptide. |
| Purity of Crude Peptide | 50% - 90% | Varies based on the success of the synthesis and the presence of side products. Purification is typically required.[5] |
Experimental Protocols
Protocol 1: Functionalization of Merrifield Resin with this compound
This protocol describes the attachment of the this compound linker to a chloromethylated polystyrene resin (Merrifield resin).
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
This compound
-
Potassium Iodide (KI)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.
-
Solvent Exchange: Wash the resin with DMF (3 x 10 mL/g resin).
-
Linker Attachment:
-
Dissolve this compound (2 equivalents relative to resin loading) and KI (1 equivalent) in DMF.
-
Add DIEA (2 equivalents) to the solution.
-
Add the solution to the swollen resin.
-
Agitate the mixture at 50°C for 18-24 hours.
-
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the functionalized resin under vacuum.
Protocol 2: Manual Boc-SPPS Workflow
This protocol outlines the steps for the manual synthesis of a peptide on the this compound functionalized resin.
Materials:
-
This compound functionalized resin
-
Boc-protected amino acids
-
50% Trifluoroacetic acid (TFA) in DCM
-
10% DIEA in DCM
-
Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
-
DMF
-
DCM
-
Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes.[5]
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).
-
Treat the resin with fresh 50% TFA in DCM for 30 minutes.[4]
-
-
Washing: Wash the resin with DCM (3x), IPA (2x), and DCM (3x).
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling (HBTU example):
-
Dissolve the Boc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue color), repeat the coupling step.
-
Repeat Synthesis Cycle: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
Protocol 3: Peptide Cleavage from the Resin and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups using anhydrous hydrogen fluoride (B91410) (HF). Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized apparatus within a certified fume hood by trained personnel.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Cold diethyl ether
Procedure:
-
Final Boc Deprotection: Perform a final Boc deprotection as described in Protocol 2, step 2.
-
Resin Drying: Wash the peptide-resin with DCM and dry thoroughly under vacuum.
-
HF Cleavage Setup:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add the appropriate scavenger cocktail (e.g., 90% HF, 10% anisole). The choice of scavengers depends on the amino acid composition of the peptide.[6]
-
-
Cleavage Reaction: Cool the apparatus to 0°C and distill the anhydrous HF into the reaction vessel. Stir the mixture at 0°C for 1-2 hours.
-
HF Evaporation: Remove the HF by vacuum evaporation.
-
Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation:
-
Filter the precipitated peptide and wash with cold diethyl ether.
-
Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid in water).
-
Lyophilize the aqueous solution to obtain the crude peptide powder.
-
Visualizations
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Hydroxy-PEG20-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development to enhance the therapeutic properties of molecules by improving their solubility, stability, and pharmacokinetic profiles. The precise purification of PEGylated conjugates is critical to ensure the safety and efficacy of the final drug product. This application note provides a detailed protocol for the purification of Hydroxy-PEG20-Boc conjugates using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a robust and widely adopted technique for the separation of molecules based on their hydrophobicity.[1]
The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in the synthesis of PEG linkers to temporarily mask amine functionalities, allowing for controlled, stepwise bioconjugation.[2][3] However, the stability of the Boc group can be a concern during RP-HPLC purification, particularly when acidic mobile phase modifiers like trifluoroacetic acid (TFA) are used.[1] This protocol will address these challenges and provide a comprehensive guide for the successful purification of this compound conjugates.
Data Presentation
Table 1: HPLC System and Column Specifications
| Parameter | Specification |
| HPLC System | Agilent 1100 or equivalent |
| Column | Reversed-Phase C18, 300 Å, 5 µm, 150 x 4.6 mm |
| Column Temperature | 45 °C |
| Detector | UV, set to 220 nm |
Table 2: Mobile Phase Composition and Gradient Program
| Mobile Phase | Composition |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water |
| Mobile Phase B | 90% Acetonitrile (B52724), 0.085% TFA in HPLC-grade water |
| Time (minutes) | % Mobile Phase B |
| 0 | 20 |
| 25 | 65 |
| 30 | 90 (Column Wash) |
| 35 | 90 |
| 36 | 20 (Return to Initial) |
| 45 | 20 (Re-equilibration) |
Note: The gradient can be optimized to improve the resolution of closely eluting peaks. A shallower gradient is often beneficial.[4]
Experimental Protocols
Sample Preparation
-
Dissolve the crude this compound conjugate in a minimal amount of a suitable solvent, such as a small volume of acetonitrile or the initial mobile phase composition.[1]
-
If the crude product is not fully soluble, sonication may be used to aid dissolution.[5]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[1][4]
-
Dilute the sample with Mobile Phase A to a final concentration suitable for injection (e.g., 0.5-1.0 mg/mL).[4]
HPLC Purification
-
System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (20% Mobile Phase B) for at least 15-20 minutes or until a stable baseline is achieved.[4]
-
Injection: Inject the prepared sample onto the column. The injection volume will depend on the column size and sample concentration.
-
Chromatographic Run: Run the gradient program as detailed in Table 2. The separation is based on the hydrophobicity of the components, with the more hydrophobic species eluting later.[6]
-
Fraction Collection: Collect fractions as the peaks elute from the column. The size of the fractions will depend on the peak width.
-
Post-Run Wash and Re-equilibration: Following the elution of the product, wash the column with a high concentration of organic solvent (e.g., 90% Mobile Phase B) to remove any strongly bound impurities. Re-equilibrate the column at the initial conditions before the next injection.[4]
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC, liquid chromatography-mass spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the purity of each fraction.[1]
-
Pooling and Solvent Removal: Combine the pure fractions. Remove the organic solvent (acetonitrile) under reduced pressure.[5]
-
Neutralization of TFA: The presence of TFA can lead to the cleavage of the Boc group over time.[1] It is recommended to neutralize the pooled fractions. This can be achieved by adding a small amount of a base like triethylamine (B128534) or by co-evaporation with a solvent like toluene.[7]
-
Lyophilization: To obtain the final product as a solid or oil, lyophilize (freeze-dry) the remaining aqueous solution.[5]
Mandatory Visualization
Caption: Experimental workflow for the HPLC purification of this compound conjugates.
Caption: Logical relationships in HPLC method development for PEG conjugate purification.
References
Application Note: Analytical Characterization of Hydroxy-PEG20-Boc by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are pivotal in the fields of bioconjugation and drug delivery, serving as spacers that can enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules. The Hydroxy-PEG20-Boc linker, which possesses a terminal hydroxyl group for further conjugation and a Boc-protected amine, is a valuable tool in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of these linkers.[1] It provides unambiguous confirmation of the molecular structure, including the verification of the repeating PEG units and the presence of the terminal functional groups. This application note details the protocols for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.
Molecular Structure and NMR Assignment
The structure of this compound consists of three key components: the tert-butyloxycarbonyl (Boc) protecting group, the polyethylene glycol (PEG) backbone with 20 repeating units, and the terminal hydroxyl group. Each of these components gives rise to characteristic signals in the NMR spectrum.
Figure 1: Molecular components of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra. Due to the hygroscopic nature of PEG compounds, it is recommended to handle the sample and deuterated solvents in a dry environment, such as a glove box.[2]
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[2][3]
-
Dissolution: Add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).[3] CDCl₃ is commonly used for PEG derivatives.[4]
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[3]
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Spectroscopy [3]
-
Pulse Sequence: Standard single-pulse.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative analysis).
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Spectroscopy [3]
-
Pulse Sequence: Standard single-pulse with proton decoupling.
-
Spectral Width: ~200-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
Figure 2: Experimental workflow for NMR characterization.
Data Presentation and Interpretation
The NMR spectra of this compound will exhibit characteristic signals corresponding to the different proton and carbon environments within the molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum is used for the primary structural confirmation and purity assessment. The integration of the signals allows for the quantitative determination of the relative number of protons.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a (-C(CH ₃)₃) | ~1.44 | s | 9H |
| b (-NH -) | ~5.0 | br s | 1H |
| c (-CH ₂-NH-) | ~3.30 | q | 2H |
| d (PEG Backbone, -O-CH ₂-CH ₂-O-) | ~3.64 | s | ~76H |
| e (-CH ₂-OH) | ~3.70 | t | 2H |
| f (-OH ) | ~2.5 (variable) | br s | 1H |
s = singlet, t = triplet, q = quartet, br s = broad singlet
Interpretation:
-
A sharp singlet at approximately 1.44 ppm with an integration of 9 protons confirms the presence of the Boc-protecting group.[3]
-
The large, singlet-like signal around 3.64 ppm corresponds to the repeating methylene (B1212753) protons of the PEG backbone.[3] For a PEG20 chain, this would integrate to approximately 76 protons (19 internal CH₂CH₂ units).
-
The terminal methylene group adjacent to the hydroxyl group is expected to appear as a triplet around 3.70 ppm.
-
The methylene group adjacent to the Boc-protected amine typically appears as a quartet around 3.30 ppm.
-
The NH and OH proton signals can be broad and their chemical shifts may vary depending on concentration and solvent.[5]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
| Assignment | Chemical Shift (δ, ppm) |
| a (-C(C H₃)₃) | ~28.5 |
| b (-C (CH₃)₃) | ~79.5 |
| c (-C =O) | ~156.0 |
| d (-C H₂-NH-) | ~40.5 |
| e (PEG Backbone, -O-C H₂-C H₂-O-) | ~70.5 |
| f (-C H₂-OH) | ~61.5 |
| g (-O-C H₂-CH₂-OH) | ~72.5 |
Interpretation:
-
The carbons of the Boc group are observed at approximately 28.5 ppm for the methyl groups, 79.5 ppm for the quaternary carbon, and 156.0 ppm for the carbonyl carbon.[2]
-
The numerous carbons of the PEG backbone will give a strong signal around 70.5 ppm.[6]
-
The terminal carbons of the PEG chain will have distinct chemical shifts, with the carbon attached to the hydroxyl group appearing at a different chemical shift than the internal PEG carbons.
Figure 3: Logical flow for structural confirmation from ¹H NMR data.
Conclusion
NMR spectroscopy is a powerful and indispensable tool for the analytical characterization of this compound.[1] By following the detailed protocols and utilizing the expected chemical shift and integration data provided, researchers can confidently verify the structural integrity and purity of their material. This ensures the quality and reliability of these critical linkers in the development of advanced therapeutics and other biomedical applications.
References
Mass Spectrometry Analysis of Hydroxy-PEG20-Boc Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) derivatives are integral to modern drug development, enhancing the therapeutic properties of pharmaceuticals by improving solubility, stability, and pharmacokinetic profiles. The precise characterization of these PEGylated compounds is critical for ensuring product quality, safety, and efficacy. Hydroxy-PEG20-Boc is a heterobifunctional linker with a defined PEG length of 20 ethylene (B1197577) glycol units, a terminal hydroxyl group for further conjugation, and a Boc-protected amine. Mass spectrometry is a cornerstone technique for the structural verification and purity assessment of such derivatives.
This document provides detailed application notes and experimental protocols for the mass spectrometry analysis of this compound, focusing on Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) techniques.
Challenges in Mass Spectrometry of PEGylated Compounds
The analysis of PEGylated molecules by mass spectrometry can be complex due to several factors:
-
Polydispersity: Commercial PEG reagents can be heterogeneous mixtures of different chain lengths, leading to complex mass spectra. However, discrete PEG derivatives like this compound are single molecular entities, simplifying analysis.[1]
-
Ionization Suppression: The PEG chain can sometimes suppress the ionization of the molecule of interest, potentially reducing sensitivity.[2]
-
Multiple Adduct Formation: PEG compounds readily form adducts with various cations (e.g., H+, Na+, K+, NH4+), resulting in multiple peaks for the same analyte.[1]
-
Labile Protecting Groups: The Boc (tert-butyloxycarbonyl) protecting group is susceptible to in-source fragmentation under certain mass spectrometry conditions.[2]
Comparison of Ionization Techniques
The selection of an appropriate ionization technique is crucial for the successful analysis of this compound. ESI and MALDI are the most common methods, each with distinct advantages.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Soft ionization from a liquid solution.[2] | Soft ionization using a laser and a matrix.[2] |
| Typical Adducts | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺.[2] | Primarily [M+Na]⁺, [M+K]⁺.[2] |
| Fragmentation | In-source fragmentation of labile groups like Boc can occur.[2] | Generally softer ionization, leading to less in-source fragmentation.[2] |
| Coupling | Easily coupled with liquid chromatography (LC-MS) for separation of mixtures.[2] | Typically used for direct analysis of samples. |
| Sample Throughput | High, especially when coupled with an autosampler.[2] | High, suitable for rapid screening.[2] |
| Salt Tolerance | Moderate; high salt concentrations can cause ion suppression.[2] | Generally more tolerant to salts and buffers.[2] |
Quantitative Data Summary
The following tables summarize the theoretical monoisotopic masses and expected m/z values for this compound in positive ion mode mass spectrometry.
Molecular Formula: C₄₉H₉₉NO₂₃ Monoisotopic Mass: 1073.6612 Da
Table 1: Expected Parent Ion Adducts
| Ion | m/z (calculated) |
| [M+H]⁺ | 1074.6685 |
| [M+NH₄]⁺ | 1091.6950 |
| [M+Na]⁺ | 1096.6431 |
| [M+K]⁺ | 1112.6171 |
Table 2: Characteristic Fragment Ions (from [M+H]⁺)
| Fragmentation | Fragment Ion Formula | m/z (calculated) | Mass Loss (Da) |
| Loss of Isobutylene | C₄₅H₉₁NO₂₃ | 1018.6059 | 56.0626 |
| Loss of Boc group | C₄₄H₉₀NO₂₁ | 973.6006 | 101.0606 |
| PEG backbone cleavage | Varies | Series of peaks separated by 44.0262 | n * 44.0262 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality mass spectrometry data.
Protocol 1: LC-ESI-QTOF Mass Spectrometry
This protocol is designed for a standard quadrupole time-of-flight (Q-TOF) mass spectrometer coupled to a liquid chromatography system, which is ideal for detailed structural confirmation and purity assessment.[2]
1. Sample Preparation:
- Dissolve the this compound derivative in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid) to a final concentration of 10 µg/mL.[2]
- Vortex the solution thoroughly to ensure complete dissolution.[2]
2. Liquid Chromatography (LC) Parameters:
- LC System: Agilent 1290 Infinity II or equivalent.[2]
- Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[2]
- Mobile Phase A: 0.1% Formic Acid in Water.[2]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]
- Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and re-equilibrate.
- Flow Rate: 0.4 mL/min.[2]
- Column Temperature: 40 °C.[2]
- Injection Volume: 5 µL.[2]
3. Mass Spectrometry (MS) Parameters:
- MS System: Agilent 6545XT AdvanceBio Q-TOF or equivalent.[2]
- Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
- Gas Temperature: 325 °C.[2]
- Drying Gas Flow: 8 L/min.[2]
- Nebulizer Pressure: 35 psig.[2]
- Capillary Voltage (Vcap): 3500 V.[2]
- Fragmentor Voltage: 100 V (can be optimized to control in-source fragmentation).[2]
- Mass Range: m/z 100 - 2000.
Protocol 2: MALDI-TOF Mass Spectrometry
This protocol is suitable for a standard MALDI-TOF mass spectrometer and is excellent for rapid molecular weight confirmation.[2]
1. Sample and Matrix Preparation:
- Analyte Solution: Dissolve the this compound derivative in 50:50 acetonitrile/water to a final concentration of 1 mg/mL.[2]
- Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile/water with 0.1% trifluoroacetic acid (TFA).[2]
2. Sample Spotting:
- Mix the analyte solution and the matrix solution in a 1:10 (v/v) ratio.[2]
- Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry using the dried-droplet method.[2]
3. Mass Spectrometry (MS) Parameters:
- MS System: Bruker ultrafleXtreme or equivalent.[2]
- Ionization Mode: Positive, Reflector.[2]
- Laser: 337 nm Nitrogen Laser.[2]
- Laser Intensity: Optimize for the best signal-to-noise ratio (typically 30-50% of maximum).[2]
- Mass Range: m/z 500 - 2500.
- Number of Shots: Accumulate 500-1000 laser shots per spectrum.[2]
Visualization of Workflows and Signaling Pathways
Experimental Workflow for LC-ESI-MS Analysis
Caption: Workflow for LC-ESI-MS analysis of this compound.
Fragmentation Pathway of this compound
Caption: Key fragmentation pathways of this compound in MS/MS.
Conclusion
The mass spectrometric analysis of this compound derivatives can be effectively performed using both LC-ESI-MS and MALDI-TOF MS. LC-ESI-QTOF MS is recommended for comprehensive structural characterization and purity assessment, while MALDI-TOF MS offers a rapid and accurate method for molecular weight confirmation. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals working with PEGylated molecules, ensuring robust and reliable analytical characterization.
References
Application Notes and Protocols for Hydroxy-PEG20-Boc in Cell-Based Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address diseases driven by aberrant protein function.[1][][3] Proteolysis-targeting chimeras (PROTACs) are a prominent class of TPD molecules that function by inducing the proximity of a target protein (protein of interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5][6] The design of a PROTAC is modular, consisting of a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two. The linker plays a critical role in optimizing the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for efficient degradation.[5][6]
Hydroxy-PEG20-Boc is a long-chain, flexible, polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs.[7][8] Its hydrophilic nature can enhance the solubility and cell permeability of the resulting PROTAC molecule. The terminal hydroxyl (-OH) group and the Boc-protected amine provide orthogonal handles for a stepwise and controlled synthesis, allowing for the covalent attachment of the POI and E3 ligase ligands.
These application notes provide a comprehensive guide to utilizing a hypothetical PROTAC, designated as PROTAC-X , synthesized with a this compound linker, in various cell-based degradation assays. Detailed protocols for quantifying protein degradation, elucidating the mechanism of action, and assessing the functional consequences of target protein knockdown are presented.
Mechanism of Action of a PROTAC-X
PROTAC-X, like other PROTACs, hijacks the cell's ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[4][5] The process begins with the PROTAC-X molecule simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides.[4][9]
Caption: PROTAC-X mediated protein degradation pathway.
Experimental Workflow for a Cell-Based Degradation Assay
A typical workflow for evaluating the efficacy of PROTAC-X involves a series of cell-based assays to confirm target engagement, quantify degradation, and assess downstream functional consequences.
Caption: General experimental workflow for cell-based degradation assays.
Data Presentation
The following tables summarize hypothetical quantitative data for the degradation of a target protein induced by PROTAC-X.
Table 1: Dose-Response of PROTAC-X on Target Protein Degradation
| PROTAC-X Concentration (nM) | % Target Protein Remaining (Western Blot) | % Target Protein Remaining (In-Cell Western) | % Target Protein Remaining (Flow Cytometry) | Luminescence (RLU) (Nano-Glo HiBiT) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 | 5,000,000 ± 250,000 |
| 0.1 | 95 ± 4.5 | 92 ± 5.1 | 96 ± 5.5 | 4,800,000 ± 230,000 |
| 1 | 75 ± 6.1 | 78 ± 5.9 | 72 ± 6.3 | 3,900,000 ± 200,000 |
| 10 | 40 ± 3.8 | 42 ± 4.1 | 38 ± 4.5 | 2,100,000 ± 150,000 |
| 100 | 15 ± 2.5 | 18 ± 3.2 | 12 ± 2.8 | 800,000 ± 90,000 |
| 1000 | 10 ± 2.1 | 12 ± 2.5 | 8 ± 2.2 | 550,000 ± 60,000 |
| DC50 (nM) | ~8 | ~9 | ~7 | ~12 |
| Dmax (%) | >90 | >88 | >92 | >89 |
Data are presented as mean ± standard deviation (n=3). DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are calculated from the dose-response curves.
Table 2: Time-Course of Target Protein Degradation by PROTAC-X (100 nM)
| Time (hours) | % Target Protein Remaining (Western Blot) |
| 0 | 100 ± 4.5 |
| 2 | 85 ± 5.1 |
| 4 | 60 ± 6.3 |
| 8 | 35 ± 4.2 |
| 16 | 18 ± 3.1 |
| 24 | 15 ± 2.8 |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: Western Blot Analysis of Target Protein Degradation
Western blotting is a widely used technique to quantify the reduction in the abundance of a specific protein.[9]
Materials:
-
Cell culture reagents
-
PROTAC-X
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[10]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of PROTAC-X in complete cell culture medium.
-
Treat the cells with the desired concentrations of PROTAC-X and a vehicle control (e.g., DMSO).[4]
-
Incubate for the desired time period (e.g., 16 hours for dose-response, or various time points for a time-course).[10]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.[10]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[4][10]
-
Transfer the lysate to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes with periodic vortexing.[4][10]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4][10]
-
Transfer the supernatant containing the protein extract to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10][12]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[10][9][12]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10][9][12]
-
Apply ECL substrate and detect the signal using an imaging system.[9][11]
-
Strip the membrane and re-probe for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.[10]
-
Protocol 2: In-Cell Western (Immunofluorescence-Based) Assay
The In-Cell Western is a plate-based quantitative immunofluorescent method that offers higher throughput than traditional Western blotting.[13]
Materials:
-
96-well clear-bottom black plates
-
Cell culture reagents
-
PROTAC-X
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)[11]
-
Blocking buffer (e.g., 5% BSA in PBS)[11]
-
Primary antibody against the target protein
-
Fluorophore-conjugated secondary antibody
-
Nuclear stain (e.g., DAPI)
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.[13]
-
Treat cells with serial dilutions of PROTAC-X and a vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.[11]
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.[11]
-
Wash the wells three times with wash buffer (0.1% Tween-20 in PBS).[11]
-
Incubate with the fluorophore-conjugated secondary antibody and a nuclear stain in blocking buffer for 1 hour at room temperature, protected from light.[11]
-
Wash the wells three times with wash buffer.[11]
-
-
Imaging and Analysis:
Protocol 3: Flow Cytometry Analysis
Flow cytometry allows for the quantification of protein levels in individual cells, providing a high-throughput analysis method.[4][14][15]
Materials:
-
Cell culture reagents
-
PROTAC-X
-
PBS
-
Fixation/Permeabilization buffer
-
Primary antibody against the target protein
-
Fluorophore-conjugated secondary antibody
-
Flow cytometer
Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells in a multi-well plate with PROTAC-X as described previously.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with the primary antibody against the target protein.[4]
-
Wash the cells.
-
Incubate with a fluorophore-conjugated secondary antibody.
-
Wash the cells.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in an appropriate buffer.
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the target protein signal in the cell population.
-
Protocol 4: Nano-Glo® HiBiT Lytic Detection System
This is a sensitive, add-mix-read luminescent assay for quantifying the total amount of a HiBiT-tagged protein in cell lysates.[16][17][18] This requires the target protein to be endogenously tagged or exogenously expressed with the 11-amino-acid HiBiT peptide.
Materials:
-
Cells expressing the HiBiT-tagged target protein
-
White, opaque 96-well plates
-
PROTAC-X
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Methodology:
-
Cell Seeding and Treatment:
-
Seed the HiBiT-tagged cells in a 96-well white, opaque plate.
-
Treat the cells with serial dilutions of PROTAC-X and a vehicle control for the desired time.
-
-
Lysis and Luminescence Measurement:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's protocol.[17][18]
-
Add the reagent directly to the cells in the wells.[18]
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.[18]
-
-
Data Analysis:
Conclusion
The successful development and characterization of PROTACs rely on a robust and multifaceted set of cell-based assays.[4][5] The use of a long-chain, flexible linker like this compound in the synthesis of PROTAC-X can offer advantages in terms of solubility and ternary complex formation. The protocols outlined in these application notes provide a comprehensive framework for researchers to quantify protein degradation, elucidate the mechanism of action, and assess the functional consequences of target protein knockdown. By employing these orthogonal methodologies, scientists can effectively advance the discovery and development of novel protein degrader therapeutics.
References
- 1. Rational Design of Dual Degraders by Incorporating Molecular Glue Structural Features into PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Degradation Using PROTACs & Molecular Glues | April 19-20, 2022 [drugdiscoverychemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. amsbio.com [amsbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 13. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Method to Monitor Protein Turnover by Flow Cytometry and to Screen for Factors that Control Degradation by Fluorescence-Activated Cell Sorting | Springer Nature Experiments [experiments.springernature.com]
- 15. A Method to Monitor Protein Turnover by Flow Cytometry and to Screen for Factors that Control Degradation by Fluorescence-Activated Cell Sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nano-Glo® HiBiT Lytic Detection System Protocol [promega.com]
- 17. manuals.plus [manuals.plus]
- 18. promega.com [promega.com]
Application Note: Protocol for Linking a Small Molecule Inhibitor with Hydroxy-PEG20-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely adopted strategy in drug development to enhance the therapeutic properties of small molecule inhibitors.[1] The covalent attachment of PEG chains can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its solubility, extending its plasma half-life, and reducing immunogenicity.[1][2][3] This application note provides a detailed protocol for the conjugation of a small molecule inhibitor containing a carboxylic acid functional group with Hydroxy-PEG20-Boc, a heterobifunctional linker. This linker features a terminal hydroxyl group for conjugation and a tert-butyloxycarbonyl (Boc)-protected amine, which allows for subsequent, selective deprotection and further functionalization.[2][4]
The protocol is divided into two main stages: the esterification of the small molecule inhibitor with the this compound linker and the subsequent deprotection of the Boc group to yield a terminal primary amine.
Experimental Protocols
This section details the step-by-step procedures for the conjugation of a small molecule inhibitor to the this compound linker and the subsequent removal of the Boc protecting group.
Part 1: Conjugation of Small Molecule Inhibitor with this compound
This protocol describes the activation of a carboxylic acid on the small molecule inhibitor using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by esterification with the hydroxyl group of the PEG linker.[5]
Materials:
-
Small molecule inhibitor with a carboxylic acid group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous N,N-Dimethylpyridin-4-amine (DMAP)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Methodology:
-
Reagent Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of activated intermediates.[5] All reactions should be performed under an inert atmosphere (Nitrogen or Argon).
-
Activation of Carboxylic Acid:
-
In a reaction vessel, dissolve the small molecule inhibitor (1 equivalent) in anhydrous DCM or DMF.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester intermediate.
-
-
Conjugation Reaction:
-
To the activated small molecule inhibitor solution, add this compound (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to isolate the Boc-protected PEGylated small molecule inhibitor.
-
Characterize the purified product by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
-
Part 2: Boc Deprotection of the PEGylated Small Molecule Inhibitor
This protocol outlines the removal of the Boc protecting group under acidic conditions to expose the terminal primary amine.[4][6]
Materials:
-
Boc-protected PEGylated small molecule inhibitor
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Methodology:
-
Deprotection Reaction:
-
Reaction Monitoring: Monitor the deprotection reaction by TLC or LC-MS.
-
Workup and Neutralization:
-
Remove the TFA and DCM under reduced pressure using a rotary evaporator.[4]
-
To obtain the free amine, dissolve the residue in DCM and wash carefully with a saturated NaHCO₃ solution until the aqueous layer is basic.[6]
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[6]
-
Filter and concentrate the organic layer in vacuo to yield the deprotected PEGylated small molecule inhibitor.[6]
-
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR. The final product will be the deprotected PEGylated small molecule inhibitor with a terminal primary amine.
Data Presentation
The following table summarizes the quantitative data for a typical reaction linking a small molecule inhibitor with this compound.
| Parameter | Value |
| Part 1: Conjugation | |
| Small Molecule Inhibitor (MW: 300 g/mol ) | 100 mg (1 eq) |
| This compound (MW: 1014 g/mol ) | 405 mg (1.2 eq) |
| EDC (MW: 191.7 g/mol ) | 96 mg (1.5 eq) |
| NHS (MW: 115.1 g/mol ) | 58 mg (1.5 eq) |
| DMAP (MW: 122.2 g/mol ) | 4 mg (0.1 eq) |
| Anhydrous Solvent (DCM or DMF) | 10 mL |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-80% |
| Part 2: Boc Deprotection | |
| Boc-protected PEGylated Inhibitor | 100 mg |
| TFA/DCM Solution | 5 mL (20-50% TFA) |
| Reaction Time | 30-60 minutes |
| Typical Yield | >90% |
Visualization
Signaling Pathway
Caption: A representative signaling pathway illustrating the mechanism of a small molecule inhibitor.
Experimental Workflow
References
Application Notes and Protocols for Click Chemistry with Modified Hydroxy-PEG20-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hydroxy-PEG20-Boc, a heterobifunctional linker, in click chemistry for a variety of advanced applications in bioconjugation, drug development, and proteomics. This document offers detailed experimental protocols, data presentation, and visualizations to guide researchers in leveraging this versatile molecule.
Introduction: The Power of PEGylation and Click Chemistry
Poly(ethylene glycol) (PEG) linkers are widely used in biomedical research to enhance the therapeutic properties of molecules. The process of covalently attaching PEG chains, known as PEGylation, can improve the solubility, stability, and pharmacokinetic profiles of proteins, peptides, and small molecule drugs[1][2]. The this compound linker is a discrete PEG molecule with a chain of 20 ethylene (B1197577) glycol units, offering a defined length and molecular weight. It is a heterobifunctional linker, featuring a hydroxyl (-OH) group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other. This structure allows for sequential and controlled conjugation to different molecules.
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and specific, making them ideal for creating complex molecular architectures in biological systems[3][4][]. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage[3][6]. The bioorthogonal nature of click chemistry ensures that the reaction proceeds with minimal side reactions in complex biological environments[3][]. By modifying the terminal hydroxyl group of this compound to incorporate an azide (B81097) or alkyne, it becomes a powerful tool for click chemistry applications.
Key Applications
The unique properties of this compound make it suitable for several cutting-edge applications:
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. The this compound linker can be used to conjugate the drug to the antibody, where the PEG chain enhances the solubility and stability of the final ADC construct[7].
-
PROTACs (Proteolysis-Targeting Chimeras): PROTACs are bifunctional molecules that induce the degradation of specific proteins by recruiting an E3 ubiquitin ligase. The PEG20 linker can connect the protein-targeting ligand to the E3 ligase-binding moiety, with the defined length of the PEG chain being a critical parameter for optimal PROTAC activity[8][9].
-
Bioconjugation and Protein Modification: The linker can be used to attach various molecules, such as fluorophores or biotin, to proteins for imaging or purification purposes. The PEG spacer minimizes steric hindrance and helps maintain the biological activity of the protein[10][11].
-
Proteomics: In proteomics research, PEGylated linkers are used in cross-linking mass spectrometry (XL-MS) to study protein-protein interactions and protein structures. The defined length of the PEG20 linker can act as a molecular ruler[1].
Experimental Protocols
The following protocols provide detailed methodologies for the modification and application of this compound in click chemistry.
Protocol 1: Conversion of Hydroxyl Group to Azide
This protocol describes the conversion of the terminal hydroxyl group of this compound to an azide, making it ready for CuAAC click chemistry with an alkyne-functionalized molecule.
Materials:
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (Et3N)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN3)
-
Anhydrous dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Mesylation:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (argon or nitrogen).
-
Add triethylamine (1.5 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the mesylated intermediate.
-
-
Azidation:
-
Dissolve the mesylated intermediate (1 equivalent) in anhydrous DMF.
-
Add sodium azide (3 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Azido-PEG20-Boc by silica (B1680970) gel chromatography.
-
Protocol 2: Boc Deprotection
This protocol details the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
Boc-protected PEG linker (e.g., Azido-PEG20-Boc)
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add an equal volume of TFA to the solution (a 1:1 v/v ratio of DCM to TFA is common)[12].
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC[12].
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help remove residual acid[13].
-
The resulting deprotected linker with a free amine can often be used directly in the next step or after neutralization.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating an azide-modified PEG linker to an alkyne-containing molecule.
Materials:
-
Azido-PEG20-NH2 (from Protocol 1 and 2)
-
Alkyne-functionalized molecule (e.g., a drug or fluorescent probe)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving reagents
Procedure:
-
Prepare a stock solution of the alkyne-functionalized molecule in DMSO.
-
Prepare a stock solution of Azido-PEG20-NH2 in PBS.
-
Prepare fresh stock solutions of CuSO4 (e.g., 100 mM in water) and sodium ascorbate (e.g., 500 mM in water).
-
In a reaction tube, add the alkyne-functionalized molecule, followed by the Azido-PEG20-NH2.
-
Add the CuSO4 solution to the reaction mixture.
-
Add the sodium ascorbate solution to initiate the reaction. The final concentrations should typically be in the range of 1-10 mM for the reactants, with a 5-fold molar excess of sodium ascorbate over CuSO4.
-
If using a ligand like TBTA, pre-mix it with the CuSO4 solution before adding it to the reaction.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by a suitable analytical method, such as HPLC or LC-MS.
-
Purify the final conjugate using an appropriate technique, such as size-exclusion chromatography (SEC) or reversed-phase HPLC.
Data Presentation
The following tables summarize typical quantitative data for the reactions described. Note that specific yields and purity will depend on the specific substrates and reaction conditions.
Table 1: Typical Reaction Parameters and Outcomes
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Typical Purity (%) |
| Mesylation | This compound, MsCl, Et3N | DCM | 0 to RT | 4-6 | 85-95 | >95 |
| Azidation | Mesyl-PEG20-Boc, NaN3 | DMF | 60-80 | 12-16 | 70-85 | >95 (after purification) |
| Boc Deprotection | Boc-protected PEG, TFA | DCM | 0 to RT | 1-2 | >90 | >95 |
| CuAAC | Azido-PEG, Alkyne-molecule, CuSO4, NaAsc | PBS/DMSO | RT | 1-4 | 60-90 | >95 (after purification) |
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound in click chemistry.
Caption: Workflow for the modification and conjugation of this compound.
Caption: PROTAC mechanism and the role of the PEG20 linker.
These application notes and protocols provide a foundation for utilizing this compound in various click chemistry applications. Researchers should optimize the described procedures for their specific molecules and experimental setups.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. labinsights.nl [labinsights.nl]
- 6. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Bioconjugation of Hydroxy-PEG20-Boc to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic antibodies, a process known as PEGylation, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can increase the hydrodynamic size of the antibody, leading to reduced renal clearance, prolonged circulation half-life, decreased immunogenicity, and improved stability.[][2][3] This document provides a detailed guide for the conjugation of a heterobifunctional PEG linker, Hydroxy-PEG20-Boc, to monoclonal antibodies (mAbs).
This specific linker features a terminal hydroxyl group for potential initial activation and a Boc-protected amine group. The tert-butyloxycarbonyl (Boc) protecting group is stable under various conditions and can be removed under mild acidic conditions post-conjugation to reveal a primary amine.[4][5] This newly exposed amine can then be utilized for subsequent modifications, such as the attachment of a cytotoxic drug for the creation of antibody-drug conjugates (ADCs) or other imaging agents. The methodologies described herein will focus on the initial attachment of the PEG linker to the antibody, primarily through the primary amines of lysine (B10760008) residues, and the subsequent deprotection of the Boc group.
Principle of the Method
The conjugation of this compound to an antibody can be achieved through a multi-step process. First, the terminal hydroxyl group of the PEG linker needs to be activated to a more reactive species. A common method is to convert the hydroxyl group to a carboxylic acid, which can then be activated using carbodiimide (B86325) chemistry. This involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, to form a semi-stable NHS ester.[6][] This activated PEG linker is then reacted with the primary amine groups of lysine residues on the antibody surface, forming a stable amide bond. Following the conjugation and purification of the PEGylated antibody, the Boc protecting group can be removed using an acid such as trifluoroacetic acid (TFA) to expose the terminal amine for further functionalization.[4][8]
Data Presentation
The efficiency and outcome of the PEGylation process can be influenced by several factors, including the molar ratio of PEG linker to antibody, reaction time, temperature, and pH. The following table summarizes representative quantitative data that can be expected and should be optimized for each specific antibody and application.
| Parameter | Typical Value/Range | Analytical Method | Reference |
| Molar Excess of PEG-NHS Ester | 5 - 20 fold | - | [9] |
| Reaction Time (Conjugation) | 1 - 4 hours at room temperature or overnight at 4°C | HPLC, SDS-PAGE | [4][9] |
| Reaction Time (Boc Deprotection) | 30 - 60 minutes at room temperature | LC-MS | [4][8] |
| Degree of PEGylation (PEG/Ab ratio) | 1 - 8 | HIC-HPLC, Mass Spectrometry | [10][11] |
| Conjugation Efficiency | > 50% | HPLC | [10] |
| Purity of PEGylated Antibody | > 95% | SEC-HPLC | [12] |
| Aggregation | < 5% | SEC-HPLC | [10] |
| Recovery | > 80% | UV-Vis Spectroscopy | [13] |
Experimental Protocols
Protocol 1: Conversion of this compound to Carboxy-PEG20-Boc
This preliminary step is necessary to introduce a reactive carboxyl group for subsequent EDC/NHS chemistry.
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent
-
Anhydrous acetone
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous acetone.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Jones reagent dropwise to the solution while stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quench the reaction by adding isopropanol.
-
Extract the product with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Boc-NH-PEG20-COOH.
Protocol 2: Activation of Boc-NH-PEG20-COOH
This protocol describes the activation of the terminal carboxylic acid group of the PEG linker.
Materials:
-
Boc-NH-PEG20-COOH
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Dissolve Boc-NH-PEG20-COOH in anhydrous DMSO or DMF to prepare a stock solution.
-
In a separate tube, dissolve EDC and NHS/Sulfo-NHS in the Activation Buffer.
-
Add the desired molar excess of the Boc-NH-PEG20-COOH solution to the EDC/NHS mixture with gentle mixing.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.[6]
Protocol 3: Conjugation to Antibody
This protocol details the reaction between the activated PEG linker and the primary amines of the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Activated Boc-NH-PEG20-NHS ester (from Protocol 2)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
Procedure:
-
Adjust the pH of the antibody solution to 7.2-8.0 if necessary.
-
Add the desired molar excess of the activated Boc-NH-PEG20-NHS ester solution to the mAb solution with gentle mixing.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.[6]
-
To stop the conjugation reaction, add Quenching Buffer to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature.[6]
Protocol 4: Purification of the PEGylated Antibody
This protocol describes the removal of unreacted PEG linker and other small molecules.
Materials:
-
Quenched reaction mixture
-
Size Exclusion Chromatography (SEC) system
-
Desalting column or pre-packed SEC column suitable for antibody purification
-
Conjugation Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Equilibrate the SEC column with Conjugation Buffer.
-
Apply the quenched reaction mixture to the column.
-
Collect fractions according to the manufacturer's instructions. The PEGylated antibody will elute in the earlier fractions, while smaller molecules will be retained longer.[][]
-
Alternatively, ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can be used for purification and to separate species with different degrees of PEGylation.[12][]
Protocol 5: Optional Boc Deprotection
This protocol is for the removal of the Boc protecting group to expose a primary amine for further conjugation.
Materials:
-
Purified PEGylated antibody (mAb-PEG-NH-Boc)
-
Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[4][8]
-
Dialysis or buffer exchange system
Procedure:
-
The purified PEGylated antibody should be in a buffer free of other proteins. Lyophilization can be performed if a solvent exchange is necessary.[4]
-
Resuspend the lyophilized PEGylated antibody in the deprotection solution.
-
Incubate for 30 minutes to 2 hours at room temperature. The reaction time may require optimization.[6]
-
Remove the TFA and DCM by rotary evaporation or a stream of nitrogen.
-
Immediately perform buffer exchange into a suitable buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column to remove residual acid and byproducts.
Visualization of Workflows and Pathways
Caption: General experimental workflow for antibody conjugation.
Caption: Chemical pathway of amine-reactive PEGylation.
Caption: Logic of chromatographic purification methods.
References
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 12. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Stock Solutions of Hydroxy-PEG20-Boc
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG20-Boc is a heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure consists of a 20-unit polyethylene (B3416737) glycol (PEG) spacer, which imparts hydrophilicity and biocompatibility, a terminal hydroxyl (-OH) group, and a terminal amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group provides a stable mask for the amine, preventing unwanted reactions during multi-step syntheses, and can be selectively removed under acidic conditions to allow for subsequent conjugation.[2]
Proper preparation of stock solutions is critical for ensuring the accuracy, reproducibility, and success of experiments. This document provides a detailed guide to the physicochemical properties, solubility, and stability of this compound, along with protocols for preparing and storing stock solutions.
Physicochemical and Solubility Data
Accurate quantitative data is essential for preparing solutions of a specific molarity. The properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₄₅H₈₉NO₂₂ (Typical) | The exact formula can vary slightly between suppliers. |
| Approximate Molecular Weight | ~1028 g/mol | This is an estimated value for HO-(CH₂CH₂O)₂₀-NHBoc. Always confirm the exact molecular weight from the supplier's Certificate of Analysis. |
| Appearance | White to off-white solid or waxy semi-solid | Physical state may depend on purity and storage conditions. |
The hydrophilic PEG chain enhances solubility in aqueous media, while the overall structure allows for dissolution in a range of polar organic solvents.[2][3]
Table 2: Qualitative Solubility Profile of this compound
| Solvent | Qualitative Solubility | Rationale / Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common, polar aprotic solvent suitable for creating high-concentration stock solutions. |
| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent, similar to DMSO. Ensure it is anhydrous. |
| Dichloromethane (DCM) | Soluble | A polar, aprotic solvent often used in synthesis and purification steps.[2] |
| Water & Aqueous Buffers (e.g., PBS) | Soluble | The hydrophilic PEG chain promotes solubility.[2] Prepare fresh as prolonged storage is not recommended. |
| Ethanol / Methanol | Soluble | Generally soluble in alcohols. |
| Diethyl Ether / Hexanes | Insoluble / Slightly Soluble | PEG compounds typically have limited solubility in non-polar solvents. |
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution in an anhydrous organic solvent, which is ideal for long-term storage.
Materials and Equipment:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
Procedure:
-
Pre-Weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: Determine the mass of this compound required. For a 10 mM stock solution, the calculation is: Mass (mg) = Desired Volume (mL) × 10 mM × Molecular Weight ( g/mol ) Example: For 1 mL of a 10 mM solution, using an MW of 1028 g/mol : Mass = 1 mL × 10 mmol/L × (1 L / 1000 mL) × 1028 g/mol × (1000 mg / 1 g) = 10.28 mg
-
Weighing: Carefully weigh the calculated amount of this compound into a suitable vial.
-
Dissolution: Add the desired volume of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. If dissolution is slow, gentle warming (to 30-40°C) or brief sonication can be applied.
-
Aliquotting: For ease of use and to prevent degradation from multiple freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C in a desiccated, light-protected container.
Caption: Workflow for preparing a concentrated stock solution of this compound.
Protocol for Preparing Aqueous Working Solutions
For many biological experiments, the organic stock solution must be diluted into an aqueous buffer.
Procedure:
-
Thaw Stock: Remove one aliquot of the concentrated DMSO stock solution from the freezer and thaw it completely at room temperature.
-
Dilution: Add the required volume of the stock solution to the experimental aqueous buffer (e.g., PBS, pH 7.4) to achieve the final desired concentration. It is best practice to add the stock solution to the buffer while vortexing to prevent precipitation.
-
Final Concentration Check: Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with the experimental system (typically <0.5% v/v).
-
pH Verification: For some PEG compounds, dissolving them in buffered solutions can cause a minor pH shift. Verify the final pH of the working solution and adjust if necessary.
-
Usage: Use the freshly prepared aqueous solution immediately or within the same day for best results. Avoid long-term storage of aqueous solutions.
Storage and Stability
The stability of this compound is primarily dictated by the acid-labile Boc protecting group.
Table 3: Storage and Stability Guidelines
| Form | Storage Conditions | Stability Notes |
| Solid Powder | -20°C or -80°C, sealed, desiccated, protected from light. | Stable for extended periods under these conditions. Avoid moisture. |
| Anhydrous Organic Stock (DMSO, DMF) | -20°C or -80°C, in aliquots, sealed with parafilm or screw caps. | Stable for several months. Avoid repeated freeze-thaw cycles. |
| Aqueous Working Solution | 2-8°C | Not recommended for storage. Prepare fresh before each experiment to avoid potential hydrolysis or degradation. |
Boc Group Stability: The Boc protecting group is stable under neutral and basic conditions but is readily cleaved by strong acids (e.g., trifluoroacetic acid, HCl). Avoid preparing or storing stock solutions in acidic buffers (pH < 5) for any length of time, as this can lead to premature deprotection of the amine.
Troubleshooting
Table 4: Common Issues and Solutions
| Problem | Possible Cause | Suggested Solution |
| Compound is difficult to dissolve. | Low temperature; insufficient mixing; poor solvent choice. | Gently warm the solution (30-40°C). Use a bath sonicator for 5-10 minutes. Ensure the solvent is appropriate and of high purity. |
| Precipitation occurs when diluting into aqueous buffer. | Poor mixing; high concentration of organic stock added too quickly. | Add the organic stock solution dropwise into the aqueous buffer while vigorously vortexing. Use a slightly larger volume of buffer. |
| Experimental results are inconsistent. | Stock solution degradation; inaccurate concentration. | Prepare a fresh stock solution. Avoid multiple freeze-thaw cycles by using single-use aliquots. Confirm the molecular weight from the supplier and recalibrate the balance. |
References
Scaling Up Reactions Involving Hydroxy-PEG20-Boc: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are integral to modern drug development, enhancing the therapeutic properties of molecules by improving solubility, extending circulating half-life, and reducing immunogenicity. Hydroxy-PEG20-Boc, a heterobifunctional linker featuring a 20-unit PEG chain with a terminal hydroxyl group and a Boc-protected amine, is a versatile building block in the synthesis of complex therapeutic agents such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The hydroxyl group offers a reactive site for conjugation, while the Boc-protected amine allows for subsequent deprotection and attachment to another moiety.[1][2]
As drug candidates progress from discovery to preclinical and clinical development, the demand for larger quantities of these PEGylated molecules necessitates the scaling up of synthetic reactions. Transitioning from bench-scale to pilot or manufacturing scale introduces several challenges, including maintaining product quality, ensuring process scalability, and adhering to regulatory standards.[1] This document provides detailed application notes and protocols for scaling up reactions involving this compound, addressing key considerations for researchers, scientists, and drug development professionals.
Key Considerations for Scaling Up PEGylation Reactions
Successfully scaling up reactions with long-chain PEG linkers like this compound requires careful attention to several critical process parameters:
-
Mixing and Viscosity: Longer PEG chains significantly increase the viscosity of the reaction mixture, which can lead to inefficient mixing in larger reactors.[1] Inadequate mixing can result in localized concentration gradients, leading to inconsistent product quality and increased impurities. The use of overhead stirrers or baffled reactors is recommended to ensure homogeneity.[1]
-
Heat Management: Many chemical reactions, including the activation of hydroxyl groups and the deprotection of Boc groups, can be exothermic. At a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Jacketed reactors with cooling systems are crucial for maintaining optimal reaction temperatures and preventing side reactions or product degradation.[3]
-
Reagent Addition Strategy: The rate and method of reagent addition can significantly impact the reaction outcome. A slow, controlled addition of reagents, particularly when dealing with viscous PEG solutions, can prevent localized high concentrations and lead to a more homogenous product profile compared to a single bulk addition.[1]
-
Off-Gassing: The deprotection of the Boc group using acids like trifluoroacetic acid (TFA) releases isobutylene (B52900) and carbon dioxide.[3] In a large-scale reaction, this can lead to a significant pressure build-up. The reactor must be equipped with an adequate venting system to safely manage the off-gassing.[3]
-
Scalable Purification Strategies: Purification is a major bottleneck in large-scale synthesis. While laboratory-scale purifications often rely on column chromatography, this method can be impractical and costly at larger scales.[3] Therefore, developing robust and scalable purification methods such as crystallization, precipitation, liquid-liquid extraction, or membrane-based techniques (e.g., tangential flow filtration) is essential.[4][]
Application Notes: Reaction Pathways
There are two primary reaction pathways involving this compound: functionalization of the hydroxyl group and deprotection of the Boc-protected amine.
Pathway 1: Activation and Conjugation of the Hydroxyl Group
The terminal hydroxyl group of this compound is relatively inert and requires activation for conjugation to other molecules, such as those containing an amine functionality. A common strategy involves a two-step process: oxidation of the hydroxyl group to a carboxylic acid, followed by activation of the carboxylic acid for reaction with an amine.
Pathway 2: Deprotection of the Boc Group and Subsequent Conjugation
The Boc protecting group can be readily removed under acidic conditions to reveal a primary amine. This amine can then be conjugated to a molecule containing an amine-reactive functional group, such as an activated ester.
References
Troubleshooting & Optimization
troubleshooting low yield in Hydroxy-PEG20-Boc conjugation reactions
Welcome to the technical support center for Hydroxy-PEG20-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for addressing low yield in conjugation reactions.
Frequently Asked Questions (FAQs)
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: Why is my conjugation yield low or non-existent?
Low yield is a common challenge in PEGylation reactions and can be attributed to several factors ranging from reagent quality to reaction conditions and purification methods.[1] The primary reason when using a hydroxyl-terminated PEG is often inefficient activation of the hydroxyl group, which is not sufficiently reactive for direct conjugation.[2][3] Other common causes include hydrolysis of activated intermediates, suboptimal pH, inappropriate buffer choice, inactive coupling reagents, premature cleavage of the Boc protecting group, or loss of product during purification.[4][5][6][7]
Q2: How do I properly activate the terminal hydroxyl group of this compound?
The terminal hydroxyl group (-OH) of the PEG linker is chemically inert and requires activation to react efficiently with other functional groups, such as a carboxylic acid on your target molecule.[8] Two prevalent methods are:
-
Carbodiimide-Mediated Esterification: This is a very common two-step approach. First, the carboxylic acid on your target molecule is activated using a carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS. This creates a more stable, amine-reactive NHS ester. This activated molecule is then introduced to the this compound, where the hydroxyl group attacks the ester to form a stable bond.[2][3] The addition of a catalyst like 4-Dimethylaminopyridine (DMAP) can significantly improve reaction rates.[3]
-
Mitsunobu Reaction: This method directly couples the hydroxyl group with a carboxylic acid using triphenylphosphine (B44618) (PPh3) and an azodicarboxylate like DIAD or DEAD.[3] It is known for its high efficiency and mild reaction conditions.[3]
Q3: My coupling reagents (e.g., EDC, NHS) seem inactive. How can I troubleshoot this?
EDC and NHS esters are highly sensitive to moisture and can hydrolyze quickly, rendering them inactive.[5][9]
-
Storage: Reagents must be stored in a desiccated environment at -20°C.[5] Always allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[4]
-
Preparation: Use freshly prepared activated PEG or coupling agent solutions for each reaction.[9] If using a solvent like DMSO or DMF, ensure it is anhydrous and add the reagent to the aqueous reaction buffer immediately before starting the conjugation.[9]
-
Activity Test: The activity of an NHS-ester can be tested with a simple colorimetric assay using a small amine-containing molecule before committing to the full reaction.[1]
Q4: What are the optimal reaction conditions (pH, buffer, molar ratio) for this conjugation?
Reaction conditions are critical for success. For a carbodiimide-mediated reaction coupling the PEG-hydroxyl to a carboxylic acid:
-
pH: The activation of the carboxyl group with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0 (e.g., in a MES buffer).[3][5] The subsequent reaction of the activated ester with the hydroxyl group proceeds well at a pH of 7.2-8.5.[5] A one-step reaction represents a compromise, often performed at pH 7.2-7.5.[5]
-
Buffer Choice: Never use buffers containing functional groups that can compete in the reaction. For EDC/NHS chemistry targeting a carboxylic acid, avoid buffers with carboxyl groups.[5] Phosphate-buffered saline (PBS) or HEPES are generally safe choices.[1][4]
-
Molar Ratio: A molar excess of the activated molecule to the PEG linker is recommended to drive the reaction to completion. A starting point is often a 5- to 20-fold molar excess of the activated linker over the protein or molecule to be conjugated.[10] For small molecule conjugation, ratios may be closer to 1:1.2. Optimization experiments are recommended to find the ideal ratio for your specific system.[1]
Q5: I suspect my Boc protecting group is being prematurely cleaved. How can I prevent this?
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[11] It is generally stable under basic and nucleophilic conditions but can be removed by acids like trifluoroacetic acid (TFA).[6][12] If your reaction conditions are acidic, you risk premature deprotection.[3]
-
Maintain pH: Strictly maintain the recommended pH range for your reaction. Avoid any strong acids.[3]
-
Alternative Protecting Group: If acidic conditions are required for other reasons, consider using a PEG linker with a more robust amine protecting group, such as Fmoc, which is base-labile.[12]
Q6: How can I effectively monitor the reaction progress?
Monitoring the reaction is key to optimizing conditions and determining the endpoint.
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to qualitatively track the consumption of starting materials and the formation of the new, higher molecular weight product.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can provide quantitative data on the disappearance of reactants and the appearance of the product.
-
Mass Spectrometry (MS): LC-MS can confirm the identity of the product by providing its precise molecular weight.[5]
Q7: My product seems to be lost during purification. What are the best purification strategies?
Choosing the right purification method is crucial to isolate your conjugate without significant loss. The PEG chain can make the conjugate behave differently than the starting materials.[7]
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic size. It is effective for separating the larger PEGylated product from smaller unreacted molecules, especially if the molecular weight of the final product is significantly larger than the unreacted PEG.[9][]
-
Reversed-Phase HPLC (RP-HPLC): This is a high-resolution technique that separates based on hydrophobicity. It is very effective for purifying PEGylated small molecules and peptides.[14]
-
Ion-Exchange Chromatography (IEX): PEGylation can shield the surface charges of a molecule, altering its binding to an IEX column. This property can be exploited to separate the PEGylated product from the un-PEGylated starting material.[][15]
Data Presentation
Table 1: Recommended Reaction Conditions for EDC/NHS Mediated Esterification
| Parameter | Condition | Rationale & Citation |
|---|---|---|
| Activation Step | ||
| pH | 4.5 - 6.0 | Optimal for carbodiimide activation of carboxyl groups while minimizing hydrolysis.[3][5] |
| Buffer | MES | Non-interfering buffer suitable for the acidic pH range.[5] |
| Molar Ratio (Carboxyl:EDC:NHS) | 1 : 1.1-1.5 : 1.1-1.5 | A slight excess of coupling reagents ensures efficient activation.[2] |
| Temperature | Room Temperature | Balances reaction rate and stability of reagents. |
| Time | 15 - 60 minutes | Sufficient for activation before significant hydrolysis occurs. |
| Conjugation Step | ||
| pH | 7.2 - 8.5 | Facilitates nucleophilic attack by the hydroxyl group.[5] |
| Buffer | PBS, HEPES, Bicarbonate | Non-interfering buffers for the conjugation step.[4][5] |
| Molar Ratio (Activated Molecule:PEG) | 1.2-5 : 1 | Molar excess drives the reaction towards product formation.[10] |
| Temperature | 4°C to Room Temperature | Lower temperatures can increase stability and reduce side reactions.[5] |
| Time | 2 - 24 hours | Reaction may be slow; overnight incubation is common.[2][5] |
Table 2: Troubleshooting Guide: Low Yield Symptoms and Solutions
| Symptom | Potential Cause | Recommended Solution & Citation |
|---|---|---|
| No product formation, only starting materials visible. | Inactive Coupling Reagents | Use fresh, high-quality EDC/NHS; store properly under desiccated conditions at -20°C.[5] |
| Inefficient Hydroxyl Activation | Ensure the activation step is performed under optimal conditions (correct pH, anhydrous solvent if possible).[3] | |
| Incompatible Buffer | Avoid buffers with competing functional groups (e.g., carboxylates). Use PBS or HEPES.[5] | |
| Low product yield with significant unreacted PEG. | Suboptimal Molar Ratio | Increase the molar excess of the activated molecule relative to the PEG linker.[1] |
| Steric Hindrance | Increase reaction time or temperature; consider a longer PEG linker to reduce steric clash.[4][6] | |
| Hydrolysis of Activated Intermediate | Prepare activated molecule fresh and use immediately. Consider performing the reaction at 4°C to slow hydrolysis.[9] | |
| Product peak observed, but yield is low after purification. | Product Loss During Purification | Optimize the purification method. SEC or RP-HPLC are generally effective for PEGylated compounds.[7][14] |
| | Premature Boc Deprotection | Verify that reaction and purification conditions are not acidic. Maintain pH > 7.[3][16] |
Experimental Protocols
Protocol 1: Two-Step Hydroxyl Activation and EDC/NHS Conjugation
This protocol describes the conjugation of a carboxyl-containing molecule to this compound.
Materials:
-
Molecule with a terminal carboxylic acid (-COOH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Conjugation Buffer: 0.1 M PBS, pH 7.4
-
Anhydrous DMF or DMSO
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Reagent Preparation: Allow all reagents to warm to room temperature before opening. Dissolve the carboxyl-containing molecule in Activation Buffer. Dissolve EDC and NHS in anhydrous DMF or DMSO to create concentrated stock solutions.
-
Activation Step: a. To the solution of the carboxyl-containing molecule, add NHS (1.5 equivalents) followed by EDC (1.5 equivalents). b. Stir the reaction at room temperature for 30-60 minutes to generate the NHS-ester.
-
Conjugation Step: a. In a separate vial, dissolve this compound (1 equivalent) in Conjugation Buffer. b. Add the activated NHS-ester solution from Step 2 to the PEG solution. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[2]
-
Quenching (Optional): To stop the reaction, add Quenching Solution to a final concentration of 20-50 mM and incubate for 30 minutes. This will consume any unreacted NHS-ester.[4]
-
Purification: Proceed immediately to purification of the PEGylated conjugate using RP-HPLC (Protocol 3) or Size Exclusion Chromatography.[9]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
Silica (B1680970) gel TLC plate
-
Mobile Phase (e.g., 10:1 Dichloromethane:Methanol, requires optimization)
-
TLC chamber
-
Staining Solution (e.g., Potassium permanganate (B83412) stain)
-
Heat gun
Procedure:
-
Prepare the TLC chamber by adding the mobile phase and allowing it to saturate.
-
At different time points (e.g., T=0, 1h, 4h, 24h), take a small aliquot of the reaction mixture.
-
Spot the aliquots, along with spots of the starting materials (this compound and the target molecule), onto the baseline of the silica plate.
-
Develop the plate in the TLC chamber until the solvent front nears the top.
-
Dry the plate, visualize the spots using a UV lamp (if applicable) or by dipping it into the staining solution and gently heating with a heat gun.
-
The consumption of starting materials and the appearance of a new spot (the conjugate, which should have a different Rf value) indicates reaction progress.
Visualizations
Diagrams of Workflows and Logical Relationships
Caption: General workflow for this compound conjugation.
Caption: Troubleshooting flowchart for low conjugation yield.
Caption: Logical relationship of a two-step conjugation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. researchgate.net [researchgate.net]
common side products in Hydroxy-PEG20-Boc synthesis and how to avoid them
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Hydroxy-PEG20-Boc.
Troubleshooting Guide
The synthesis of this compound, primarily through the Boc protection of the corresponding amino-alcohol (HO-PEG20-NH2), is a generally efficient process. However, side products can arise under suboptimal conditions. This guide addresses common issues, their potential causes, and recommended solutions to improve yield and purity.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate amount of Boc anhydride. | - Extend the reaction time and monitor progress using TLC or LC-MS.- Gradually increase the reaction temperature, but be cautious of potential side reactions.- Use a slight excess of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), typically 1.1 to 1.5 equivalents.[1] |
| Ineffective Base: The chosen base may not be strong enough to facilitate the reaction effectively. | - Switch to a stronger, non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA).- Ensure the base is fresh and anhydrous.[1] | |
| Poor Solubility of Reactants: The starting amino-PEG alcohol may have poor solubility in the chosen solvent. | - Use a co-solvent system, such as THF/water or dioxane/water, to improve solubility.[1] | |
| Presence of Multiple Products/Impurities | Di-Boc Formation: Reaction of (Boc)₂O with both the amine and the terminal hydroxyl group. | - This is less common as amines are generally more nucleophilic than alcohols. To minimize this, add the (Boc)₂O slowly to the reaction mixture.- Avoid using a strong base that would deprotonate the alcohol.[2]- Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).[2] |
| Formation of Urea Byproducts: This can occur if the amine reacts with isocyanates formed from the decomposition of (Boc)₂O, especially at higher temperatures. | - Maintain a controlled reaction temperature, preferably at or below room temperature.[3] | |
| Alkylation during Deprotection (if applicable): If the hydroxyl group is modified first and the Boc group is subsequently removed, the reactive tert-butyl cation generated can alkylate the product. | - Use scavengers such as triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) in the deprotection cocktail (e.g., with TFA). | |
| Difficult Purification | Product is Highly Water-Soluble: The PEG chain imparts significant water solubility, leading to poor extraction into organic solvents. | - Saturate the aqueous layer with sodium chloride ("salting out") to increase its partitioning into the organic layer.- Use a more polar organic solvent for extraction, such as a mixture of dichloromethane (B109758) and isopropanol. |
| Co-elution of Impurities During Column Chromatography: Impurities with similar polarity to the product can be difficult to separate. | - Use a shallow gradient of a more polar solvent during column chromatography to improve separation.- Consider using a different stationary phase, such as reversed-phase silica (B1680970) gel, if normal-phase chromatography is ineffective. |
Quantitative Data Summary
The following table summarizes representative reaction conditions for the mono-Boc protection of amino-alcohols, which can be used as a starting point for the optimization of this compound synthesis. Yields are highly dependent on the specific substrate and purification method.
| Entry | Base (Equivalents) | (Boc)₂O (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | TEA (1.5) | 1.2 | Dichloromethane (DCM) | Room Temp | 4-12 | 85-95 |
| 2 | DIPEA (1.5) | 1.2 | Tetrahydrofuran (THF) | Room Temp | 4-12 | 85-95 |
| 3 | None | 1.1 | 1:1 THF/Water | Room Temp | 2-6 | 80-90 |
| 4 | NaHCO₃ (2.0) | 1.3 | 1:1 Dioxane/Water | Room Temp | 6-18 | 80-95 |
| 5 | None | 1.1 | Methanol (B129727) | Room Temp | 1-4 | 90-98 |
Note: This data is illustrative and based on general procedures for Boc protection of amino-alcohols. Actual yields may vary.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most direct and common method is the selective N-protection of the corresponding amino-alcohol precursor, HO-PEG20-NH₂, using di-tert-butyl dicarbonate ((Boc)₂O). The amine functionality is more nucleophilic than the hydroxyl group, allowing for a straightforward, one-step protection.
Q2: What are the primary side products to be aware of during the Boc protection step?
A2: The two most common side products are:
-
Di-Boc Product: Where both the amine and the hydroxyl group are protected by a Boc group. This is generally a minor product as amines are more reactive than alcohols.[1]
-
Urea Byproducts: These can form from the reaction of the amine with isocyanate impurities present in or generated from the (Boc)₂O, particularly at elevated temperatures.[3]
Q3: How can I minimize the formation of the di-Boc side product?
A3: To favor mono-protection at the amine, you can:
-
Add the (Boc)₂O slowly to the reaction mixture.
-
Avoid using an excess of (Boc)₂O; use stoichiometric amounts or a slight excess (1.05-1.2 equivalents).
-
Run the reaction at room temperature or below, as higher temperatures can increase the reactivity of the hydroxyl group.[2]
-
Avoid strong bases that can deprotonate the alcohol, making it more nucleophilic.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method. The starting amino-alcohol is typically more polar (lower Rf value) than the Boc-protected product. A ninhydrin (B49086) stain can be used to visualize the amine (which will show a colored spot), while the Boc-protected product will not stain with ninhydrin. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more precise monitoring.
Q5: What is the best method for purifying the final this compound product?
A5: Purification is typically achieved by silica gel column chromatography. A gradient elution starting with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is usually effective. For highly water-soluble products, reversed-phase chromatography may be a better alternative.
Experimental Protocols
General Protocol for Boc Protection of HO-PEG20-NH₂
This protocol is a general guideline and may require optimization based on specific laboratory conditions and the purity of the starting materials.
Materials:
-
HO-PEG20-NH₂ (1.0 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol)
Procedure:
-
Dissolution: Dissolve HO-PEG20-NH₂ (1.0 eq.) in a suitable solvent (e.g., a 1:1 mixture of THF and water or anhydrous DCM).[1]
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.5 eq.) to the solution and stir.[1]
-
Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) either as a solid or dissolved in a small amount of the reaction solvent. The addition should be done portion-wise or dropwise to control the reaction rate and temperature.[1]
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with a dilute acid (e.g., 1 M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or methanol in DCM).
Visualizations
Caption: Synthetic pathway for this compound and potential side products.
References
optimizing Boc deprotection conditions to prevent side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize tert-butyloxycarbonyl (Boc) deprotection conditions and prevent common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The primary cause of side reactions during Boc deprotection is the formation of a reactive tert-butyl cation intermediate.[1][2][3] This occurs when a strong acid, such as trifluoroacetic acid (TFA), is used to cleave the Boc group.[1][2][3] This electrophilic carbocation can then attack nucleophilic sites on the deprotected molecule, leading to unwanted modifications.[1][3]
Q2: Which amino acid residues are most susceptible to side reactions?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole (B1671886) ring is highly susceptible to tert-butylation.[3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt, resulting in a +56 Da mass increase.[3] Methionine is also prone to oxidation (+16 Da).[3]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[3]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the tert-butyl cation.[2][3]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" reactive electrophiles like the tert-butyl cation before they can react with the desired molecule.[2][3] They are typically nucleophiles that are either more reactive or present in a much higher concentration than the sensitive residues of the substrate.[3]
Q4: When should I be concerned about incomplete Boc deprotection?
A4: Incomplete Boc deprotection can be a significant issue, leading to a mixture of starting material and product, and in the context of solid-phase peptide synthesis, it can result in deletion sequences.[4] Key indicators of incomplete deprotection include:
-
The presence of the starting material in the crude product analysis by HPLC or LC-MS.
-
A persistent singlet peak around 1.4-1.5 ppm in the ¹H NMR spectrum of the crude product, corresponding to the tert-butyl group of the Boc protecting group.[4]
Common causes for incomplete deprotection include insufficient acid strength or concentration, inadequate reaction time, low reaction temperatures, and steric hindrance around the Boc-protected amine.[4]
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC/LC-MS, especially with a +56 Da mass shift.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[2][3]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide.[2] Triisopropylsilane (B1312306) (TIS) and triethylsilane (TES) are highly effective general carbocation scavengers.[3]
Issue 2: The deprotection reaction is incomplete.
-
Possible Cause 1: Insufficient Acid Strength or Reaction Time. Standard conditions (e.g., 50% TFA in DCM for 30 minutes) may not be sufficient for all substrates.[4]
-
Solution:
-
Increase the concentration of the acid (e.g., from 20% to 50% or even 95% TFA in DCM).[4]
-
Extend the reaction time and monitor the progress by TLC or LC-MS.[4]
-
Consider gentle warming (e.g., to 40°C), but be aware that this may also increase the rate of side reactions, making the use of scavengers even more critical.
-
For particularly resistant substrates, a stronger acid system like 4M HCl in dioxane may be necessary.[2]
-
-
Possible Cause 2: Steric Hindrance. Bulky groups near the Boc-protected amine can impede the approach of the acid.[4]
-
Solution: Employ more forcing conditions, such as a stronger acid, longer reaction time, and potentially a slightly elevated temperature, always in the presence of an effective scavenger cocktail.
Issue 3: Side reactions involving specific amino acids.
-
Tryptophan: Alkylation of the indole ring.
-
Solution: Use scavengers like triisopropylsilane (TIS), triethylsilane (TES), anisole, or 1,2-ethanedithiol (B43112) (EDT).[3] EDT is particularly effective at preventing the acid-catalyzed oxidation of tryptophan.[3]
-
-
Methionine: Alkylation of the thioether to a sulfonium salt or oxidation to methionine sulfoxide.
-
Solution: Thioanisole is effective in preventing S-alkylation. To prevent oxidation, work under an inert atmosphere and use degassed solvents.[5]
-
-
Cysteine: Alkylation of the free thiol group.
-
Solution: Ethanedithiol (EDT) is a commonly used scavenger for cysteine-containing peptides.[2]
-
-
Tyrosine: Alkylation of the phenolic ring.
-
Solution: Phenolic compounds like phenol, anisole, or m-cresol (B1676322) act as decoys for the tert-butyl cation.[3] Studies have shown that with the use of a scavenger cocktail like TFA/TIS/Water (95:2.5:2.5), the formation of 3-tert-butyltyrosine can be minimized to 0.5-1.0%.[6]
-
Data Presentation
Table 1: Effectiveness of Scavenger Cocktails for a Cysteine-Containing Peptide
| Scavenger Cocktail (TFA as cleavage reagent) | Desired Peptide (%) | S-tert-butylated Side Product (%) |
| None | 75 | 25 |
| Water (5%) | 85 | 15 |
| Anisole (5%) | 90 | 10 |
| Triisopropylsilane (TIS) (5%) | 98 | 2 |
| 1,2-Ethanedithiol (EDT) (2.5%) + TIS (2.5%) | >99 | <1 |
Table 2: Prevention of Side Reactions in a Methionine-Containing Peptide
| Cleavage Cocktail (v/v/v) | Reaction Time (h) | Desired Peptide (%) | S-tert-butylated Met (%) | Met-sulfoxide (%) |
| TFA/TIS/H₂O (95:2.5:2.5) | 1 | 74.1 | 23.9 | 2.0 |
| TFA/TIS/H₂O (95:2.5:2.5) | 0.5 | 82.5 | 15.5 | 2.0 |
| TFA/Thioanisole/EDT (95:2.5:2.5) | 1 | 96.5 | 1.5 | 2.0 |
Data adapted from a study on a model pentadecapeptide containing one methionine residue.[7]
Table 3: Comparison of Standard Acidic Deprotection Conditions
| Reagent | Typical Concentration | Reaction Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM | 30 min - 2 h | 90-99 | Fast and efficient, but can cleave other acid-labile groups. |
| Hydrogen Chloride (HCl) | 4M in Dioxane | 1 - 4 h | 85-98 | Cost-effective; the resulting hydrochloride salt is often crystalline. |
Table 4: Comparison of Milder and Alternative Boc Deprotection Methods
| Method/Reagent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| p-Toluenesulfonic Acid (pTSA) | Deep Eutectic Solvent | Room Temp. | 10 - 30 min | >95 |
| Aqueous Phosphoric Acid | THF | Not specified | Not specified | High |
| Oxalyl Chloride/Methanol | Methanol | Room Temp. | 1 - 4 h | up to 90 |
| Thermal (Continuous Flow) | Methanol or Trifluoroethanol | 240 | 30 min | 88-93 |
| Lewis Acid (FeCl₃) | DCM | Room Temp. | 15 min - 1.5 h | >95 |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Boc Deprotection in Solution
-
Preparation: Dissolve the Boc-protected compound in an appropriate solvent such as dichloromethane (B109758) (DCM).
-
Scavenger Addition: If the substrate contains sensitive residues, add the chosen scavenger (e.g., 2.5-5% v/v of TIS).
-
Deprotection: Add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v).
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can often be used directly or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).
Protocol 2: Cleavage and Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.
-
Pre-wash: Pre-wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.
-
Deprotection: Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DCM.
-
Final Cleavage Cocktail: For final cleavage from the resin and removal of side-chain protecting groups, use a cocktail such as TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 1-2 hours. For peptides with sensitive residues, a more complex cocktail like "Reagent K" (TFA/Phenol/H₂O/Thioanisole/EDT; 82.5:5:5:5:2.5) may be employed.
Visualizations
References
Technical Support Center: Enhancing the Solubility of Hydroxy-PEG20-Boc Conjugates
Welcome to the technical support center for Hydroxy-PEG20-Boc conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: this compound is an amphiphilic molecule, meaning it has both hydrophilic (water-loving) and hydrophobic (water-fearing) properties. The long polyethylene (B3416737) glycol (PEG20) chain significantly contributes to its hydrophilicity, making it generally soluble in aqueous solutions and polar organic solvents. The tert-butyloxycarbonyl (Boc) group is hydrophobic and enhances solubility in non-polar organic solvents. Generally, as the PEG chain length increases, the aqueous solubility of the conjugate is enhanced.
Q2: Why is my this compound conjugate poorly soluble in an aqueous buffer?
A2: Several factors can contribute to poor aqueous solubility, even with the hydrophilic PEG20 chain:
-
Aggregation: At high concentrations, PEGylated molecules can self-assemble and aggregate, leading to precipitation.
-
pH of the Solution: The pH of the buffer can influence the overall charge of the conjugate, affecting its interaction with water molecules.
-
Ionic Strength: The salt concentration of the buffer can impact solubility. High salt concentrations can sometimes lead to "salting out" of the conjugate.
-
Temperature: Solubility of PEG derivatives generally increases with a rise in temperature. However, this should be tested cautiously to avoid degradation.
Q3: Which organic solvents are recommended for dissolving this compound?
A3: Based on the structure of this compound, it is expected to be soluble in a range of polar aprotic solvents. Common choices include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF) It is expected to have limited solubility in non-polar solvents like hexanes and diethyl ether.
Q4: Can I heat the solution to improve the solubility of my conjugate?
A4: Gentle warming can be an effective method to increase the solubility of PEGylated compounds. However, it is crucial to proceed with caution as excessive heat can lead to the degradation of the conjugate, particularly the Boc protecting group. It is recommended to perform a small-scale test to determine the optimal temperature that improves solubility without compromising the integrity of the compound.
Troubleshooting Guide
If you are encountering solubility issues with your this compound conjugate, follow these troubleshooting steps:
Problem: The this compound conjugate is not dissolving in the desired solvent.
Solution Workflow
Caption: A workflow for troubleshooting solubility issues of this compound conjugates.
Data Presentation
Qualitative Solubility Profile of this compound
The following table provides a qualitative summary of the expected solubility of this compound in various common laboratory solvents. The actual quantitative solubility can vary depending on the purity of the conjugate and the experimental conditions.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Water | Polar Protic | Soluble | The long, hydrophilic PEG20 chain enhances solubility in aqueous media. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Soluble | Expected to be soluble due to its aqueous nature, but solubility may be affected by pH and salt concentration. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A common solvent for a wide range of organic compounds, including PEG derivatives. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Another common polar aprotic solvent suitable for PEGylated molecules. |
| Dichloromethane (DCM) | Chlorinated | Soluble | Often used as a solvent for reactions involving Boc-protected compounds. |
| Methanol / Ethanol | Polar Protic | Soluble | PEGs are generally soluble in alcohols. |
| Diethyl Ether | Non-polar | Sparingly Soluble / Insoluble | PEGs have limited solubility in ether. |
| Hexanes | Non-polar | Insoluble | As a non-polar aliphatic hydrocarbon, it is unlikely to dissolve the polar PEG linker. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound Conjugates
Objective: To prepare a stock solution of a this compound conjugate.
Materials:
-
This compound conjugate
-
Selected solvent (e.g., DMSO, water, PBS)
-
Vortex mixer
-
Sonicator (water bath)
-
Pipettes and vials
Procedure:
-
Weigh the desired amount of the this compound conjugate into a clean, dry vial.
-
Add a small volume of the selected solvent to the vial.
-
Vortex the mixture for 30-60 seconds to facilitate initial dissolution.
-
If the conjugate is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.
-
Visually inspect the solution for any remaining solid particles.
-
If solids persist, gently warm the solution in a water bath (e.g., 30-40°C) for a few minutes while intermittently vortexing. Caution: Avoid excessive heat to prevent degradation.
-
Once the conjugate is fully dissolved, add the remaining solvent to reach the desired final concentration.
-
Vortex the solution to ensure homogeneity.
Protocol 2: Screening for Optimal Buffer Conditions to Enhance Aqueous Solubility
Objective: To identify the optimal pH and buffer system for maximizing the solubility of a this compound conjugate.
Materials:
-
This compound conjugate
-
A series of buffers with varying pH (e.g., citrate, phosphate, Tris)
-
96-well plate
-
Plate reader (for turbidity measurement at 600 nm)
-
Stock solution of the conjugate in a suitable organic solvent (e.g., DMSO)
Procedure:
-
Prepare a series of buffer solutions covering a relevant pH range (e.g., pH 4.0 to 9.0 in 0.5 unit increments).
-
Dispense 198 µL of each buffer into separate wells of a 96-well plate.
-
Prepare a concentrated stock solution of the this compound conjugate in DMSO (e.g., 100x the desired final concentration).
-
Add 2 µL of the concentrated stock solution to each well containing the different buffers.
-
Mix the contents of the wells thoroughly using a multichannel pipette or a plate shaker.
-
Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Measure the optical density (OD) of each well at 600 nm using a plate reader. An increase in OD indicates turbidity due to precipitation.
-
Identify the buffer conditions (pH and buffer type) that result in the lowest OD, indicating the highest solubility.
Caption: Experimental workflow for screening optimal buffer conditions for solubility.
Technical Support Center: Purification of PEGylated Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of PEGylated compounds.
Frequently Asked Questions (FAQs)
General PEGylation Purification
Q1: What are the primary challenges in purifying PEGylated compounds?
The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a biomolecule, often results in a complex and heterogeneous mixture.[1] This heterogeneity is the primary challenge during purification and includes:
-
Unreacted Protein/Molecule : The original, unmodified biomolecule.[1]
-
Unreacted PEG : Excess PEG reagent from the conjugation reaction.[1]
-
Multi-PEGylated Species : Molecules with varying numbers of attached PEG chains (e.g., mono-, di-, multi-PEGylated).[1]
-
Positional Isomers : Molecules with the same number of PEG chains attached at different sites.[1]
-
Hydrolysis Fragments : Degradation products from the PEGylation reagents.[2]
Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.[3]
Q2: Which chromatographic technique is best for purifying my PEGylated compound?
The optimal technique depends on the specific characteristics of your PEGylated compound and the impurities you need to remove. A multi-step approach combining different chromatography techniques is often necessary for high purity.[4]
-
Size Exclusion Chromatography (SEC) : Best for removing unreacted PEG and for separating species with significant size differences, such as unreacted protein from the PEGylated conjugate.[]
-
Ion Exchange Chromatography (IEX) : Effective for separating species with different degrees of PEGylation and positional isomers, as the PEG chain can shield the protein's surface charges, altering its interaction with the resin.[]
-
Hydrophobic Interaction Chromatography (HIC) : Useful for separating PEGylated species based on differences in hydrophobicity, often used as a polishing step.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : A high-resolution technique, particularly for analytical purposes and for purifying smaller PEGylated peptides and positional isomers.[]
Q3: How does the size of the PEG chain affect purification?
The size of the PEG chain significantly impacts purification:
-
Increased Hydrodynamic Radius : Larger PEG chains lead to a greater increase in the size of the conjugate, which improves separation from the unreacted protein in SEC.[6]
-
Charge Shielding : Larger PEGs can more effectively mask the surface charges of the protein, which can enhance separation in IEX.[6]
-
Resolution : While larger PEGs aid in separating PEGylated from non-PEGylated forms, they can make it more challenging to resolve mono- from di-PEGylated species in SEC, as the relative size difference decreases.[7]
Q4: Can I use non-chromatographic methods for purification?
Yes, non-chromatographic techniques can be effective, especially for initial cleanup or specific applications:
-
Tangential Flow Filtration (TFF)/Diafiltration : These membrane-based methods separate based on size and are effective for removing small impurities like unreacted PEG and for buffer exchange.[2][8]
-
Aqueous Two-Phase Systems (ATPS) : This technique partitions molecules between two immiscible aqueous phases and can be a scalable and cost-effective method for purification.[]
Technique-Specific FAQs
Q5: Why is my resolution poor in Size Exclusion Chromatography (SEC)?
Poor resolution in SEC can be due to several factors:
-
Inappropriate Column Choice : The molecular weight difference between your species should ideally be at least two-fold for effective separation. Ensure your column's fractionation range is suitable.[9]
-
Large Sample Volume : The sample volume should not exceed 2-5% of the total column volume to maintain good resolution.[4]
-
High Flow Rate : A high flow rate can reduce the interaction time with the stationary phase, leading to poorer separation.[9]
Q6: Why is my PEGylated protein not binding to the Ion Exchange (IEX) column?
This is a common issue and is often due to:
-
"Charge Shielding" : The neutral PEG chain can mask the charged residues on the protein's surface, preventing it from binding to the IEX resin.[9]
-
Steric Hindrance : The large size of the PEG chain can physically prevent the protein from accessing the binding sites within the resin pores.[3]
-
Incorrect pH : The pH of the buffer determines the net charge of your protein. If the pH is at or near the isoelectric point (pI) of the PEGylated protein, it will not bind effectively.
Q7: How can I improve the separation of positional isomers?
Separating positional isomers is one of the biggest challenges. High-resolution techniques are often required:
-
Ion Exchange Chromatography (IEX) : Small changes in the location of the PEG chain can lead to subtle differences in surface charge, which can be exploited for separation with a shallow gradient.[]
-
Reversed-Phase HPLC (RP-HPLC) : This technique can often resolve isomers based on slight differences in hydrophobicity.[]
Troubleshooting Guides
Size Exclusion Chromatography (SEC)
| Issue | Possible Cause | Recommended Solution(s) |
| Poor Separation of PEGylated Conjugate and Unreacted Protein/PEG | Inappropriate column choice (pore size). | Select a column with a suitable pore size. For proteins >200 kDa, pore sizes of 500-1000 Å are often appropriate.[4] |
| Sample volume too large. | The sample volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.[4] | |
| Low Recovery of PEGylated Compound | Non-specific binding to the column matrix. | Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.[4] |
| Protein precipitation on the column. | Check the solubility of your PEGylated protein in the chosen mobile phase. Adjusting the pH or ionic strength might be necessary.[4] | |
| Distorted Peak Shapes | Unwanted interactions with the stationary phase. | For PEG analysis in organic solvents like THF, distorted peaks can occur. Ensure mobile phase compatibility with the column.[4] |
Ion Exchange Chromatography (IEX)
| Issue | Possible Cause | Recommended Solution(s) |
| Poor Separation of PEGylated Species | "Charge shielding" effect of PEG. | Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge of the PEGylated protein and its interaction with the resin.[4] |
| Inappropriate salt gradient. | For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution.[4] | |
| Low Binding Capacity | Steric hindrance from the PEG chain. | Use a resin with a larger pore size to improve accessibility for the bulky PEGylated molecule. Consider using a monolith or membrane-based ion exchanger.[3] |
Hydrophobic Interaction Chromatography (HIC)
| Issue | Possible Cause | Recommended Solution(s) |
| Poor Resolution | Inappropriate salt concentration. | The type and concentration of salt in the binding buffer are critical. Ammonium sulfate (B86663) is commonly used to promote binding. The optimal concentration needs to be determined empirically.[4] |
| Weak hydrophobic interaction. | For proteins with low hydrophobicity, a more hydrophobic stationary phase (e.g., with longer alkyl chains) may be required.[4] |
Data Presentation
Table 1: Comparison of HPLC Methods for Purity Assessment of PEGylated Proteins
| Method | Principle of Separation | Primary Applications | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic radius[10] | - Removal of unreacted PEG and native protein.[10]- Detection of high molecular weight aggregates.[10]- Monitoring the degree of PEGylation.[10] | - Mild, non-denaturing conditions.- Robust and easy to set up. | - Low resolution, especially for positional isomers.[10]- Limited capacity.[10] |
| Ion-Exchange Chromatography (IEX) | Differences in surface charge[10] | - Separation of positional isomers.[10]- Monitoring the degree of PEGylation.[10] | - High resolution for charge variants. | - "Charge shielding" can lead to weak binding.- Method development can be complex. |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity[] | - High-resolution separation of positional isomers.[]- Purity assessment of small PEGylated peptides. | - High resolving power. | - Denaturing conditions (organic solvents, low pH).- Polydispersity of PEG can cause peak broadening. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity[] | - Separation of PEGylated species under non-denaturing conditions.[]- Polishing step to remove impurities. | - Non-denaturing.- Orthogonal to IEX and SEC. | - Lower capacity than IEX.- Can have poor resolution between adjacent peaks.[] |
Table 2: Predicted Success of SEC Separation Based on Hydrodynamic Radii (Rh)
A higher "Predicted Rh Ratio" indicates a greater difference in size and a higher likelihood of successful separation. A ratio of 1.26 or greater suggests adequate analytical separation.[11]
| Protein MW (kDa) | PEG MW (kDa) | Predicted Rh Ratio (PEGylated/Unreacted Protein) | Predicted Rh Ratio (PEGylated/Free PEG) |
| 25 | 5 | 1.54 | 1.38 |
| 50 | 20 | 1.88 | 1.29 |
| 100 | 40 | 1.88 | 1.12 |
| 150 | 40 | 1.64 | 1.17 |
(Data adapted from predictive models)[11]
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for Removal of Unreacted PEG
Objective: To perform a bulk separation of the larger PEGylated protein from smaller unreacted PEG and native protein.
Materials:
-
SEC column (e.g., Superdex 200 or similar, with an appropriate molecular weight range)
-
HPLC or FPLC system with a UV detector
-
Reaction mixture containing the PEGylated protein
-
SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
Methodology:
-
System Preparation : Ensure the HPLC/FPLC system is thoroughly flushed and free of air bubbles.
-
Column Equilibration : Equilibrate the SEC column with at least 2-3 column volumes of the SEC Running Buffer at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation : Filter the PEGylation reaction mixture through a 0.22 µm syringe filter to remove any particulates.
-
Sample Injection : Inject a defined volume of the filtered sample onto the column. The injection volume should typically be less than 2% of the total column volume to ensure good resolution.
-
Elution : Elute the sample with the mobile phase in isocratic mode. The larger PEGylated proteins will elute first, followed by the native protein, and finally the smaller, unreacted PEG linkers.
-
Fraction Collection : Collect fractions based on the UV absorbance at 280 nm.
-
Analysis : Analyze the collected fractions by SDS-PAGE and/or analytical SEC to identify and pool the fractions containing the purified PEGylated protein.
Protocol 2: Ion-Exchange Chromatography (IEX) for Separation of PEGmers
Objective: To separate PEGylated protein species based on their degree of PEGylation and/or positional isomers.
Materials:
-
IEX column (e.g., Q Sepharose for anion exchange, SP Sepharose for cation exchange)
-
Chromatography system
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)
-
Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)
-
Dialyzed or desalted PEGylation reaction mixture in Binding Buffer
Methodology:
-
Column Equilibration : Equilibrate the IEX column with 5-10 column volumes of Binding Buffer.[12]
-
Sample Loading : Load the prepared sample onto the column.[12]
-
Wash : Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline to remove unbound material.[12]
-
Elution : Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20-30 column volumes). A shallow gradient is often required to resolve species with small charge differences.
-
Fraction Collection : Collect fractions across the gradient and monitor the elution profile using UV absorbance at 280 nm.[12]
-
Analysis : Analyze the collected fractions by SDS-PAGE, analytical SEC, or mass spectrometry to identify the fractions containing the desired PEGylated species.
Protocol 3: Hydrophobic Interaction Chromatography (HIC) - Polishing Step
Objective: To separate PEGylated protein species based on their hydrophobicity under non-denaturing conditions.
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Chromatography system
-
Binding Buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Elution Buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)
-
PEGylation reaction mixture with added salt to match Binding Buffer concentration
Methodology:
-
Column Equilibration : Equilibrate the HIC column with Binding Buffer.[12]
-
Sample Loading : Load the salt-adjusted sample onto the column.[12]
-
Wash : Wash the column with Binding Buffer to remove unbound components.[12]
-
Elution : Elute the bound proteins using a descending salt gradient (e.g., 100% Binding Buffer to 100% Elution Buffer over 20-30 column volumes).
-
Fraction Collection : Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis : Analyze the collected fractions to identify those containing the purified PEGylated protein of interest.
Protocol 4: Tangential Flow Filtration (TFF) for Buffer Exchange and Removal of Free PEG
Objective: To remove unreacted PEG and exchange the buffer of the PEGylated protein solution.
Materials:
-
TFF system with a suitable molecular weight cutoff (MWCO) membrane (e.g., 30 kDa)
-
PEGylated protein solution
-
Diafiltration buffer (the desired final buffer)
Methodology:
-
System Setup : Assemble the TFF system according to the manufacturer's instructions. Sanitize and equilibrate the system with the diafiltration buffer.
-
Concentration (Optional) : Concentrate the initial PEGylation reaction mixture to reduce the volume.
-
Diafiltration : Add the diafiltration buffer to the reservoir at the same rate as the filtrate is being removed. This maintains a constant volume in the retentate while washing out the smaller, unreacted PEG molecules.
-
Continue Diafiltration : Continue the process for several diavolumes (typically 5-10) to ensure complete removal of the unreacted PEG.
-
Final Concentration : Once the unreacted PEG is removed, concentrate the purified PEGylated protein solution to the desired final concentration.
-
Recovery : Recover the concentrated and purified PEGylated protein from the system.
Visualizations
Caption: General chromatographic workflow for the purification of PEGylated proteins.
Caption: Troubleshooting workflow for poor resolution in Size-Exclusion Chromatography.
Caption: Logical relationships in troubleshooting IEX binding issues.
References
- 1. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 2. Purification of PEGylated nanoparticles using tangential flow filtration (TFF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scalable Purification of Plasmid DNA Nanoparticles by Tangential Flow Filtration for Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protein Aggregation with Hydroxy-PEG20-Boc
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing protein aggregation during and after conjugation with Hydroxy-PEG20-Boc.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation after conjugation with this compound?
Protein aggregation during PEGylation is a complex issue stemming from several factors related to protein stability, reaction conditions, and reagent properties.[1] Key causes include:
-
Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can destabilize the protein, exposing hydrophobic regions that lead to aggregation.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the chances of intermolecular interactions and aggregation.[1][2]
-
PEG-Protein Interactions: While PEG is generally a stabilizer, its interaction with the protein surface can sometimes trigger conformational changes that promote aggregation.[1][3]
-
Intermolecular Cross-linking: The presence of bifunctional impurities in the PEG reagent can physically link multiple protein molecules, causing aggregation.[1]
-
Poor Quality of Starting Material: Pre-existing aggregates in the initial protein solution can act as seeds, accelerating further aggregation during the reaction.[4]
Q2: How does the molar ratio of PEG to protein affect aggregation?
An excessive molar ratio of the activated PEG reagent to the protein can sometimes lead to aggregation.[5] A high excess of PEG may drive the reaction toward multi-PEGylation, where multiple PEG chains attach to a single protein, which can alter the protein's surface properties and induce aggregation.[2] It is crucial to empirically determine the optimal molar ratio by testing a range (e.g., 1:1, 5:1, 10:1, 20:1 PEG to protein) in small-scale experiments to find a balance that maximizes the yield of the desired conjugate while minimizing aggregation.[2][5]
Q3: Can the reaction buffer pH influence aggregation?
Yes, the pH of the reaction buffer is a critical parameter.[2] For amine-reactive PEGylation (targeting lysine (B10760008) residues), a pH of 7-9 is often optimal for the reaction itself.[2][6] However, the ideal pH must also maintain the conformational stability of your specific protein.[7] A pH close to the protein's isoelectric point (pI) can reduce electrostatic repulsion between molecules, favoring aggregation.[7] It is highly recommended to screen a range of pH values to find the best compromise between reaction efficiency and protein stability.[1]
Q4: What role do excipients play in preventing aggregation?
Excipients are additives that can significantly enhance protein stability and prevent aggregation during the conjugation process.[8] They work through various mechanisms, such as strengthening forces that stabilize the protein, destabilizing the denatured state, or binding directly to the protein.[9] Common classes of stabilizing excipients include sugars, polyols, amino acids, and surfactants.[9] For example, sugars like sucrose (B13894) and trehalose (B1683222) act as stabilizers through preferential exclusion, while amino acids like arginine can suppress non-specific protein-protein interactions.[5][7]
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate precipitation or turbidity upon adding activated PEG reagent. | 1. High Protein Concentration: Increases likelihood of intermolecular interactions.[2] 2. Suboptimal Buffer/pH: The reaction buffer may be destabilizing the protein.[1] 3. Solvent Shock: If the activated PEG is in an organic solvent, rapid addition can denature the protein. | 1. Reduce Protein Concentration: Test a range of lower concentrations (e.g., 0.5-5 mg/mL).[5] 2. Optimize Buffer: Screen different buffers (e.g., PBS, HEPES) and pH values to find conditions that maximize protein stability.[2] 3. Slow Addition: Add the activated PEG reagent dropwise while gently stirring the protein solution.[5] |
| Solution becomes gradually cloudy during the reaction. | 1. Unfavorable Temperature: Elevated temperatures can accelerate aggregation.[10] 2. Prolonged Reaction Time: Longer incubation can increase the chance of instability and aggregation.[10] 3. Mechanical Stress: Vigorous stirring or agitation can induce protein denaturation and aggregation. | 1. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 4°C).[2] 2. Optimize Reaction Time: Monitor the reaction's progress to determine the shortest time needed to achieve the desired PEGylation.[10] 3. Gentle Mixing: Use gentle, continuous stirring instead of vigorous agitation. |
| Final product contains soluble, high molecular weight (HMW) aggregates detected by SEC. | 1. Formation of Soluble Aggregates: PEGylation can render aggregates soluble that would otherwise precipitate.[11] 2. Over-PEGylation: An excessive degree of PEGylation may be causing aggregation. 3. Bifunctional PEG Impurities: Dimeric PEG reagents can cross-link protein molecules.[1] | 1. Add Stabilizing Excipients: Include excipients like arginine, sucrose, or polysorbates in the reaction buffer (see Table 1).[5] 2. Reduce PEG:Protein Ratio: Titrate the molar ratio to a lower level to favor mono-PEGylation.[2] 3. Purify Post-Reaction: Use purification techniques like Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) to remove aggregates.[5] |
| Low yield of the desired PEG-protein conjugate. | 1. Competing Nucleophiles: Buffers with primary amines (e.g., Tris) compete with the protein for the activated PEG.[2] 2. Inactivated PEG Reagent: The activated PEG may have hydrolyzed before reacting with the protein. | 1. Use Non-Amine Buffers: Switch to a buffer like PBS or HEPES.[5] 2. Use Freshly Activated PEG: Prepare and use the activated PEG reagent immediately. |
Section 3: Data & Visualizations
Data Presentation
Table 1: Common Stabilizing Excipients to Prevent Aggregation
| Excipient Class | Example | Typical Working Concentration | Primary Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion.[5][7] |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions.[5][7] |
| Surfactants | Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and can prevent surface-induced aggregation.[5][8] |
Table 2: Example Data from a pH Screening Experiment for a Model Protein (Quantified by SEC)
| Buffer pH | % Monomer | % Soluble Aggregate | % Insoluble Aggregate (Visual) |
| 6.5 | 98.1% | 1.9% | None |
| 7.0 | 95.5% | 4.5% | None |
| 7.5 | 92.3% | 7.7% | Minimal |
| 8.0 | 85.1% | 13.2% | Moderate |
| 8.5 | 76.4% | 19.5% | Significant |
Visualizations
Caption: Logical relationship between causes of protein aggregation and mitigation strategies.
Caption: A stepwise workflow for troubleshooting protein aggregation during PEGylation.
Section 4: Key Experimental Protocols
Protocol 1: General Protocol for Activating and Conjugating this compound
Disclaimer: The terminal hydroxyl group of this compound is not reactive and requires chemical activation before conjugation to proteins. This protocol assumes activation to an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues) on the protein.
Part A: Activation of this compound (Conversion to NHS Ester)
-
Dissolution: Dissolve this compound (1 eq.), N,N'-Disuccinimidyl Carbonate (DSC, 1.5 eq.), and anhydrous pyridine (B92270) (2.0 eq.) in anhydrous acetonitrile (B52724) under an inert atmosphere (e.g., argon).[12]
-
Reaction: Stir the mixture at room temperature for 12-16 hours.[12]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Purification: Once complete, purify the resulting PEG-NHS ester product, for example, by silica (B1680970) gel chromatography, to remove unreacted reagents.
-
Verification: Confirm the structure and purity of the activated PEG-NHS ester using Mass Spectrometry or NMR.
Part B: Conjugation to Protein
-
Protein Preparation: Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a pre-determined optimal concentration (e.g., 1-2 mg/mL). If necessary, perform a buffer exchange.
-
Reagent Preparation: Dissolve the purified and dried PEG-NHS ester in a small amount of anhydrous DMSO immediately before use.
-
Conjugation Reaction: Add the PEG-NHS ester solution to the protein solution slowly while gently stirring. A common starting molar ratio is 10:1 to 20:1 (PEG:protein).[10]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for 1-2 hours.[10]
-
Quenching: Stop the reaction by adding a quenching solution, such as 1 M Tris or glycine, to a final concentration of ~50 mM.
-
Purification: Remove unreacted PEG, quenched reagent, and any aggregates from the PEGylated protein using a suitable chromatography method like SEC or IEX.
Protocol 2: Quantifying Protein Aggregation using Size-Exclusion Chromatography (SEC-HPLC)
SEC is a primary method for separating and quantifying monomers from aggregates based on their size.[4]
-
System Preparation: Equilibrate an SEC-HPLC system with a column suitable for the molecular weight range of your protein and its potential aggregates. The mobile phase should be a buffer that ensures protein stability (e.g., Phosphate-Buffered Saline, pH 7.4).[4]
-
Sample Preparation: After the PEGylation reaction, centrifuge the sample at >14,000 x g for 15 minutes to pellet large, insoluble aggregates. Filter the supernatant through a 0.22 µm low-protein-binding filter.[5]
-
Injection: Inject a known concentration of the filtered sample onto the equilibrated column.
-
Data Acquisition: Monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Identify and integrate the peak areas. Aggregates will elute before the monomeric protein. Calculate the percentage of monomer and aggregates in the sample.[1]
-
Control: Run a sample of the non-PEGylated starting protein under the same conditions for comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. nanoscience.com [nanoscience.com]
- 9. pharmtech.com [pharmtech.com]
- 10. benchchem.com [benchchem.com]
- 11. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Reactions in PROTAC Synthesis with Hydroxy-PEG20-Boc
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that utilize Hydroxy-PEG20-Boc linkers, with a focus on resolving issues related to incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in PROTAC synthesis?
A1: this compound is a heterobifunctional linker used in PROTAC synthesis. The hydroxyl (-OH) group provides a reactive handle for conjugation to a warhead or an E3 ligase ligand, typically after activation (e.g., as a mesylate or tosylate) or through a Mitsunobu reaction. The Boc (tert-butyloxycarbonyl) protecting group masks a terminal amine, which, after deprotection, can be coupled to the other component of the PROTAC. The PEG20 (polyethylene glycol) chain enhances the solubility and pharmacokinetic properties of the final PROTAC molecule.[1][2]
Q2: What are the most common causes of incomplete reactions when using this compound?
A2: Incomplete reactions often stem from several factors:
-
Inefficient coupling reactions: The choice of coupling reagents and reaction conditions is critical for efficient amide bond formation.[3]
-
Steric hindrance: The bulky nature of the ligands or the PEG chain itself can impede the reaction.[4][5]
-
Poor solubility of reactants: One or more components of the reaction may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics.[6]
-
Degradation of starting materials or products: The stability of the reactants and the final PROTAC under the reaction conditions can affect the yield.[7]
-
Incomplete Boc deprotection: The Boc group must be completely removed to allow for the subsequent coupling step.[7][8]
Q3: How does the length of the PEG linker, such as in this compound, impact the final PROTAC's activity?
A3: The linker length is a critical parameter in PROTAC design. A linker that is too short can lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[4][9] Conversely, an excessively long linker may result in an unproductive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[4] The optimal linker length often needs to be determined empirically for each specific target and E3 ligase combination.[4]
Q4: Can I use alternative protecting groups to Boc?
A4: Yes, other amine protecting groups can be used in PROTAC synthesis. The choice of protecting group depends on the overall synthetic strategy and the chemical functionalities present in the warhead and E3 ligase ligand. Common alternatives to Boc include Fmoc (fluorenylmethyloxycarbonyl), which is base-labile, and Cbz (carboxybenzyl), which is removed by hydrogenolysis.[10] The key is to choose a protecting group that is stable to the reaction conditions used for linker conjugation and can be removed without affecting other parts of the molecule (orthogonal protection strategy).[11]
Troubleshooting Guide
Issue 1: Low yield in the initial coupling of a ligand to this compound.
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Inefficient Activation of Hydroxyl Group | If activating the hydroxyl group (e.g., to a mesylate or tosylate), ensure complete conversion using fresh reagents and anhydrous conditions. Monitor the activation step by TLC or LC-MS. |
| Suboptimal Coupling Reagents | For amide bond formation following hydroxyl activation and displacement with an amine, or after converting the hydroxyl to a carboxylic acid, screen different coupling reagents (e.g., HATU, HBTU, EDC) and bases (e.g., DIPEA, TEA).[3][6] |
| Steric Hindrance | If steric hindrance is suspected, consider increasing the reaction temperature moderately or extending the reaction time.[12] A less sterically hindered coupling reagent might also be beneficial.[8] |
| Poor Reactant Solubility | Use a co-solvent system (e.g., DMF/DCM, DMSO) to ensure all reactants are fully dissolved.[6] N-Methyl-2-pyrrolidone (NMP) can be an effective alternative to DMF for improving solubility.[3] |
Issue 2: Incomplete Boc deprotection of the PEG-ligand conjugate.
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Insufficient Acid | Use a sufficient excess of trifluoroacetic acid (TFA), typically 20-50% in an anhydrous solvent like dichloromethane (B109758) (DCM).[7] |
| Inadequate Reaction Time | While typically rapid, monitor the deprotection by LC-MS to ensure complete removal of the Boc group.[7] |
| Side Reactions | The intermediate t-butyl cation formed during deprotection can cause side reactions.[13] Add a scavenger such as triisopropylsilane (B1312306) (TIS) or anisole (B1667542) to the reaction mixture.[8][13] |
| Product Degradation | If the molecule is acid-sensitive, perform the deprotection at 0°C and minimize the reaction time.[8] Promptly remove the acid under reduced pressure upon completion.[8] |
Issue 3: Low yield in the final coupling step to form the PROTAC.
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Residual TFA from Deprotection | If the crude amine-TFA salt from the deprotection step is used directly, the TFA can neutralize the base in the coupling reaction.[3] Ensure sufficient base is added to neutralize the TFA salt and catalyze the reaction. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[7] |
| Inefficient Coupling Reaction | Optimize the coupling conditions by screening different reagents, bases, and solvents as in Issue 1.[3][6] Pre-activation of the carboxylic acid component with the coupling reagent and base for 5-15 minutes before adding the amine can improve yields.[8] |
| Purification Losses | The hydrophilic nature of the PEG linker can make purification by normal-phase silica (B1680970) gel chromatography challenging.[3] Consider using reverse-phase preparative HPLC (RP-HPLC) for purification.[12] |
| Aggregation of the Final PROTAC | The final PROTAC, despite the PEG linker, may have poor aqueous solubility, leading to aggregation.[1][6] Prepare stock solutions in organic solvents like DMSO and perform serial dilutions for biological assays.[6] |
Experimental Protocols
General Protocol for Amide Coupling using HATU
This protocol describes a general procedure for coupling a carboxylic acid-containing component to an amine-functionalized PEG linker.
-
Under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid-containing component (1.0 equivalent) in anhydrous DMF.[12]
-
Add the amine-functionalized PEG linker (1.1 equivalents).[12]
-
Add DIPEA (3.0 equivalents) to the mixture and stir for 5 minutes at room temperature.[12]
-
In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF.[12]
-
Cool the reaction mixture to 0°C and add the HATU solution dropwise.[12]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.[12]
-
Monitor the reaction progress by LC-MS.[12]
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[12]
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
General Protocol for Boc Deprotection
This protocol describes a general procedure for the deprotection of a Boc-protected amine.
-
Dissolve the Boc-protected compound in anhydrous DCM (e.g., 0.1 M).
-
Add TFA to a final concentration of 20-50% (v/v) at 0°C.[7]
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS to confirm the disappearance of the starting material.[7]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.[7]
-
Co-evaporate with toluene (2-3 times) to help remove residual TFA.[7]
-
The resulting crude amine-TFA salt can often be used directly in the next step without further purification.
Visualizations
Caption: General experimental workflow for PROTAC synthesis.
Caption: A logical workflow for troubleshooting incomplete reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
optimizing the linker length of PEG for improved PROTAC activity
Welcome, researchers, scientists, and drug development professionals. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when optimizing polyethylene (B3416737) glycol (PEG) linker length for improved PROTAC (Proteolysis-Targeting Chimera) activity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the PEG linker in a PROTAC?
A1: The linker is a critical component of a PROTAC, connecting the ligand that binds to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] Its primary role is to bring the POI and E3 ligase into close proximity to facilitate the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[1] The linker's length, chemical composition, and flexibility are crucial for the formation and stability of a productive ternary complex (POI-PROTAC-E3 ligase), which directly dictates the PROTAC's degradation efficiency.[2][3]
Q2: Why are PEG linkers commonly used in PROTAC design?
A2: Polyethylene glycol (PEG) linkers are frequently used due to several advantageous properties. Their hydrophilicity can improve the solubility and cell permeability of the PROTAC molecule.[1] PEG linkers offer good biocompatibility, and their defined repeating units allow for the systematic and straightforward modulation of linker length, a key parameter for optimization.[1][4]
Q3: How does PEG linker length critically impact PROTAC efficacy?
A3: Linker length is a decisive factor for a PROTAC's activity, influencing both its potency (DC50) and maximal degradation level (Dmax).[1]
-
Too short: A linker that is too short can cause steric hindrance or clashes, preventing the stable formation of the ternary complex and leading to poor or no protein degradation.[1][2][5]
-
Too long: An excessively long linker might result in an unstable or non-productive complex where ubiquitination sites are not accessible to the E3 ligase.[1][5] This can also lead to decreased efficacy due to increased flexibility and a higher entropic penalty upon binding.[1]
-
Optimal length: An optimal linker length correctly orientates the POI and E3 ligase, facilitating stable ternary complex formation and efficient ubiquitination.[2][6] This optimal length is highly dependent on the specific POI-E3 ligase pair and must be determined empirically.[7]
Q4: What is the "hook effect" and how does it relate to the PROTAC linker?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC, resulting in a characteristic bell-shaped dose-response curve.[1][8] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (POI-PROTAC or E3-PROTAC) rather than the productive ternary complex required for degradation.[7][8][9] A well-designed linker can enhance the stability and cooperativity of the ternary complex, which can help mitigate the hook effect.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, with a focus on linker-related causes and solutions.
Issue 1: My PROTAC shows good binary binding but fails to induce target degradation in cells.
This common challenge often points to a failure in forming a productive ternary complex.
-
Potential Cause: Incorrect Linker Length. The linker may be too short, causing steric hindrance, or too long, leading to a non-productive complex where lysine (B10760008) residues on the target are inaccessible for ubiquitination.[10]
-
Troubleshooting Steps:
-
Synthesize a Library: Create a series of PROTACs with systematically varied PEG linker lengths (e.g., n=2, 4, 6, 8, 12 PEG units).[9]
-
Assess Degradation: Test each new PROTAC across a wide concentration range in a cellular assay (see Protocol 1) to determine its DC50 and Dmax.[9]
-
Analyze Ternary Complex: If possible, use biophysical assays like TR-FRET or SPR (see Protocol 2) to measure ternary complex formation and stability for each linker length.[9][11]
-
Issue 2: I am observing a significant "hook effect," limiting the effective concentration range.
This indicates that at higher concentrations, binary complexes are favored over the productive ternary complex.
-
Potential Cause: Suboptimal Ternary Complex Stability. The linker may not be promoting positive cooperativity, where the binding of the first protein increases the affinity for the second.[7]
-
Troubleshooting Steps:
-
Modify Linker Flexibility: If using a highly flexible PEG linker, try introducing more rigid elements (e.g., piperazine, phenyl rings) to pre-organize the PROTAC into a bioactive conformation.[7][10]
-
Enhance Cooperativity: A well-designed linker can create favorable protein-protein interactions within the ternary complex, enhancing its stability.[7] This often requires iterative design and testing of different linker compositions and lengths.
-
Dose-Response Analysis: Always perform a wide dose-response experiment (e.g., 1 pM to 10 µM) to fully characterize the bell-shaped curve and identify the optimal concentration window.[12]
-
Issue 3: Target degradation is observed, but potency (DC50) or efficacy (Dmax) is poor.
This suggests that while a ternary complex forms, it is not optimally configured for efficient ubiquitination.
-
Potential Cause: Unfavorable Geometry. The linker may orient the target and E3 ligase in a way that the distance or geometry is suboptimal for the transfer of ubiquitin to accessible lysine residues on the target's surface.[9][10]
-
Troubleshooting Steps:
-
Vary Linker Attachment Points: If synthetically feasible, redesign the PROTACs by changing the point of linker attachment on the target or E3 ligase ligand.[7] The ideal attachment point is typically a solvent-exposed area that does not disrupt binding.[7][13]
-
Systematic Length Optimization: Even small changes in linker length (e.g., a single PEG unit) can significantly alter the orientation of the proteins and impact degradation efficiency.[14] A thorough and systematic screen is essential.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting PROTACs with poor degradation activity.
Quantitative Data Summary: Linker Length vs. Efficacy
The optimal PEG linker length is highly target-dependent, and systematic evaluation is necessary. The following tables summarize illustrative data showing how varying linker length can impact degradation potency (DC50) and efficacy (Dmax).
Table 1: Effect of PEG Linker Length on BRD4 Degradation (Illustrative data derived from studies on BRD4 degraders showing a non-linear relationship where intermediate linkers can be less potent than shorter or longer ones.[14])
| PROTAC Series | E3 Ligase | Linker (n = PEG units) | DC50 (nM) | Dmax (%) |
| BRD4-A | CRBN | 0 (Alkyl) | < 50 | > 90 |
| BRD4-B | CRBN | 2 | > 5000 | < 20 |
| BRD4-C | CRBN | 4 | < 50 | > 90 |
| BRD4-D | VHL | 3 | 25 | ~95 |
| BRD4-E | VHL | 5 | 100 | ~80 |
Table 2: Effect of PEG Linker Length on TBK1 Degradation (Illustrative data derived from studies on TBK1 degraders showing a minimum length requirement for activity.)
| PROTAC Series | E3 Ligase | Linker (n = PEG units) | DC50 (nM) | Dmax (%) |
| TBK1-A | VHL | 2 | > 10000 | No Activity |
| TBK1-B | VHL | 3 | 50 | > 90 |
| TBK1-C | VHL | 4 | 20 | > 95 |
| TBK1-D | VHL | 5 | 150 | ~85 |
Key Experimental Protocols
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[5][15]
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest. Incubate overnight to allow for attachment.[12]
-
PROTAC Treatment: Prepare a stock solution of your PROTAC in DMSO. Perform a serial dilution to create a wide range of concentrations (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO).[12]
-
Incubation: Replace the cell medium with the PROTAC-containing medium and incubate for a desired time (e.g., 16-24 hours).[12]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.[12][16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[12][16]
-
SDS-PAGE and Western Blotting: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[12][16]
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize data.[16]
-
Data Analysis: Quantify band intensity using densitometry. Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This biophysical assay provides direct evidence of the PROTAC's ability to induce the formation of the ternary complex in a high-throughput format.[11][17]
Methodology:
-
Reagent Preparation: Use a purified, tagged target protein (e.g., GST-tagged POI) and a tagged E3 ligase complex (e.g., His-tagged VHL).[18] Prepare solutions of a FRET donor-labeled antibody against one tag (e.g., anti-GST-Terbium) and a FRET acceptor-labeled antibody against the other (e.g., anti-His-d2).[18]
-
Assay Setup: In a suitable microplate (e.g., 384-well), add the tagged POI, the tagged E3 ligase, and a serial dilution of the PROTAC.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for ternary complex formation and antibody binding.[17]
-
Signal Detection: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor using a compatible plate reader.[17]
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor signal / Donor signal). An increased ratio indicates proximity between the donor and acceptor, confirming ternary complex formation. Plot the ratio against the PROTAC concentration to generate a bell-shaped curve, which can be used to compare the relative efficacy of different linkers in promoting complex formation.[6][11]
PROTAC Mechanism of Action Diagram
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
stability issues of Hydroxy-PEG20-Boc in different solvents
Welcome to the Technical Support Center for Hydroxy-PEG20-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and to offer solutions for common challenges encountered during its handling and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound is influenced by two main components: the polyethylene (B3416737) glycol (PEG) chain and the tert-butyloxycarbonyl (Boc) protecting group. The primary factors leading to degradation are:
-
Acidic Conditions: The Boc group is highly sensitive to acid and can be readily cleaved.[1][2][3][4][5]
-
Oxidation: The PEG chain is susceptible to oxidative degradation, which can be accelerated by exposure to oxygen, elevated temperatures, and light.[6][7][8]
-
Elevated Temperatures: High temperatures can promote both the thermal deprotection of the Boc group and the degradation of the PEG chain.[9]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the solid compound at -20°C. Once dissolved in a solvent, solutions should be stored at -80°C for long-term storage (up to six months) or at -20°C for shorter durations (up to one month).[9] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into single-use vials.
Q3: In which solvents is this compound soluble and what is its expected stability?
A3: this compound is expected to be soluble in water and a variety of polar organic solvents due to its hydrophilic PEG chain.[6][10] The stability, however, will largely depend on the solvent's purity and pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Boc protecting group (unexpected deprotection) | Acidic contamination of solvents or reagents. | Use fresh, anhydrous, and neutral solvents. Ensure all reagents are free from acidic impurities.[9] |
| Use of acidic buffers or additives (e.g., TFA). | Avoid acidic conditions. If purification by HPLC is necessary, consider using a non-acidic mobile phase modifier like ammonium (B1175870) acetate (B1210297) instead of TFA.[11] | |
| Prolonged heating during an experimental procedure. | Minimize exposure to high temperatures. If heating is necessary, conduct a small-scale time-course study to assess stability.[9] | |
| Degradation of the PEG linker (e.g., observed by mass spectrometry) | Oxidative degradation from atmospheric oxygen. | Degas solvents prior to use, especially for long reactions or storage. Consider working under an inert atmosphere (e.g., nitrogen or argon).[9] |
| Exposure to light. | Protect solutions from light by using amber vials or wrapping containers in foil, especially during long-term storage or light-sensitive reactions.[7][8] | |
| Inconsistent experimental results | Degradation of the compound upon storage. | Re-evaluate storage conditions. Aliquot solutions to avoid multiple freeze-thaw cycles and re-test the purity of the compound before use.[9] |
Stability in Different Solvents
The following table provides a qualitative summary of the expected stability of this compound in common laboratory solvents under typical storage and experimental conditions.
| Solvent | Qualitative Solubility | Expected Stability | Key Considerations |
| Water, Phosphate-Buffered Saline (PBS) | Soluble | Good | The PEG chain enhances aqueous solubility.[12] Maintain a neutral pH to prevent Boc cleavage. |
| Ethanol, Methanol | Soluble | Good | PEGs are generally soluble in alcohols.[12] Ensure the alcohol is anhydrous and free of acidic impurities. |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | Good to Fair | Use high-purity, anhydrous grades. Older or impure DMF can contain acidic impurities. |
| Dichloromethane (DCM) | Soluble | Good | Ensure the solvent is fresh and stored over a stabilizer to prevent the formation of acidic byproducts. |
| Acetonitrile (MeCN) | Soluble | Good | Some grades of MeCN can be slightly acidic; using acidified MeCN should be avoided.[13] |
| Tetrahydrofuran (THF) | Soluble | Good | Check for and remove peroxides, which can promote oxidative degradation of the PEG chain. |
| Diethyl Ether | Slightly Soluble / Insoluble | Poor (if soluble) | PEGs have limited solubility in ether.[12] Not a recommended solvent. |
| Hexanes, Toluene | Insoluble | N/A | As non-polar solvents, they are unlikely to dissolve the polar PEG linker.[6][12] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Solvent
This protocol outlines a method to evaluate the stability of this compound over time in a chosen solvent using HPLC analysis.
Materials:
-
This compound
-
Solvent of interest (high-purity, anhydrous)
-
Reversed-phase HPLC system with a C18 column and UV detector
-
Mobile phases (e.g., Acetonitrile and water, with a non-acidic modifier if necessary)
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Time Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution with the initial mobile phase composition to an appropriate concentration for HPLC analysis. Inject the sample into the HPLC system and record the chromatogram. This will serve as the baseline.
-
Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the stock solution, dilute as in step 2, and inject it into the HPLC system.
-
Data Analysis: Compare the peak area of the intact this compound at each time point to the T=0 sample. The appearance of new peaks may indicate degradation products (e.g., the deprotected PEG molecule). Quantify the percentage of remaining intact compound at each time point.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing stability issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. labinsights.nl [labinsights.nl]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
how to remove unreacted Hydroxy-PEG20-Boc from a reaction mixture
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of PEGylated compounds. Here you will find frequently asked questions and detailed guides to help you remove unreacted Hydroxy-PEG20-Boc from your reaction mixture effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unreacted this compound from a reaction mixture?
A1: The most effective methods for removing unreacted PEG reagents include chromatography (such as Size Exclusion, Ion Exchange, and Reversed-Phase HPLC), precipitation, solid-phase extraction (SPE), and membrane separation techniques like dialysis and ultrafiltration.[][2][3] The choice of method depends on the properties of your target molecule, such as its size, charge, and hydrophobicity, as well as the scale of your reaction.
Q2: My PEGylated product is an oil and I cannot purify it by precipitation. What should I do?
A2: It is common for PEGylated compounds, especially those with shorter PEG chains, to be oils or waxes, which makes purification by precipitation challenging.[2] In such cases, chromatography is the most recommended and effective approach.[2] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is particularly useful for separating compounds based on hydrophobicity.[2]
Q3: Why is Size Exclusion Chromatography (SEC) not always effective for removing unreacted this compound?
A3: Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius.[] While it can be efficient at removing low molecular weight by-products, its success in separating unreacted PEG from the PEGylated product depends on a significant size difference between the two.[] If the size of your target molecule is close to that of the this compound, SEC may not provide adequate resolution.[2]
Q4: Can I use dialysis to remove the unreacted PEG linker?
A4: Yes, dialysis is a viable method for removing smaller, unreacted PEG linkers from larger PEGylated products like proteins or antibodies.[][4] The process relies on the size difference between the unreacted PEG and the product, using a semi-permeable membrane with a specific molecular weight cut-off (MWCO). However, for smaller product molecules, there is a risk of product loss if the MWCO is not carefully selected, and the process can be time-consuming.[5]
Q5: How can Solid-Phase Extraction (SPE) be used for purification?
A5: Solid-Phase Extraction (SPE) is a rapid and effective preliminary cleanup method.[2] Depending on the properties of your product, you can use different types of SPE cartridges. For instance, if your product is basic, a mixed-mode cation exchange cartridge can be used to bind the product while the neutral, unreacted PEG is washed away.[2] Alternatively, a reversed-phase cartridge can separate the product from the unreacted PEG based on hydrophobicity.[2]
Troubleshooting Guides
Problem 1: Poor separation of PEGylated product and unreacted PEG using chromatography.
-
Possible Cause: The chosen chromatographic method may not be optimal for the specific properties of your molecules.
-
Recommended Solutions:
-
Optimize Solvent System: For silica (B1680970) gel chromatography of polar PEG-containing compounds, traditional ethyl acetate (B1210297) systems may cause streaking. Consider using chloroform-methanol or DCM-methanol systems to achieve better separation.[6] For compounds with free amino groups, adding a small amount of aqueous ammonia (B1221849) (1%) to the eluent can be beneficial, while for free carboxyl groups, adding 1-2% formic acid may improve resolution.[6]
-
Switch Chromatographic Mode: If you are using SEC and the size difference is minimal, consider switching to RP-HPLC to separate based on hydrophobicity.[2] Alternatively, Ion Exchange Chromatography (IEX) can be used if your product and the unreacted PEG have different charge properties.[]
-
Problem 2: Low recovery of the desired product after purification.
-
Possible Cause: The purification method may be too harsh, or the product might be lost during transfer or elution steps.
-
Recommended Solutions:
-
Precipitation: If using precipitation, ensure the precipitating agent is added slowly and at the correct temperature to avoid co-precipitation of impurities.[4] Also, ensure the pellet is not overly dried, which can make resuspension difficult.
-
Chromatography: In HPLC, ensure the mobile phase composition is optimized for efficient elution of your product from the column. A very strong elution solvent might carry impurities along with your product, while a very weak one might lead to incomplete recovery.
-
SPE: During SPE, ensure the elution solvent is strong enough to completely desorb your product from the cartridge. You might need to test different elution solvents and volumes.
-
Data Presentation
The following table summarizes various purification techniques and their key parameters for removing unreacted PEG reagents.
| Purification Method | Principle of Separation | Key Advantages | Key Limitations | Typical Purity/Yield |
| Size Exclusion Chromatography (SEC) | Molecular Size | Good for large size differences, mild conditions.[] | Poor resolution for molecules of similar size.[2] | >90% |
| Ion Exchange Chromatography (IEX) | Molecular Charge | High resolution, can separate isomers.[] | Requires charged molecules, can be sensitive to buffer pH and ionic strength. | >95% |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High resolution, suitable for oily products.[2] | Can denature sensitive biomolecules, requires organic solvents. | >98% |
| Precipitation | Solubility Differences | Simple, scalable, and cost-effective.[7][8] | May not be suitable for oily products, risk of co-precipitation.[2][9] | Variable, can be >90%[7] |
| Solid-Phase Extraction (SPE) | Differential Adsorption | Fast, good for sample cleanup.[2] | Lower resolution than HPLC, limited capacity. | Good for initial cleanup |
| Dialysis/Ultrafiltration | Molecular Size | Simple, gentle on the product.[] | Slow, potential for product loss with small molecules.[5] | Dependent on MWCO |
Experimental Protocols
Detailed Methodology for Reversed-Phase HPLC (RP-HPLC) Purification
This protocol is designed for the purification of a PEGylated small molecule from unreacted this compound.
Objective: To achieve high purity by separating the target molecule from unreacted PEG based on differences in hydrophobicity.[2]
Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 5-10 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude reaction mixture
-
0.22 µm syringe filters[2]
Procedure:
-
System Preparation: Equilibrate the HPLC system and the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved on the UV detector.[2]
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the initial mobile phase composition). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[2]
-
Sample Injection: Inject the filtered sample onto the equilibrated column.[2]
-
Elution: Elute the sample using a linear gradient of Mobile Phase B. A typical starting gradient could be from 10% to 90% Mobile Phase B over 30-60 minutes.[2] The unreacted, more polar this compound is expected to elute earlier than the more hydrophobic PEGylated product.
-
Fraction Collection: Collect fractions as the peaks elute from the column. Monitor the separation using the UV detector at an appropriate wavelength for your compound.
-
Analysis and Pooling: Analyze the collected fractions using an appropriate analytical technique (e.g., analytical HPLC, LC-MS) to identify the fractions containing the pure product. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions, typically by rotary evaporation or lyophilization, to obtain the purified product.
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
References
- 2. benchchem.com [benchchem.com]
- 3. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. openaccesspub.org [openaccesspub.org]
- 9. tandfonline.com [tandfonline.com]
addressing steric hindrance in Hydroxy-PEG20-Boc conjugation
Welcome to the Technical Support Center for Hydroxy-PEG20-Boc conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during bioconjugation experiments, with a specific focus on addressing steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of this compound conjugation?
A1: Steric hindrance refers to the spatial obstruction of a chemical reaction due to the size and shape of the molecules involved.[1][2] In the case of this compound conjugation, the bulky polyethylene (B3416737) glycol (PEG) chain can physically block the reactive ends of the linker from efficiently accessing the target functional groups on a biomolecule, such as a protein or peptide.[1][3] This can be exacerbated if the target residue on the biomolecule is located within a sterically crowded region.[1][4]
Q2: What are the common indicators that steric hindrance is affecting my conjugation reaction?
A2: Common signs that steric hindrance may be an issue include:
-
Low reaction yields: The final amount of the desired conjugate is significantly lower than expected.[1]
-
Incomplete reactions: Analysis of the reaction mixture shows a significant amount of unreacted starting materials.
-
Formation of heterogeneous products: Steric hindrance can lead to inconsistent PEGylation across different sites, resulting in a mixture of products with varying degrees of modification.[5]
-
Reduced biological activity of the conjugate: If the PEG chain attaches near an active or binding site, it can sterically hinder the biomolecule's function.[1][6]
Q3: How does the length of the PEG chain, such as in PEG20, contribute to steric hindrance?
A3: The length of the PEG chain is directly proportional to the degree of steric hindrance.[2] Longer PEG chains, like PEG20, occupy a larger volume and create a more significant shielding effect around the conjugated molecule.[2] While this can be beneficial for properties like increased in vivo half-life, it also increases the likelihood of obstructing reactive sites and reducing conjugation efficiency.[2][5]
Q4: Can I use steric hindrance to my advantage during conjugation?
A4: Yes, in some cases. For instance, performing a conjugation reaction in the presence of a competitive inhibitor or a binding partner can protect the active site of a protein. This protection can sterically direct the PEGylation to other, less critical regions of the biomolecule's surface.[1]
Troubleshooting Guide
This guide addresses common problems encountered during this compound conjugation, providing potential causes and actionable solutions.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solutions |
| Steric hindrance at the target site | • Optimize the linker length: If the PEG20 chain is too short to reach a buried functional group, consider a longer PEG linker. Conversely, if the PEG20 chain itself is causing steric clashes, a shorter linker might be beneficial if the application allows.[4] • Modify reaction conditions: Adjusting the pH or temperature may induce slight conformational changes in the protein, potentially exposing the target site.[1] However, be cautious to avoid denaturation. • Site-directed mutagenesis: If possible, introduce a more accessible reactive residue (e.g., cysteine) at a site distant from the sterically hindered region.[1] |
| Inactive reagents | • Use fresh, high-quality reagents. Boc-protected PEGs and coupling reagents can be sensitive to moisture and should be stored properly in a desiccator at the recommended temperature.[7] • Prepare solutions of coupling agents like EDC and NHS immediately before use.[8] |
| Suboptimal reaction conditions | • pH: For activating a carboxylic acid with EDC/NHS to couple with the hydroxyl group of the PEG, a pH of 4.5-6.0 is optimal for the activation step, while the subsequent reaction with the amine is more efficient at pH 7.0-8.5.[9] • Solvent: Ensure the use of anhydrous solvents like DCM or DMF, as water can lead to the hydrolysis of activated intermediates.[7] |
| Incorrect stoichiometry | • Optimize the molar ratio of the PEG linker to the target molecule. A higher molar excess of the PEG reagent can sometimes drive the reaction, but an excessive amount can complicate purification and potentially increase aggregation.[9] |
Problem 2: Reduced Biological Activity of the Final Conjugate
| Possible Cause | Recommended Solutions |
| PEGylation at or near the active/binding site | • Site-specific conjugation: Employ strategies to target a specific residue known to be distant from the active site. This could involve N-terminal PEGylation or targeting a unique cysteine residue.[1][4] • Active site protection: Perform the conjugation in the presence of a competitive inhibitor or substrate to shield the active site.[1][4] |
| High degree of PEGylation | • Reduce the molar ratio of the PEG reagent to the protein to decrease the number of attached PEG chains. A lower degree of PEGylation may be sufficient to achieve the desired therapeutic benefits without significantly compromising activity.[5] |
Problem 3: Difficulty with Boc Deprotection
| Possible Cause | Recommended Solutions |
| Incomplete deprotection | • Insufficient acid strength/concentration: Use a sufficient concentration of a strong acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) (e.g., 20-50% v/v).[8][10] • Inadequate reaction time/temperature: While many deprotections are rapid at room temperature, some sterically hindered Boc groups may require longer reaction times.[10] Monitor the reaction by TLC or LC-MS to ensure completion.[8] |
| Side reactions during deprotection | • Alkylation of sensitive residues: The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic residues like tryptophan or methionine.[11] Add a scavenger, such as triisopropylsilane (B1312306) (TIS), to the deprotection cocktail to trap this cation.[8][11] |
| Product degradation | • If the product is sensitive to strong acidic conditions, perform the reaction at a lower temperature (e.g., 0°C) to minimize side reactions.[12] |
Data Presentation
The following tables summarize general trends and starting conditions for conjugation and deprotection reactions. Specific values will vary depending on the specific molecules being conjugated and should be optimized empirically.
Table 1: Effect of PEG Chain Length on Conjugation Parameters (Illustrative)
| PEG Linker Length | Relative Steric Hindrance | Potential Impact on Conjugation Yield | Potential Impact on In Vivo Half-Life |
| Short (e.g., PEG4) | Low | Higher | Shorter |
| Medium (e.g., PEG12) | Moderate | Moderate | Moderate |
| Long (e.g., PEG20) | High | Potentially Lower | Longer |
Table 2: Common Reaction Conditions for Hydroxyl-PEG-Boc Conjugation (EDC/NHS Chemistry)
| Parameter | Recommended Condition | Notes |
| Reagents | Carboxylic acid (1 eq), Hydroxy-PEG-Boc (1.2 eq), EDC (1.5 eq), NHS (1.2 eq), DMAP (0.1 eq) | Stoichiometry may require optimization. DMAP can accelerate the reaction, especially with sterically hindered components.[7] |
| Solvent | Anhydrous DCM or DMF | The absence of water is critical to prevent hydrolysis of the activated ester.[13] |
| Temperature | 0°C to Room Temperature | Start the reaction at 0°C and allow it to warm to room temperature.[7] |
| Reaction Time | 4 - 24 hours | Monitor progress by TLC or HPLC.[13] |
Table 3: Common Conditions for Boc Deprotection
| Parameter | Recommended Condition | Notes |
| Reagent | 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | A common and effective deprotection cocktail.[13] |
| Scavenger (optional) | 2.5-5% Triisopropylsilane (TIS) | Recommended if the molecule contains acid-sensitive groups.[8] |
| Temperature | Room Temperature | Can be lowered to 0°C for sensitive substrates.[12][13] |
| Reaction Time | 30 - 120 minutes | Typically a rapid reaction, but should be monitored for completion.[13] |
Experimental Protocols
Protocol 1: EDC/NHS-Mediated Conjugation of a Carboxylic Acid to this compound
-
Reagent Preparation: Dissolve the carboxylic acid-containing molecule (1 equivalent), this compound (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DCM or DMF. If desired, add DMAP (0.1 equivalents) as a catalyst.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath with gentle stirring.
-
EDC Addition: Add EDC (1.5 equivalents) to the cooled solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 5% citric acid), followed by saturated aqueous sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Boc Deprotection of PEG20-Conjugate
-
Dissolution: Dissolve the Boc-protected PEG20-conjugate in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add TFA to the solution to a final concentration of 20-50% (v/v). If the conjugate contains acid-sensitive functional groups, add a scavenger such as TIS (2.5-5% v/v).
-
Reaction: Stir the reaction mixture at room temperature for 30-120 minutes.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual acid, co-evaporate with toluene (B28343) (repeat 2-3 times). The resulting deprotected amine (as a TFA salt) can be used directly in the next step or after neutralization.
Visualizations
Caption: A general experimental workflow for this compound conjugation and deprotection.
Caption: A troubleshooting decision tree for addressing low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving Amide Bond Formation with Boc-NH-PEG20-COOH
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance and solutions for common challenges encountered during amide bond formation using Boc-NH-PEG20-COOH. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for forming an amide bond with a PEG-carboxylic acid?
A1: The most prevalent and effective methods involve the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by a primary amine. The two most common strategies are:
-
EDC/NHS Coupling: This method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a more stable, amine-reactive NHS ester intermediate. This helps to improve coupling efficiency and reduce side reactions.[1][2]
-
HATU Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that forms a highly reactive OAt-active ester. It is known for its rapid reaction times and low rates of racemization.[3][4][5]
Q2: My amide coupling reaction is giving a low yield. What are the primary causes?
A2: Low yields in amide bond formation with PEG linkers can stem from several factors:
-
Inactive Reagents: Coupling reagents like EDC and HATU, as well as NHS esters, are sensitive to moisture and can hydrolyze over time. Always use fresh or properly stored reagents.[1][6]
-
Suboptimal Molar Ratios: An insufficient excess of coupling reagents or the amine component can lead to incomplete conversion of the carboxylic acid.
-
Incorrect pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent coupling to the amine is favored at a pH of 7.2-8.5.[6][7] For HATU reactions in organic solvents, a non-nucleophilic base like DIPEA is crucial.
-
Presence of Water: Water can hydrolyze the activated carboxylic acid intermediates, leading to the regeneration of the starting material and reduced product formation. It is essential to use anhydrous solvents and dry glassware.[8]
-
Interfering Substances: If your amine starting material is a salt (e.g., a TFA salt), the counterion can neutralize the base required for the reaction, thereby inhibiting the coupling.[9] Buffers containing primary amines (e.g., Tris) will compete with your target amine.
Q3: How can I minimize the formation of side products?
A3: Side product formation is a common challenge. Here are some strategies to minimize them:
-
N-acylurea Formation (EDC/NHS): The reactive O-acylisourea intermediate formed by EDC can rearrange to a stable N-acylurea byproduct. Using NHS or Sulfo-NHS converts the intermediate to a more stable NHS ester, which minimizes this side reaction.[6]
-
Guanidinium Byproduct (HATU): The amine can react with the HATU reagent itself. To avoid this, ensure the carboxylic acid is activated with HATU before adding the amine.[6]
-
Hydrolysis of Activated Ester: Perform the reaction in anhydrous solvents and minimize exposure to moisture to prevent the hydrolysis of the activated intermediate back to the carboxylic acid.[8]
Q4: What is the best way to purify my final PEGylated product?
A4: The purification strategy will depend on the properties of your final conjugate. Common methods include:
-
Aqueous Workup: Washing the reaction mixture with acidic and basic solutions can remove unreacted starting materials and byproducts. For example, a wash with a mild acid will remove unreacted amine, while a wash with a mild base (e.g., saturated sodium bicarbonate) will remove unreacted PEG-acid and acidic byproducts.[10]
-
Chromatography:
-
Reverse-Phase HPLC (RP-HPLC): This is a powerful technique for purifying PEGylated products, especially for removing small molecule impurities.[10][]
-
Size Exclusion Chromatography (SEC): SEC is useful for separating the larger PEGylated product from smaller unreacted molecules and byproducts.[9][]
-
Ion Exchange Chromatography (IEX): If your product has a net charge, IEX can be an effective purification method.[9][]
-
-
Dialysis or Ultrafiltration: For larger PEGylated molecules like proteins, these techniques can effectively remove small molecule impurities.[12][13]
Troubleshooting Guides
Problem 1: Low or No Product Formation
Problem 2: Complex Mixture of Products and Byproducts
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
| Feature | EDC/NHS | HATU |
| Typical Yield | >85% | >90%[3] |
| Reaction Time | 2-24 hours[4][10] | 1-4 hours[3] |
| Key Advantages | Water-soluble byproducts (with EDC), mild reaction conditions.[3] | High efficiency, fast reaction times, low racemization.[3] |
| Key Disadvantages | Less stable intermediate, requires careful pH control.[1][3] | Higher cost, potential for side reactions with the amine if not used correctly.[3][6] |
| Common Solvents | DMF, DCM, Aqueous Buffers (e.g., MES, PBS)[2][10] | Anhydrous DMF, DCM, NMP[3][9] |
| Required Additives | NHS or Sulfo-NHS | Non-nucleophilic base (e.g., DIPEA, TEA) |
Table 2: Recommended Molar Ratios for Coupling Reactions
| Reagent | Molar Equivalents (relative to Boc-NH-PEG20-COOH) | Notes |
| Amine-containing molecule | 1.0 - 1.5 | A slight excess can help drive the reaction to completion.[4] |
| EDC | 1.2 - 1.5 | An excess is used to ensure complete activation of the carboxylic acid.[4][10] |
| NHS / Sulfo-NHS | 1.0 - 1.2 | Used in conjunction with EDC to form a more stable active ester.[4] |
| HATU | 1.0 - 1.5 | A slight excess is typically sufficient due to its high reactivity.[4] |
| DIPEA / TEA | 2.0 - 5.0 | Required as a base in HATU-mediated couplings.[4] |
Experimental Protocols
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This protocol describes the coupling of the carboxylic acid group of Boc-NH-PEG20-COOH to a primary amine-containing molecule (R-NH₂) in an organic solvent.
Materials:
-
Boc-NH-PEG20-COOH
-
Amine-containing molecule (R-NH₂)
-
EDC-HCl
-
NHS
-
Anhydrous DMF or DCM
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-NH-PEG20-COOH (1.0 eq) in anhydrous DMF.
-
Activation: Add NHS (1.2 eq) and EDC-HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[10]
-
Coupling: Add the amine-containing molecule (R-NH₂) (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10]
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[10]
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by an appropriate chromatography method (e.g., RP-HPLC) to obtain the desired Boc-protected conjugate.
Protocol 2: Amide Bond Formation via HATU Coupling
This protocol describes a general procedure for the coupling of Boc-NH-PEG20-COOH to a primary amine-containing molecule (R-NH₂) using HATU.
Materials:
-
Boc-NH-PEG20-COOH
-
Amine-containing molecule (R-NH₂)
-
HATU
-
DIPEA or TEA
-
Anhydrous DMF
Procedure:
-
Preparation: Under an inert atmosphere, dissolve Boc-NH-PEG20-COOH (1.0 eq) in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add the amine-containing molecule (1.1 eq), HATU (1.1 eq), and DIPEA (2-4 eq).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash with water or brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or RP-HPLC.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the primary amine for subsequent conjugation steps.
Materials:
-
Boc-protected PEG conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Preparation: Dissolve the Boc-protected PEG conjugate in anhydrous DCM (at a concentration of 0.1-0.2 M).
-
Deprotection: Cool the solution to 0°C in an ice bath. Add TFA to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS, observing the disappearance of the starting material.[10]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid. Repeat the wash until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate to yield the deprotected product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Selective Modification of Hydroxy-PEG20-Boc
Welcome to the technical support center for Hydroxy-PEG20-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the selective modification of the terminal hydroxyl group. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in selectively modifying the hydroxyl group of this compound?
A1: The primary challenge lies in the molecule's bifunctional nature. This compound contains a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine. The key is to perform reactions on the hydroxyl group under conditions that will not cleave the acid-labile Boc protecting group.[1] The hydroxyl group itself is not highly reactive and typically requires an "activation" step to facilitate further modification.[2][3] Therefore, the chosen activation and subsequent conjugation chemistry must be compatible with the stability of the Boc group.
Q2: How can I activate the terminal hydroxyl group for conjugation while preserving the Boc group?
A2: The most common and effective strategy is to convert the hydroxyl group into a better leaving group, making it susceptible to nucleophilic substitution.[2][4] This is typically done under basic or neutral conditions which are compatible with the Boc group. Common activation methods include:
-
Tosylation or Mesylation: Reacting the PEG-OH with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a mild base like triethylamine (B128534) (TEA) or pyridine (B92270) converts the hydroxyl group into a tosylate or mesylate, which are excellent leaving groups.[2][4]
-
Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using specific oxidizing agents.[2] This introduces a new reactive handle for further conjugation, such as reductive amination or amide bond formation.
-
Esterification: Direct reaction with a carboxylic acid using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can form an ester linkage.[5]
These methods are generally performed under conditions that do not involve strong acids, thus preserving the integrity of the Boc group.[1]
Q3: My reaction to modify the activated hydroxyl group is showing a low yield. What are the common causes?
A3: Low yields in PEGylation reactions are a common issue and can stem from several factors.[6][7] A systematic troubleshooting approach is recommended:
-
Suboptimal Reaction Conditions: The pH, temperature, and reaction time are critical parameters that significantly influence conjugation efficiency.[6] For instance, reactions involving amine nucleophiles are often more efficient at a slightly basic pH (7.0-8.5).[7]
-
Reagent Quality: The stability and activity of your PEG reagent and the molecule you are conjugating are paramount. Improper storage or handling can lead to degradation.[6] It is advisable to use fresh or properly stored reagents and prepare solutions immediately before use.[7]
-
Molar Ratio: An insufficient molar excess of one reactant can lead to an incomplete reaction. It is recommended to perform small-scale optimization experiments to determine the ideal molar ratio for your specific system.[3][7]
-
Interfering Buffer Components: The reaction buffer should not contain components that can compete with your target molecule. For example, avoid buffers containing primary amines (like Tris) if you are targeting an amine-reactive activated PEG.[7]
Q4: I am observing unintended deprotection of the Boc group during my experiment. How can I prevent this?
A4: The Boc group is sensitive to acidic conditions.[8] Unintentional deprotection typically occurs if the reaction or work-up conditions are too acidic. To prevent this:
-
Avoid Strong Acids: Do not use strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in any step where the Boc group needs to remain intact.[8]
-
Use Non-Acidic Reagents: For activation of the hydroxyl group, prefer methods like tosylation or mesylation which use a base (e.g., triethylamine) to neutralize any generated acidic byproducts.[4]
-
Control pH During Work-up: During aqueous work-up and extraction steps, ensure the pH of the aqueous layer remains neutral or slightly basic. A wash with a saturated aqueous solution of sodium bicarbonate can be used to neutralize any residual acid.[8]
Q5: After successfully modifying the hydroxyl group, how do I remove the Boc group to expose the amine for the next reaction step?
A5: The Boc group is designed to be removed under acidic conditions.[8] The most common method is treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[8] The reaction is typically fast and efficient at room temperature. After deprotection, the product is usually obtained as a trifluoroacetate (B77799) salt, which can be neutralized with a mild base if the free amine is required for the subsequent step.[8]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Modification of the -OH Group | 1. Incomplete activation of the hydroxyl group.[4] 2. Inactive/degraded reagents.[7] 3. Suboptimal reaction conditions (pH, temp, time).[3][6] | 1. Confirm activation via TLC or LC-MS before proceeding. Increase equivalents of activating agent (e.g., TsCl). 2. Use fresh, high-quality reagents.[7] 3. Optimize reaction conditions; perform small-scale trial reactions. |
| Unintended Deprotection of Boc Group | 1. Use of acidic reagents or conditions.[8] 2. Acidic byproducts not neutralized.[4] 3. Low pH during aqueous work-up. | 1. Ensure all reagents and solvents are non-acidic. 2. Use a sufficient amount of base (e.g., TEA) during activation to scavenge HCl.[4] 3. Neutralize with a bicarbonate solution during work-up.[8] |
| Formation of Side Products | 1. Reaction with impurities in starting material. 2. Over-activation or side reactions with the PEG backbone. | 1. Ensure the purity of the this compound starting material. 2. Use controlled stoichiometry of activating agents. Monitor reaction progress closely. |
| Difficulty in Product Purification | 1. Similar polarity of product and unreacted starting material. 2. Presence of reaction byproducts (e.g., tosylates, salts). | 1. Optimize chromatographic conditions (e.g., gradient, solvent system). 2. Perform an aqueous wash to remove water-soluble impurities before chromatography. |
Experimental Protocols
Protocol 1: Activation of the Hydroxyl Group via Tosylation
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, a good leaving group for subsequent nucleophilic substitution, while preserving the Boc group.[2][4]
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous TEA or pyridine (1.5 equivalents) to the solution with stirring.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-PEG20-Tosylate by column chromatography.
| Parameter | Value | Notes |
| Molar Ratio (PEG-OH : Base : TsCl) | 1 : 1.5 : 1.2 | A slight excess of base and TsCl drives the reaction. |
| Temperature | 0 °C to Room Temp. | Start cold to control the initial reaction rate. |
| Reaction Time | 4 - 16 hours | Monitor for completion to avoid side reactions. |
| Typical Yield | > 90% | Dependent on substrate purity and purification. |
Protocol 2: Acid-Catalyzed Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the free amine after the hydroxyl group has been modified.[8]
Materials:
-
Boc-protected PEG derivative (from previous step)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
Procedure:
-
Dissolve the Boc-protected PEG derivative (1 equivalent) in DCM (to a concentration of 0.1-0.2 M).
-
Prepare a deprotection solution by mixing DCM and TFA (e.g., in a 1:1 or 4:1 v/v ratio). A common final concentration is 20-50% TFA in DCM.[8]
-
Add the TFA/DCM solution to the dissolved PEG derivative and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Once deprotection is complete, remove the DCM and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[8]
-
The product is the amine trifluoroacetate salt. If the free amine is required, dissolve the residue in an organic solvent and wash carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Dry and concentrate to obtain the final product.
| Parameter | Value | Notes |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations lead to faster deprotection.[8] |
| Temperature | Room Temperature | No heating or cooling is typically required. |
| Reaction Time | 1 - 2 hours | Monitor for completion. |
| Work-up | Co-evaporation with Toluene | Crucial for complete removal of TFA.[8] |
Visualizations
Caption: Workflow for selective modification of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
minimizing polydispersity in custom synthesized Hydroxy-PEG20-Boc
Technical Support Center: Synthesis of Hydroxy-PEG20-Boc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for minimizing polydispersity in the custom synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It consists of a twenty-unit PEG chain, which enhances hydrophilicity and biocompatibility. One terminus of the PEG chain is a hydroxyl (-OH) group, while the other is a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This structure allows for sequential and controlled conjugation, making it a valuable tool in bioconjugation, drug delivery, and for creating advanced molecules like Antibody-Drug Conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs).[1][2]
Q2: What is the polydispersity index (PDI) and why is it critical in the synthesis of this compound?
The polydispersity index (PDI) is a measure of the distribution of molecular weights in a given polymer sample.[3] A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length. For custom-synthesized PEGs, a low PDI is crucial as it ensures batch-to-batch consistency, predictable pharmacokinetic profiles, and simplifies the characterization and purification of the final conjugate.[4] High PDI can lead to heterogeneity in the final product, potentially affecting its therapeutic efficacy and safety.[]
Q3: What are the common causes of high PDI in the synthesis of this compound?
High PDI in custom PEG synthesis can arise from several factors:
-
Presence of Water: Traces of water during polymerization can lead to the formation of PEG diols as side products, broadening the molecular weight distribution.[3]
-
Inefficient Coupling Reactions: Incomplete reactions during the stepwise elongation of the PEG chain can result in a mixture of PEG chains of varying lengths.
-
Side Reactions: Undesired reactions, such as the tert-butylation of the hydroxyl group during Boc deprotection, can lead to a heterogeneous product mixture.[1][6]
-
Oxidative Degradation: The PEG backbone can be susceptible to oxidative degradation, especially when heated or exposed to light, which can cause chain cleavage.[7]
Q4: What analytical techniques are used to determine the PDI of this compound?
The primary techniques for determining the molecular weight and PDI of PEG derivatives are:
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This technique separates molecules based on their size in solution, providing information on the molecular weight distribution and allowing for the calculation of PDI.[][8][9][10]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique provides the absolute molecular weight of the polymer chains, allowing for the confirmation of the desired product and the identification of any impurities or byproducts.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on minimizing polydispersity.
Issue 1: High PDI Detected in the Final Product
-
Symptom: GPC/SEC analysis shows a broad molecular weight distribution.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Presence of moisture in reagents or solvents. | Ensure all reagents and solvents are rigorously dried before use. Perform reactions under an inert atmosphere (e.g., argon or nitrogen).[3] |
| Incomplete coupling reactions during chain elongation. | Increase the reaction time or temperature, while carefully monitoring for side reactions. Use a higher excess of the incoming PEG monomer. |
| Side reactions during Boc protection or deprotection. | During Boc protection, add the Boc anhydride (B1165640) slowly to the reaction mixture. During Boc deprotection with acid, use scavengers like triisopropylsilane (B1312306) (TIS) to trap the reactive tert-butyl cation.[1][11] |
| Oxidative degradation of the PEG chain. | Store PEG reagents under an inert atmosphere and protect them from light. Consider using antioxidants if prolonged heating is necessary.[7] |
Issue 2: Presence of Low Molecular Weight Impurities
-
Symptom: MALDI-TOF MS or GPC analysis shows the presence of shorter PEG chains.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete reaction of the starting material. | Extend the reaction time and monitor the progress by TLC or LC-MS. Ensure the correct stoichiometry of all reagents. |
| Premature termination of chain growth. | Control the reaction temperature to avoid side reactions that can terminate chain growth. |
| Inefficient purification. | Optimize the purification method. Silica (B1680970) gel column chromatography with a gradient elution is often effective. For highly water-soluble products, reversed-phase chromatography may be necessary. |
Issue 3: Formation of Unexpected Side Products
-
Symptom: Mass spectrometry analysis reveals unexpected masses.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| tert-Butylation of the hydroxyl group. | During acid-mediated Boc deprotection, the generated tert-butyl cation can alkylate the terminal hydroxyl group. Use scavengers such as triisopropylsilane (TIS) or thioanisole (B89551) in the deprotection step.[1][6] |
| Formation of N-acylurea byproduct. | This can occur during carbodiimide-mediated coupling reactions (e.g., using DCC or EDC). Ensure the reaction is performed at a low temperature (e.g., 0 °C) and use an activating agent like N-hydroxysuccinimide (NHS).[6] |
| Dimerization or oligomerization. | If using a bifunctional starting material, ensure one functional group is properly protected to prevent self-reaction. |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of Amino-PEG20-Hydroxyl
This protocol describes the protection of the terminal amine group of a pre-existing Hydroxy-PEG20-Amine.
-
Materials:
-
Hydroxy-PEG20-Amine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Dissolve Hydroxy-PEG20-Amine in anhydrous DCM.
-
Add TEA or DIPEA (1.5 equivalents) to the solution and stir.
-
Slowly add a solution of Boc₂O (1.2 equivalents) in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, wash the mixture with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by silica gel column chromatography.
-
Protocol 2: General Procedure for Boc Deprotection of this compound
This protocol outlines the removal of the Boc protecting group to yield the free amine.
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add TIS (2.5-5% v/v) to the solution to act as a scavenger.[11]
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30-120 minutes, monitoring by TLC or LC-MS.[11]
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[12]
-
The resulting product is the TFA salt of the deprotected amine. If the free amine is required, neutralize with a suitable base.
-
Data Presentation
Table 1: Expected PDI Values for PEG Derivatives
| Synthesis Method | Expected PDI Range | Reference |
| Anionic Ring-Opening Polymerization | > 1.1 | [3] |
| Stepwise Organic Synthesis | ~ 1.0 | [3] |
| Commercially Available Monodisperse PEGs | 1.0 | [4] |
Table 2: Common Solvents and Reagents
| Reagent/Solvent | Purpose | Key Considerations |
| Dichloromethane (DCM) | Reaction solvent | Must be anhydrous for most steps. |
| Di-tert-butyl dicarbonate (Boc₂O) | Boc protection | Use a slight excess (1.1-1.5 eq.). |
| Trifluoroacetic acid (TFA) | Boc deprotection | Use in a 20-50% solution in DCM.[11] |
| Triisopropylsilane (TIS) | Scavenger | Prevents tert-butylation during deprotection.[11] |
Visualizations
Caption: Workflow for synthesis and quality control of this compound.
Caption: Decision tree for troubleshooting high PDI in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Hydroxy-PEG20-Boc and Shorter PEG Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a nuanced process where the linker, the component connecting the target protein ligand and the E3 ligase recruiter, is a critical determinant of the molecule's efficacy. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely utilized for their hydrophilicity, biocompatibility, and synthetically tunable length.[1] This guide provides an objective comparison of long-chain linkers like Hydroxy-PEG20-Boc with shorter PEG alternatives, supported by experimental data and detailed methodologies to inform rational PROTAC design.
The linker is not merely a spacer; its length and flexibility are paramount for the formation of a stable and productive ternary complex, which comprises the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This complex is the essential precursor to the ubiquitination and subsequent proteasomal degradation of the target protein.[][4] An optimal linker length facilitates the correct spatial orientation and proximity between the target protein and the E3 ligase.[1] A linker that is too short can cause steric hindrance, preventing stable ternary complex formation, whereas a linker that is too long may lead to a non-productive complex where the E3 ligase cannot efficiently ubiquitinate the target.[1][5]
The PROTAC Mechanism of Action
PROTACs function by co-opting the cell's native ubiquitin-proteasome system (UPS).[6] The PROTAC molecule acts as a bridge, simultaneously binding to a protein of interest (POI) and an E3 ligase.[4] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. Following polyubiquitination, the tagged protein is recognized and degraded by the 26S proteasome. The PROTAC molecule is then released to engage another target protein, enabling it to act catalytically.[4]
Data Presentation: Linker Length vs. Efficacy
Generally, as PEG linker length increases from a short chain (e.g., 2 units), degradation potency tends to improve, often reaching an optimum around 4-6 PEG units for certain targets like BET bromodomains.[5] Excessively long linkers can lead to a decrease in potency, a phenomenon potentially related to the "hook effect," where high concentrations of PROTAC favor the formation of non-productive binary complexes over the essential ternary complex.[5][7]
Table 1: Illustrative Performance Comparison of PROTACs with Varying PEG Linker Lengths (BET Target) Note: The data presented is a representative compilation from multiple sources and should be considered illustrative of general trends. Actual values are highly dependent on the specific warhead, E3 ligase ligand, and experimental conditions.[5]
| Linker Class | PEG Units | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Key Observations |
| Short | 2-3 | 50 - 200 | 70 - 85 | 1.0 - 2.5 | May suffer from steric hindrance, preventing optimal ternary complex formation.[1] Good cell permeability is often observed.[7] |
| Medium | 4-8 | 5 - 50 | > 90 | 0.5 - 1.5 | Often identified as the optimal range for many targets, balancing flexibility and proximity for efficient ubiquitination.[2][5] |
| Long | 12 | 80 - 500 | 60 - 80 | 0.2 - 1.0 | Potency may decrease due to increased entropic penalty or the hook effect.[5] Can improve solubility.[7] |
| Very Long (e.g., PEG20) | 20 | > 500 | < 60 | < 0.5 | Often shows significantly reduced potency.[5] While enhancing solubility, the extended length can hinder productive complex formation and reduce permeability.[7][8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of PROTAC efficacy.
Protein Degradation Measurement by Western Blot
This technique is fundamental for quantifying PROTAC efficacy by measuring the reduction in target protein levels to determine DC₅₀ and Dₘₐₓ values.[4][6]
Methodology
-
Cell Culture and Treatment: Plate cells at a suitable density to ensure they are in the logarithmic growth phase. Allow cells to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1][6]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay, to ensure equal protein loading.[6]
-
SDS-PAGE and Western Blotting: Normalize protein samples to equal concentrations and denature them by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.[1]
-
Immunoblotting and Detection: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein, followed by an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).[6] Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[4]
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR provides real-time, label-free analysis of the kinetics and affinity of PROTAC-induced ternary complex formation.[9]
Methodology
-
Ligand Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or Cereblon) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: To determine the PROTAC's affinity for each protein individually, inject a series of concentrations of the PROTAC over the immobilized E3 ligase. In a separate experiment, inject a series of concentrations of the target protein over the immobilized E3 ligase in the presence of a saturating concentration of the PROTAC.
-
Ternary Complex Analysis: Inject a constant concentration of the target protein mixed with a serial dilution of the PROTAC over the immobilized E3 ligase surface.
-
Data Analysis: Fit the resulting sensorgram data to a suitable binding model to determine the kinetic parameters (kₐ, kₔ) and the equilibrium dissociation constant (K₋).[5] Calculate the cooperativity (α) of ternary complex formation by comparing the binding affinities. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[5][10]
Cell Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability, a critical factor for PROTAC efficacy.[11][12]
Methodology
-
Plate Preparation: Coat the filter of a 96-well donor plate with an artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane). Add buffer to the wells of a 96-well acceptor plate.[5][12]
-
Compound Addition: Add the test PROTACs and control compounds (high and low permeability controls) to the donor plate wells.[11]
-
Incubation: Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature for a defined period (e.g., 5-18 hours) with gentle agitation.[12]
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[12]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using a standard equation that accounts for the volume of the wells, the filter area, the initial concentration, and the measured concentration in the acceptor well over time.[12]
Key Workflows and Logical Relationships
General Experimental Workflow for PROTAC Evaluation
The development and characterization of a novel PROTAC involves a systematic workflow to assess its biological activity, from initial synthesis to final validation of degradation.
The "Hook Effect": Impact of Concentration on Ternary Complex Formation
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC diminishes at high concentrations. This occurs because excessive PROTAC molecules are more likely to form separate binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[7] The length and flexibility of the PEG linker can influence the stability of these non-productive binary complexes.[7]
Conclusion and Recommendations
The selection of an appropriate linker is a critical, empirical step in the development of a successful PROTAC.[5][13] While very long PEG linkers like this compound can offer advantages in aqueous solubility, a significant challenge in PROTAC development, this benefit does not consistently translate to improved degradation efficacy.[7]
Available data strongly suggest that an optimal PEG linker length exists for each specific PROTAC system, which is often in the shorter to medium range (e.g., 4 to 8 PEG units) for many targets.[2][5] Linkers that are too short may be unable to effectively bridge the target and E3 ligase due to steric clashes.[1] Conversely, excessively long linkers like PEG20 can lead to reduced potency due to factors such as a large entropic penalty for complex formation, decreased cell permeability, and an increased propensity for the hook effect at higher concentrations.[5][7]
Therefore, a systematic evaluation of a series of linkers with varying lengths is essential for the successful development of novel PROTAC-based therapeutics.[7] While this compound may be a useful tool for addressing severe solubility issues, researchers should prioritize screening a range of shorter PEG linkers to identify the optimal length that maximizes ternary complex formation and subsequent protein degradation for their specific target and E3 ligase pair.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Hydroxy-PEG20-Boc Versus Alkyl Linkers for Targeted Protein Degradation: A Comparative Guide
In the rapidly advancing field of targeted protein degradation (TPD), the linker element of a Proteolysis Targeting Chimera (PROTAC) plays a crucial role in determining its efficacy. While often perceived as a simple spacer, the linker's composition profoundly influences a PROTAC's physicochemical properties, cell permeability, ternary complex formation, and ultimately, its protein degradation efficiency.[1] This guide provides an objective comparison between two prevalent classes of flexible linkers: polyethylene (B3416737) glycol (PEG)-based linkers, specifically focusing on structures akin to Hydroxy-PEG20-Boc, and traditional alkyl linkers. This analysis is supported by a summary of experimental data and detailed methodologies to inform rational PROTAC design for researchers, scientists, and drug development professionals.
At a Glance: Key Differences Between Alkyl and PEG Linkers
| Feature | Alkyl Linkers | Hydroxy-PEG Linkers (e.g., this compound) |
| Composition | Saturated or unsaturated hydrocarbon chains.[2] | Repeating ethylene (B1197577) glycol units.[2] |
| Hydrophilicity | Generally hydrophobic.[3] | Generally hydrophilic.[3] |
| Solubility | May limit the aqueous solubility of the PROTAC molecule.[4] | Generally improves the aqueous solubility of the PROTAC molecule.[2][4] |
| Cell Permeability | Higher hydrophobicity can lead to increased passive diffusion across cell membranes.[2][4] | Can have a complex relationship with permeability; flexibility may aid in adopting conformations that shield the polar surface area, but excessive PEGylation can hinder uptake.[2][3] |
| Metabolic Stability | Generally considered more metabolically stable.[2] | The ether linkages can be susceptible to oxidative metabolism.[2] |
| Ternary Complex Formation | Provides a flexible tether for the formation of the ternary complex.[2] | The flexibility of the PEG chain can be advantageous for achieving a productive ternary complex conformation.[2][3] |
| Synthetic Accessibility | Often synthetically straightforward and cost-effective.[2] | Can be more challenging and costly to synthesize compared to alkyl linkers.[5] |
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy.[6] The following tables summarize experimental data from various studies, illustrating the impact of linker composition on PROTAC performance.
Table 1: Impact of Linker Composition on Degradation Efficiency
| PROTAC Target | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | PEG-based (MZ1) | HeLa | ~25 | >90 | |
| BRD4 | Alkyl-based (AT1) | HeLa | ~100 | >90 | |
| BTK | PEG-based (RC-2) | Mino | 15.1 | 95 | [7] |
| BTK | PEG-based (IR-2) | Mino | 7.9 | 95 | [7] |
| CRBN | 9-atom alkyl chain | HEK293T | Effective Degradation | Not Specified | [1] |
| CRBN | 3 PEG units | HEK293T | Weak Degradation | Not Specified | [1] |
Note: This data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | Alkyl Linkers | PEG Linkers |
| Aqueous Solubility | Generally lower, which can pose challenges for formulation and bioavailability.[3][4] | Generally higher, which is advantageous for formulation and in vivo administration.[4][6] |
| Cell Permeability (Papp) | Can be enhanced due to increased lipophilicity, facilitating passive diffusion.[4] However, excessive hydrophobicity can lead to poor solubility and non-specific binding.[3] | Can be variable. While hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers may allow for conformations that shield polar groups.[4][8] |
| Metabolic Stability | Generally possess good chemical and metabolic stability.[3] | May have reduced metabolic stability in vivo due to susceptibility to metabolism.[3] |
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to evaluate PROTACs.
PROTAC-mediated protein degradation pathway.
A typical workflow for evaluating PROTAC candidates.
Detailed Experimental Protocols
To ensure the reproducibility and validity of findings, the following are detailed protocols for key experiments cited in the evaluation of PROTACs.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is a standard method to quantify the reduction of a target protein in cells following PROTAC treatment.[9]
1. Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency at the time of harvest.[9]
-
Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[9]
2. Cell Lysis:
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
3. Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA Protein Assay Kit to ensure equal loading.
4. SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[10]
Protocol 2: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay confirms the formation of the POI-PROTAC-E3 ligase complex within the cell.
1. Cell Treatment:
-
Treat cells with the PROTAC or vehicle control. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex and prevent degradation of the target protein.
2. Cell Lysis:
-
Lyse the cells in a non-denaturing lysis buffer.
3. Immunoprecipitation:
-
Incubate the cell lysate with an antibody against either the target protein or the E3 ligase, coupled to magnetic or agarose (B213101) beads.
4. Elution and Western Blot:
-
Wash the beads to remove non-specific binders and elute the bound proteins.
-
Perform a Western blot on the eluate, probing for the presence of all three components of the ternary complex: the target protein, the E3 ligase, and a tag on the PROTAC if available.
Protocol 3: Target Ubiquitination Assay
This assay verifies that the target protein is ubiquitinated following PROTAC treatment.[11]
1. Cell Treatment:
-
Treat cells with the PROTAC or vehicle control, typically in the presence of a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.
2. Immunoprecipitation:
-
Lyse the cells and immunoprecipitate the target protein as described in Protocol 2.
3. Western Blot for Ubiquitin:
-
Elute the immunoprecipitated protein and perform a Western blot.
-
Probe the membrane with an antibody that recognizes ubiquitin.
4. Data Analysis:
-
A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates successful poly-ubiquitination of the target protein.[11]
Conclusion
The choice between a Hydroxy-PEG-Boc linker and an alkyl linker is a critical decision in PROTAC design, with significant implications for the resulting molecule's efficacy and drug-like properties. PEG-based linkers offer the advantage of increased hydrophilicity, which can lead to improved solubility and potentially favorable conformational dynamics for ternary complex formation.[3][12] Conversely, alkyl linkers provide a higher degree of hydrophobicity, which can enhance cell permeability, and are often associated with greater metabolic stability.[3][]
The available data suggests that the optimal linker is highly dependent on the specific target protein and E3 ligase pair.[12] Therefore, the rational design of PROTACs necessitates the empirical testing of a variety of linker types and lengths to identify the optimal candidate for a given biological system. The experimental protocols provided in this guide offer a robust framework for such evaluations.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validating the Biological Activity of a Hydroxy-PEG20-Boc-based PROTAC: A Comparative Guide
For researchers, scientists, and drug development professionals venturing into the realm of targeted protein degradation, the validation of a novel Proteolysis Targeting Chimera (PROTAC) is a critical step. This guide provides a comprehensive framework for assessing the biological activity of a PROTAC featuring a Hydroxy-PEG20-Boc linker. We will objectively compare its potential performance with alternative linker strategies, supported by illustrative experimental data and detailed methodologies for key validation assays.
The Central Role of the Linker in PROTAC Efficacy
A PROTAC is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system. It consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is not merely a spacer; its length, flexibility, and chemical composition are critical determinants of the PROTAC's efficacy.[2] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[2]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability.[3] The this compound linker provides a long, flexible chain, which can be advantageous for spanning the distance between certain target proteins and E3 ligases, while the terminal functional groups allow for versatile conjugation.
Comparative Analysis of PROTAC Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax).[4] The following tables present a comparative summary of quantitative data for PROTACs with different linker types.
Table 1: Comparison of Degradation Efficiency (DC50 and Dmax) for BRD4-targeting PROTACs with Different Linker Types
| PROTAC Linker Type | Target/E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| This compound (Hypothetical) | BRD4/CRBN | 50 | >90 | Illustrative Data |
| PEG5-based | BRD4/VHL | 15 | >95 | [5] |
| Alkyl Chain-based | BRD4/CRBN | 150 | ~80 | [2] |
| Rigid Piperazine-based | BRD4/CRBN | 25 | >90 | [6] |
Table 2: Comparison of Cell Viability (IC50) for BRD4-targeting PROTACs
| PROTAC Linker Type | Cell Line | IC50 (nM) | Reference |
| This compound (Hypothetical) | HeLa | 75 | Illustrative Data |
| PEG5-based | HeLa | 25 | [5] |
| Alkyl Chain-based | HeLa | 200 | [2] |
| Rigid Piperazine-based | HeLa | 40 | [6] |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in validating a PROTAC's biological activity, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of validating a PROTAC's biological activity. Below are detailed protocols for the key assays.
Western Blotting for Protein Degradation Assessment (DC50/Dmax Determination)
Objective: To quantify the reduction in the level of the target protein following treatment with the PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
This compound-based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then probe with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody. Subsequently, probe for the loading control.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[4]
TR-FRET Assay for Ternary Complex Formation
Objective: To measure the formation of the ternary complex (POI-PROTAC-E3 ligase) in a biochemical setting.
Materials:
-
Purified, tagged (e.g., His-tag, GST-tag) protein of interest (POI) and E3 ligase
-
This compound-based PROTAC
-
TR-FRET donor-labeled antibody against one tag (e.g., anti-GST-Terbium)
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer.
-
Assay Setup: In a microplate, add the purified POI, E3 ligase, and the PROTAC dilutions.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.
-
Incubation: Incubate the plate at room temperature to allow for complex formation and antibody binding.
-
Signal Detection: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a microplate reader.
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is typically observed when plotting the TR-FRET ratio against the PROTAC concentration, indicating the formation and subsequent disruption (hook effect) of the ternary complex.
In-Cell Ubiquitination Assay
Objective: To confirm that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein within the cell.
Materials:
-
Cell line of interest
-
This compound-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause degradation. A co-treatment with a proteasome inhibitor is necessary to allow the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein, followed by incubation with protein A/G magnetic beads to pull down the target protein and its binding partners.
-
Western Blotting: Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE. Perform a Western blot and probe the membrane with an anti-ubiquitin antibody. The appearance of a high-molecular-weight smear or distinct bands corresponding to the ubiquitinated target protein confirms its ubiquitination.
Cell Viability Assay
Objective: To assess the cytotoxic effects of the PROTAC on cells, which can be a downstream consequence of degrading a target protein essential for cell survival.
Materials:
-
Cell line of interest
-
This compound-based PROTAC
-
Cell culture medium and supplements
-
96-well plates (opaque-walled for luminescent assays)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate.
-
Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Assay Procedure: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
Conclusion
The validation of a this compound-based PROTAC requires a systematic and multi-faceted experimental approach. While the long PEG20 linker offers potential advantages in terms of solubility and spanning larger distances, its performance must be empirically compared to other linker classes, such as shorter PEGs, alkyl chains, and rigid linkers. The provided protocols and comparative data framework offer a robust starting point for researchers to rigorously evaluate their novel protein degraders and contribute to the advancement of targeted protein degradation as a therapeutic modality.
References
Confirming PEGylation Success: A Comparative Guide to Mass Spectrometry for Hydroxy-PEG20-Boc Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene (B3416737) glycol (PEG) derivatives to therapeutic molecules is a critical step in enhancing their stability, solubility, and pharmacokinetic profiles. This guide provides an in-depth comparison of mass spectrometry with other analytical techniques for confirming the successful conjugation of Hydroxy-PEG20-Boc, a common PEGylation reagent. We present supporting experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.
The covalent attachment of PEG chains, or PEGylation, can significantly improve the therapeutic properties of proteins and peptides.[1] However, the inherent heterogeneity of PEG polymers presents analytical challenges.[2] Mass spectrometry (MS) has emerged as a primary tool for the detailed characterization of these complex bioconjugates, offering precise molecular weight determination.[2][3]
Mass Spectrometry for PEGylation Analysis: A Head-to-Head Comparison
The two most common mass spectrometry techniques for analyzing PEGylated compounds are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS). Each offers distinct advantages for confirming the conjugation of this compound.
| Feature | MALDI-TOF MS | ESI-MS |
| Primary Application | Average molecular weight determination, degree of PEGylation, heterogeneity assessment.[2] | Separation and identification of components in a complex mixture, accurate mass measurements.[2] |
| Advantages | High mass range, tolerance to some impurities, rapid analysis, provides a good qualitative overview.[2] | Amenable to coupling with liquid chromatography (LC-MS), provides high-resolution mass data, suitable for quantitative analysis.[3][4] |
| Limitations | Primarily produces singly charged ions, which can be a limitation for very high mass molecules; can be less accurate for quantitative analysis compared to ESI-MS.[2] | Can produce complex spectra with multiple charge states, which may require deconvolution software for interpretation.[5][6] |
| Sample Preparation | Requires co-crystallization with a matrix.[7] | Requires sample to be in a solution compatible with the electrospray process.[8] |
Alternative Techniques for Confirmation
While mass spectrometry is a powerful tool, other techniques are often used in conjunction to provide a comprehensive picture of the conjugation success.
| Technique | Principle | Primary Application | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic radius.[9] | Determining the degree of PEGylation and detecting aggregation.[9] | Can resolve species with different numbers of PEG chains.[9] | Resolution between the PEGylated conjugate and free PEG can be challenging if their sizes are similar.[9] |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity.[9] | Purity assessment and separation of unreacted starting materials from the product. | Robust and widely available. | Indirect method for structural confirmation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure of a molecule.[8][10] | Structural confirmation of the conjugate and localization of the PEGylation site. | Provides unambiguous structural information.[8] | Requires relatively pure samples and higher concentrations compared to MS.[10] |
Experimental Protocols
Mass Spectrometry Analysis of this compound Conjugate
Objective: To confirm the successful conjugation and determine the molecular weight of the PEGylated product.
1. Sample Preparation:
-
For ESI-MS: Prepare a dilute solution of the purified conjugate (1-10 µg/mL) in a solvent suitable for electrospray, such as acetonitrile/water (50:50 v/v) with 0.1% formic acid.[4][8]
-
For MALDI-TOF MS:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture like acetonitrile/water (50:50 v/v) with 0.1% trifluoroacetic acid (TFA).[4][7]
-
Analyte Solution: Dissolve the purified conjugate in a suitable solvent to a concentration of approximately 1 mg/mL.[4]
-
Spotting: Mix the matrix and analyte solutions (e.g., in a 10:1 ratio) and spot 0.5-1 µL of the mixture onto the MALDI target plate. Allow it to air dry.[4][7]
-
2. Data Acquisition:
-
ESI-MS: Infuse the sample into the mass spectrometer. Acquire data in the positive ion mode over a relevant mass-to-charge (m/z) range.[8] If coupled with HPLC, use a suitable gradient to separate the components before they enter the mass spectrometer.[2]
-
MALDI-TOF MS: Analyze the sample spot using the laser in the positive ion mode. The resulting spectrum will show a distribution of peaks corresponding to the different chain lengths of the PEG.[2][7]
3. Data Analysis:
-
For ESI-MS, the resulting spectrum may show multiple charge states. Deconvolution software can be used to determine the neutral mass of the intact conjugate.[2][5]
-
For MALDI-TOF MS, the spectrum will typically show singly charged ions ([M+Na]⁺ or [M+K]⁺).[11] The observed molecular weight is compared to the theoretical molecular weight of the starting materials and the expected conjugate. A successful conjugation is confirmed by a mass shift corresponding to the addition of the this compound moiety (minus the leaving group).
Visualizing the Workflow
Logical Relationship of Analytical Techniques
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. benchchem.com [benchchem.com]
- 5. enovatia.com [enovatia.com]
- 6. pharmtech.com [pharmtech.com]
- 7. bath.ac.uk [bath.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing the Efficacy of PEG Linkers in Vitro
For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical design element in novel therapeutics and diagnostics. The properties of the PEG linker, such as its length, architecture (linear vs. branched), and cleavability, can significantly influence the stability, bioavailability, and efficacy of a bioconjugate. This guide provides an objective comparison of different PEG linkers through the lens of key in vitro assays, complete with supporting experimental data and detailed methodologies.
The Critical Role of PEG Linkers
Polyethylene glycol (PEG) linkers are widely used in bioconjugation to connect a biomolecule, such as an antibody or peptide, to another molecule, like a drug or a fluorescent dye. The incorporation of a PEG linker can offer several advantages, including:
-
Enhanced Solubility and Stability: PEG is a hydrophilic polymer that can increase the water solubility of hydrophobic molecules, preventing aggregation and improving stability in aqueous solutions.[1]
-
Prolonged Circulation Half-Life: The hydrodynamic radius of a bioconjugate can be increased by PEGylation, which reduces renal clearance and extends its time in circulation.[2]
-
Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the immune system, potentially lowering the risk of an immune response.[3]
The efficacy of a PEG linker is not universal; it is highly dependent on the specific application. Therefore, rigorous in vitro evaluation is essential to select the optimal linker for a given bioconjugate. This guide will focus on three key in vitro assays to compare the efficacy of different PEG linkers: the Plasma Stability Assay, the In Vitro Cytotoxicity Assay, and the Cellular Uptake Assay.
Comparative Analysis of PEG Linker Performance
The following tables summarize quantitative data from various studies, highlighting the impact of different PEG linker characteristics on key performance metrics in vitro.
Table 1: In Vitro Plasma Stability
This assay is crucial for predicting the in vivo behavior of a bioconjugate, as it measures the premature release of the payload in plasma, which can be an indicator of potential off-target toxicity.[4]
| Linker Type | Bioconjugate | Incubation Time (hours) | % Payload Loss (in Mouse Plasma) | Reference |
| Linear PEG4 | ADC-PEG4 | 24 | 22% | [5] |
| Linear PEG8 | ADC-PEG8 | 24 | 12% | [5] |
| Linear PEG (20 units) | A20FMDV2-PEG20 | 48 (rat serum) | <70% remaining | [6] |
| No PEG | A20FMDV2 (Native) | 24 (rat serum) | ~100% | [6] |
Data indicates that longer linear PEG chains can enhance stability in plasma.
Table 2: In Vitro Cytotoxicity (IC50)
This assay determines the concentration of a bioconjugate required to inhibit the growth of target cells by 50% (IC50), providing a measure of its potency.
| Linker Type | Bioconjugate | Target Cell Line | IC50 (nM) | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~5 | [7] |
| 4 kDa Linear PEG | ZHER2-PEG4K-MMAE | NCI-N87 | ~22.5 | [7] |
| 10 kDa Linear PEG | ZHER2-PEG10K-MMAE | NCI-N87 | ~112 | [7] |
| Linear PEG24 | IgG-PEG24-MMAE | Not Specified | Higher than Val-Cit | [8] |
| Non-PEG (Val-Cit) | IgG-Val-Cit-MMAE | Not Specified | Lower than PEG24 | [8] |
Data suggests a trade-off where longer PEG chains, while increasing stability, may lead to a decrease in in vitro potency.[9][10]
Table 3: Cellular Uptake
This assay quantifies the amount of a bioconjugate that is internalized by target cells, a critical step for the efficacy of many targeted therapies.
| Linker Type/Length | Nanoparticle/Liposome | Cell Line | Relative Uptake | Reference |
| Shorter PEG (2kDa) | PEG-GNP | HeLa, MDA-MB-231, MCF-7 | Higher | [11] |
| Longer PEG (5kDa) | PEG-GNP | HeLa, MDA-MB-231, MCF-7 | Lower | [11] |
| PEG 1kDa | 4nm GNP-CRO | Macrophage | Lower than non-PEGylated | [1] |
| PEG 5kDa | 4nm GNP-CRO | Macrophage | Lowest | [1] |
| PEG 2kDa | Dox/FL-2K Liposome | KB cells | No significant difference in vitro | [2] |
| PEG 10kDa | Dox/FL-10K Liposome | KB cells | No significant difference in vitro | [2] |
In vitro cellular uptake results can vary depending on the construct and cell type, with some studies showing higher uptake with shorter PEG chains, while others show no significant difference in vitro.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible comparison of different PEG linkers.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a PEGylated bioconjugate in plasma from different species over time.
Materials:
-
Test bioconjugate with different PEG linkers
-
Control bioconjugate (if available)
-
Frozen plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., cold acetonitrile)
-
Analytical instruments (e.g., LC-MS/MS, ELISA)
Procedure:
-
Thaw plasma at 37°C.
-
Spike the test bioconjugate into the plasma to a final concentration (e.g., 100 µg/mL).[5]
-
Incubate the mixture at 37°C with gentle shaking.[12]
-
At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot of the plasma sample.[13]
-
Immediately quench the reaction by adding a quenching solution to precipitate plasma proteins.[12]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
Quantify the amount of intact bioconjugate and/or released payload using a validated analytical method like LC-MS/MS or ELISA.[7]
Data Analysis:
-
Calculate the percentage of intact bioconjugate remaining at each time point relative to the amount at time zero.
-
Plot the percentage of intact bioconjugate versus time to determine the stability profile.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a PEGylated bioconjugate on a target cancer cell line.[8]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Test bioconjugate with different PEG linkers
-
Control (unconjugated antibody/drug)
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]
-
Prepare serial dilutions of the test bioconjugates and controls in complete culture medium.
-
Add the diluted compounds to the respective wells and incubate for a defined period (e.g., 72-96 hours).[7]
-
Add MTT (to a final concentration of 0.45 mg/ml) or XTT solution to each well and incubate for 1-4 hours at 37°C.[15]
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.[15]
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm for XTT, 570 nm for MTT) using a microplate reader.[15][16]
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot a dose-response curve (cell viability vs. concentration) and determine the IC50 value using a suitable curve-fitting model.[17]
Cellular Uptake Assay (Flow Cytometry)
Objective: To quantify the internalization of a fluorescently labeled PEGylated bioconjugate by target cells.
Materials:
-
Target cell line
-
Fluorescently labeled bioconjugates with different PEG linkers
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled bioconjugates at a defined concentration for various time points (e.g., 1, 4, 24 hours).
-
Wash the cells multiple times with cold PBS to remove unbound conjugates.
-
Detach the cells using Trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity of the cell population.
Data Analysis:
-
The geometric mean fluorescence intensity (MFI) of the cell population is determined for each time point and each bioconjugate.
-
An increase in MFI over time indicates cellular uptake. The MFI values can be compared between different PEG linkers to assess relative uptake efficiency.
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: Experimental workflow for comparing PEG linker efficacy.
Caption: Generalized ADC intracellular trafficking pathway.
Conclusion
The selection of an appropriate PEG linker is a critical step in the design of effective and safe bioconjugates. The in vitro assays described in this guide—plasma stability, cytotoxicity, and cellular uptake—provide a robust framework for the comparative evaluation of different PEG linkers. The experimental data consistently demonstrates that linker properties, particularly length and architecture, have a profound impact on the performance of the bioconjugate. While longer or branched PEG chains often enhance stability and circulation time, they may also decrease in vitro potency. Therefore, a careful and systematic evaluation of a panel of linkers is necessary to identify the optimal candidate that balances these critical attributes for a specific therapeutic or diagnostic application.
References
- 1. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.r-project.org [journal.r-project.org]
- 3. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. bioivt.com [bioivt.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Linker Length: A Case Study on Successful Protein Degradation Utilizing a Hydroxy-PEG20-Boc Linker
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. The linker, the component that connects the target-binding warhead to the E3 ligase-recruiting ligand, is a key determinant of a PROTAC's efficacy. Its length and composition profoundly influence the formation and stability of the ternary complex, which is essential for ubiquitination and subsequent degradation of the target protein.[1][2] This guide provides a comparative analysis of a long-chain Hydroxy-PEG20-Boc linker against shorter PEG counterparts, supported by synthesized experimental data that reflects established principles of PROTAC optimization.
The PROTAC Catalytic Cycle: A Precis
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. They act as a bridge, bringing a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.[1][3]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Impact of PEG Linker Length on Degradation Efficacy
The length of the polyethylene (B3416737) glycol (PEG) linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[2] A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can lead to an entropic penalty upon binding and may not orient the POI and E3 ligase optimally for efficient ubiquitination.[4][5]
This case study examines a series of PROTACs developed to degrade a hypothetical bromodomain-containing protein (BRD-X). The PROTACs utilize the same warhead and E3 ligase ligand but differ in the length of the PEG linker.
Quantitative Data Summary
The following table summarizes the in vitro degradation performance of PROTACs with varying PEG linker lengths after 24 hours of treatment in a human cancer cell line.
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | Hydroxy-PEG4-Boc | 150 | 85 |
| PROTAC-2 | Hydroxy-PEG8-Boc | 50 | 95 |
| PROTAC-3 | Hydroxy-PEG12-Boc | 75 | 90 |
| PROTAC-4 | This compound | 25 | 98 |
| PROTAC-5 | Hydroxy-PEG24-Boc | 100 | 80 |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Analysis:
The data clearly indicates that the this compound linker (PROTAC-4) resulted in the most potent degradation of BRD-X, exhibiting the lowest DC50 and the highest Dmax. This suggests that for this particular target and E3 ligase combination, a longer and more flexible linker is advantageous for forming a productive ternary complex. The shorter linkers (PROTAC-1) may not provide sufficient length to bridge the two proteins effectively, while the longest linker (PROTAC-5) shows a decrease in potency, a phenomenon sometimes referred to as the "hook effect," which could be due to the formation of non-productive binary complexes at higher concentrations.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this case study.
Cell Culture and PROTAC Treatment
-
Cell Seeding: Human cancer cells (e.g., HeLa or a relevant cancer cell line) are seeded in 6-well plates at a density of 2 x 10^5 cells per well and allowed to adhere overnight.
-
PROTAC Preparation: A 10 mM stock solution of each PROTAC is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made in cell culture medium to achieve the final desired concentrations.
-
Treatment: The cell culture medium is replaced with the medium containing the various concentrations of the PROTACs or a vehicle control (DMSO).
-
Incubation: The cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for Protein Degradation Analysis
-
Cell Lysis: After incubation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Transfer: Equal amounts of total protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for the target protein (BRD-X) and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software. The target protein signal is normalized to the loading control signal for each sample. The percentage of protein remaining is calculated relative to the vehicle-treated control.
Caption: A streamlined workflow for Western Blot analysis.
Conclusion
This case study underscores the critical importance of linker optimization in the development of effective PROTACs. The superior performance of the this compound linker in this context highlights that for certain protein targets, a longer, more flexible linker is necessary to achieve potent and maximal degradation. While PEG linkers offer advantages in terms of solubility and synthetic accessibility, the optimal length is highly dependent on the specific target and E3 ligase pairing and must be determined empirically.[1][4] This guide provides a framework for the comparative evaluation of different linker strategies to accelerate the design of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Benchmarking Hydroxy-PEG20-Boc: A Comparative Guide to Bifunctional Linkers in Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
The selection of a bifunctional linker is a critical decision in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the therapeutic payload but also significantly influences the stability, solubility, pharmacokinetics, and overall efficacy of the conjugate. This guide provides an objective comparison of Hydroxy-PEG20-Boc, a long-chain polyethylene (B3416737) glycol (PEG) linker, against other bifunctional linkers with varying PEG lengths and functionalities. The information is supported by a summary of experimental data and detailed methodologies to inform rational linker selection.
The Role of PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers have become integral in the design of bioconjugates due to their unique properties. PEGylation, the process of incorporating PEG chains, enhances the hydrophilicity of the conjugate, which is particularly beneficial when working with hydrophobic payloads, as it can mitigate aggregation.[1][2] Furthermore, the hydrodynamic radius of a PEGylated molecule is increased, leading to reduced renal clearance and a longer plasma half-life.[2][3] This extended circulation can result in greater accumulation of the therapeutic at the target site.[3][4]
This compound is a heterobifunctional linker featuring a hydroxyl group, a long-chain PEG spacer (20 ethylene (B1197577) glycol units), and a tert-butyloxycarbonyl (Boc)-protected amine. The Boc group provides a temporary mask for the primary amine, allowing for controlled, sequential conjugation.[5] It can be efficiently removed under acidic conditions to reveal the amine for subsequent coupling to a second molecule.[6][7]
Comparative Performance Analysis
The performance of a bifunctional linker is assessed through various parameters, including its impact on the stability, hydrophobicity, and in vitro and in vivo efficacy of the resulting conjugate. While direct head-to-head data for this compound is not always available, its performance can be reliably extrapolated from studies on linkers with similar long PEG chains.
Impact on Physicochemical Properties and Stability
The length of the PEG chain directly correlates with the hydrophilicity and stability of the ADC. Longer PEG chains, such as the PEG20 in this compound, are expected to significantly increase the hydrophilicity of the conjugate, thereby reducing aggregation and improving solubility.[8]
| Linker Type | Relative Hydrophobicity (HIC Retention Time) | Aggregation Percentage (%) | Key Advantages |
| Short PEG (e.g., PEG2-PEG4) | High | Can be significant with hydrophobic payloads | Minimal increase in molecular weight |
| Medium PEG (e.g., PEG8-PEG12) | Moderate | Reduced compared to short PEG | Good balance of properties for many ADCs[8] |
| Long PEG (e.g., this compound) | Low (Expected) | Very Low (Expected) | Excellent for hydrophobic payloads, high drug-to-antibody ratios (DARs), and improved stability [2][8] |
| Non-PEGylated | Very High | High risk of aggregation | Simpler synthesis |
Table 1: Expected impact of PEG linker length on the physicochemical properties of ADCs. Longer PEG chains generally lead to lower hydrophobicity and reduced aggregation. Data is synthesized from general trends observed in literature.
Impact on Pharmacokinetics (PK)
Longer PEG linkers increase the hydrodynamic size of the ADC, which reduces renal clearance and extends the plasma half-life.[3] This can lead to increased tumor accumulation and enhanced anti-tumor activity.[4]
| Linker Length | Plasma Half-life (t½) | Clearance Rate | Tumor Accumulation |
| No PEG | Shortest | Highest | Lower |
| Short PEG (PEG2-PEG4) | Increased | Reduced | Improved |
| Medium PEG (PEG8-PEG12) | Further Increased | Further Reduced | Enhanced |
| Long PEG (PEG20) | Significantly Increased (Expected) | Lowest (Expected) | Potentially Highest (Expected) [4] |
Table 2: General trends of the impact of PEG linker length on the pharmacokinetic parameters of ADCs. Longer PEG chains are associated with longer half-lives and lower clearance rates.
Impact on In Vitro and In Vivo Efficacy
While longer PEG chains can be advantageous for PK, they may also introduce steric hindrance, which could slightly decrease the in vitro potency of the conjugate by impeding its binding to the target antigen or affecting the subsequent payload release.[3] However, the improved PK properties often translate to superior in vivo efficacy, especially for highly potent payloads.[4][9]
| Linker Length | In Vitro Potency (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) |
| No PEG | Potentially Highest | Limited by poor PK |
| Short PEG (PEG2-PEG4) | High | Improved |
| Medium PEG (PEG8-PEG12) | May show slight decrease | Often optimal balance |
| Long PEG (PEG20) | May show slight decrease (Expected) | Potentially superior due to enhanced PK (Expected) [4][9] |
Table 3: The trade-off between in vitro potency and in vivo efficacy with varying PEG linker lengths. While in vitro potency might be slightly reduced with longer linkers, the in vivo performance is often enhanced.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of bifunctional linkers.
Protocol 1: Two-Step Antibody-Drug Conjugation using a Boc-Protected PEG Linker
This protocol outlines the general procedure for conjugating a drug to an antibody using a heterobifunctional linker like this compound.
Step 1: Activation of the Linker and Conjugation to the Drug Payload
-
Activate the hydroxyl group of this compound: This can be achieved by converting the hydroxyl group to a more reactive species, such as a p-nitrophenyl carbonate or an N-hydroxysuccinimidyl (NHS) ester, depending on the functional group on the drug to be conjugated.
-
Conjugate to the drug: React the activated linker with the drug molecule. The reaction conditions (solvent, temperature, and time) will depend on the specific chemistry involved.
-
Purify the linker-drug intermediate: Use an appropriate chromatographic method, such as reversed-phase HPLC, to purify the product.
Step 2: Boc Deprotection and Conjugation to the Antibody
-
Boc Deprotection: Dissolve the purified linker-drug intermediate in an anhydrous solvent like dichloromethane (B109758) (DCM).[6] Add trifluoroacetic acid (TFA) to a final concentration of 20-50%.[5][6] Stir at room temperature for 30 minutes to 2 hours, monitoring the reaction by LC-MS.[6]
-
Purification: Remove the TFA and solvent under vacuum. The resulting amine-functionalized linker-drug is typically used immediately in the next step.
-
Antibody Preparation: Prepare the antibody in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0.
-
Conjugation to Antibody: If the deprotected amine is to be reacted with a carboxyl group on the antibody, use a carbodiimide (B86325) activator like EDC in the presence of NHS. If the antibody has been engineered with a specific reactive group, use the appropriate conjugation chemistry.
-
Purification of the ADC: Purify the final ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and free antibody.[10]
Protocol 2: Characterization of the Antibody-Drug Conjugate
-
Drug-to-Antibody Ratio (DAR) Determination: The average DAR can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the drug. Alternatively, HIC or mass spectrometry can provide a more detailed distribution of drug loading.
-
Analysis of Aggregation: Use size-exclusion chromatography (SEC-HPLC) to determine the percentage of high molecular weight aggregates.[8] The ADC sample is injected onto an SEC column, and the elution profile is monitored at 280 nm. Aggregates will elute earlier than the monomeric ADC.
-
In Vitro Cytotoxicity Assay:
-
Cell Culture: Culture target cancer cells in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with serial dilutions of the ADC.
-
Incubation: Incubate for 72-120 hours.
-
Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTS or CellTiter-Glo®).[3]
-
-
Pharmacokinetic (PK) Studies:
-
Animal Model: Use naive rodents (mice or rats).[1]
-
Administration: Administer a single intravenous (IV) dose of the ADC.[1]
-
Blood Sampling: Collect blood samples at various time points.
-
Quantification: Determine the ADC concentration in the plasma using an enzyme-linked immunosorbent assay (ELISA) or LC-MS.[1]
-
Visualizing Experimental Workflows and Biological Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
Caption: General workflow for the synthesis and evaluation of an ADC using a Boc-protected linker.
Caption: Generalized signaling pathway for ADC-mediated cell killing.
Conclusion
This compound represents a class of long-chain bifunctional linkers that offer significant advantages in the development of drug conjugates, particularly for those with hydrophobic payloads or when high drug loading is desired. The extended PEG spacer is expected to enhance solubility, reduce aggregation, and improve the pharmacokinetic profile of the conjugate.[2] While a potential trade-off in in vitro potency may exist due to steric hindrance, the overall in vivo efficacy is often improved.[3][9] The Boc-protected amine allows for a controlled and sequential conjugation strategy, leading to more homogeneous and well-defined biotherapeutics.[5] The selection of the optimal linker remains highly dependent on the specific antibody, payload, and therapeutic application, and the experimental protocols provided herein offer a framework for the systematic evaluation of this compound against other bifunctional linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
orthogonal methods to validate PROTAC-mediated degradation with Hydroxy-PEG20-Boc
For researchers, scientists, and drug development professionals, the validation of a novel PROteolysis TArgeting Chimera (PROTAC) is a critical process. This guide provides an objective comparison of orthogonal methods to validate the efficacy and mechanism of action of PROTACs, with a particular focus on those synthesized using PEG-based linkers such as Hydroxy-PEG20-Boc.
PROTACs are a revolutionary therapeutic modality that, instead of merely inhibiting disease-causing proteins, co-opts the cell's own ubiquitin-proteasome system to induce their degradation.[1][2] These heterobifunctional molecules are comprised of a ligand that binds the target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker that connects the two.[1][3] The linker, often a polyethylene (B3416737) glycol (PEG) chain, is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[1][4] this compound is a heterobifunctional PEG-based linker used in the synthesis of PROTACs, enabling the connection of the two essential ligands.[3][5]
Given their unique mechanism of action, robust and multifaceted validation is essential to confirm on-target degradation, assess selectivity, and understand downstream effects.[1] Relying on a single analytical method is insufficient; therefore, a suite of orthogonal techniques is crucial to generate a reliable and complete data package for any PROTAC development program.[1][6]
The PROTAC Mechanism of Action: A Step-by-Step Degradation Pathway
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[2] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[3] The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[2][] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[2]
Caption: PROTAC-mediated protein degradation pathway.
Comparison of Orthogonal Validation Methods
A comprehensive validation strategy for a PROTAC involves a combination of biochemical, biophysical, and cell-based assays. The following table provides a comparative overview of key orthogonal methods.
| Method | Principle | Throughput | Key Advantages | Key Limitations |
| Western Blotting | Immunoassay to detect and quantify the target protein. | Low to Medium | Direct visualization of protein degradation; provides molecular weight information.[1] | Low throughput; semi-quantitative without rigorous normalization.[8] |
| Mass Spectrometry (MS)-based Proteomics | Unbiased identification and quantification of proteins and their post-translational modifications. | Low to Medium | Global proteome analysis to assess selectivity and off-target effects; highly quantitative.[6] | Technically demanding; expensive instrumentation. |
| Flow Cytometry | Measures protein levels in individual cells using fluorescently labeled antibodies. | High | High-throughput; provides single-cell resolution and population-level statistics.[8] | Requires cell surface or intracellular staining protocols; indirect measurement of protein levels. |
| Immunofluorescence (IF) | Visualizes the subcellular localization and abundance of a target protein using fluorescent antibodies. | Low to Medium | Provides spatial and morphological context of protein degradation.[1] | Can be subjective; quantification can be challenging. |
| Quantitative PCR (qPCR) | Measures mRNA levels of the target gene. | High | Differentiates protein degradation from transcriptional downregulation.[1] | Does not measure protein levels directly.[1] |
| HiBiT/NanoBRET | Bioluminescence-based assays to measure protein levels and protein-protein interactions in real-time in live cells. | High | High sensitivity; suitable for screening and kinetic studies of degradation and ternary complex formation.[6] | Requires genetic modification of cells (tagging the protein of interest).[1] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Plate-based immunoassay for the quantification of a target protein. | High | High throughput; quantitative. | Requires specific antibody pairs; may not distinguish between modified and unmodified protein. |
| Surface Plasmon Resonance (SPR) | Measures the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, and the formation of the ternary complex. | Low to Medium | Provides real-time kinetic data (kon, koff) and equilibrium dissociation constants (KD).[9][10] | Requires purified proteins; can be technically complex. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding to determine thermodynamic parameters of interaction. | Low | Provides a complete thermodynamic profile of binding (KD, ΔH, ΔS).[9][10] | Requires large amounts of purified protein; low throughput. |
| CRISPR/Cas9 Gene Editing | Knocks out the gene encoding the target protein or E3 ligase to confirm on-target dependency. | Low | Provides definitive evidence of on-target mechanism of action. | Time-consuming to generate knockout cell lines; potential for off-target gene editing. |
Experimental Workflow for PROTAC Validation
A logical workflow is essential for the efficient and comprehensive validation of a novel PROTAC. The following diagram illustrates a typical experimental pipeline.
Caption: A typical experimental workflow for PROTAC validation.
Detailed Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol describes the fundamental method for visualizing and quantifying PROTAC-induced protein degradation.
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with a dose-response of the PROTAC, a vehicle control, and a negative control PROTAC for a specified time course. To confirm proteasome-mediated degradation, include a condition with the PROTAC in combination with a proteasome inhibitor (e.g., MG132).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer the proteins to a PVDF membrane.[6]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.[1]
-
Analysis: Detect the chemiluminescent signal and quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) to correct for loading differences. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) can be determined by fitting the data to a dose-response curve.
Protocol 2: Mass Spectrometry-Based Proteomics for Selectivity Profiling
This protocol provides a global, unbiased approach to assess the on-target and off-target effects of a PROTAC.
-
Sample Preparation: Treat cells with the PROTAC at a concentration that achieves maximal degradation (Dmax) and a vehicle control.[6]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using trypsin.[6]
-
Peptide Labeling: Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry to identify and quantify the peptides.
-
Data Analysis: Process the raw data to identify and quantify proteins across the different treatment conditions. Determine the abundance changes of the target protein and all other identified proteins to assess the selectivity of the PROTAC.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
This protocol details the use of SPR to measure the binding kinetics of the PROTAC and the formation of the ternary complex.
-
Immobilization: Immobilize one of the binding partners (e.g., the E3 ligase or the target protein) onto the sensor chip surface.[9]
-
Analyte Injection: Inject the second protein and the PROTAC either sequentially or as a pre-incubated mixture over the sensor surface.[9]
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass change due to binding.[9]
-
Data Analysis: Fit the resulting sensorgrams to appropriate binding models to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD) for the binary and ternary interactions.[9][10]
Conclusion
The validation of PROTAC-mediated protein degradation requires a rigorous, multi-faceted approach. By employing a combination of orthogonal assays as described in this guide, researchers can build a comprehensive data package that robustly confirms on-target degradation, elucidates the mechanism of action, and assesses the selectivity of their PROTAC candidates. This thorough validation is indispensable for the successful development of these promising new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. ɑ-Hydroxy-ω-Boc Amino PEG [rapp-polymere.com]
- 10. t-Boc Amine PEG Hydroxyl - JenKem Technology USA [jenkemusa.com]
The Influence of PEG Linker Length on ADC Stability and Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linkers is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index, balancing stability in circulation with potent, targeted payload delivery. Among various strategies, the incorporation of polyethylene (B3416737) glycol (PEG) chains has become a key approach to modulate the physicochemical and pharmacological properties of these complex biotherapeutics. The length of the PEG linker is a crucial parameter that can be fine-tuned to optimize an ADC's performance. This guide provides an objective comparison of how different PEG linker lengths impact ADC stability and efficacy, supported by experimental data and detailed methodologies.
The Balancing Act: Stability vs. Efficacy
The inclusion of PEG linkers in ADC design offers several advantages. By increasing the hydrophilicity of the ADC, PEGylation can mitigate the aggregation propensity often associated with hydrophobic payloads, especially at higher drug-to-antibody ratios (DARs).[1][2][3] This enhanced solubility contributes to a more stable and homogenous product. Furthermore, the increased hydrodynamic radius of PEGylated ADCs leads to reduced renal clearance and a longer plasma half-life, which can result in greater accumulation of the ADC in tumor tissue and improved in vivo efficacy.[4][5][6]
However, a trade-off exists. While longer PEG chains can improve pharmacokinetic (PK) profiles, they may also lead to a decrease in in vitro cytotoxicity.[4][7] This can be attributed to steric hindrance from the longer PEG chain, which might impede the ADC's binding to its target antigen or the subsequent intracellular release and action of the cytotoxic payload.[5] The optimal PEG linker length is therefore context-dependent, requiring careful consideration of the specific antibody, payload, and target antigen.[2][8]
Comparative Performance Data
The following tables summarize quantitative data from various studies, highlighting the impact of different PEG linker lengths on key ADC stability and performance metrics.
Table 1: Impact of PEG Linker Length on Plasma Stability
| Linker Type | Time Point (hours) | % Payload Loss in Mouse Plasma | Reference |
| ADC-PEG4 | 24 | 22% | [8] |
| ADC-PEG8 | 24 | 12% | [8] |
This data indicates that the ADC with the longer PEG8 linker exhibited greater stability in mouse plasma over a 24-hour period, with almost half the payload loss compared to the ADC with the shorter PEG4 linker.[8]
Table 2: Impact of PEGylation on Pharmacokinetics and In Vitro Cytotoxicity of an Affibody-MMAE Conjugate
| Conjugate | PEG Molecular Weight | Half-Life (minutes) | Fold Extension in Half-Life | Fold Reduction in In Vitro Cytotoxicity | Reference |
| ZHER2-SMCC-MMAE (HM) | No PEG | 19.6 | - | - | [4][9] |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 49.2 | 2.5 | 4.5 | [4][9] |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 219.0 | 11.2 | 22 | [4][9] |
This study on a smaller targeting protein (affibody) demonstrates a significant extension in plasma half-life with increasing PEG chain length.[4][9] However, this improvement in pharmacokinetics was accompanied by a notable decrease in in vitro cytotoxicity.[4][9] Despite the reduced in vitro potency, the conjugate with the longest PEG chain (HP10KM) showed the most potent anti-tumor activity in vivo, highlighting the critical role of extended circulation time.[4][7]
Table 3: In Vitro Cytotoxicity of MMAE-based ADCs with Varying PEG Linkers on HER2-Positive and HER2-Low/Negative Cell Lines
| ADC Linker | Cell Line | IC50 (nM) | Reference |
| Non-PEGylated | NCI-N87 (HER2-positive) | 1.5 | [10] |
| PEG4 | NCI-N87 (HER2-positive) | 3.2 | [10] |
| PEG10 | NCI-N87 (HER2-positive) | 5.8 | [10] |
| Non-PEGylated | MCF-7 (HER2-low/negative) | >1000 | [10] |
| PEG4 | MCF-7 (HER2-low/negative) | >1000 | [10] |
| PEG10 | MCF-7 (HER2-low/negative) | >1000 | [10] |
This data suggests that increasing the length of the PEG chain can lead to a decrease in in vitro cytotoxicity against target-positive cells.[10] However, all PEGylated ADCs still demonstrated potent and selective killing of HER2-positive cells compared to HER2-low/negative cells.[10]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADCs with varying PEG linker lengths.
In Vitro Plasma Stability Assay
This assay determines the rate of payload deconjugation from an ADC in plasma from various species over time.[8]
Objective: To assess the stability of the linker and the potential for premature drug release in circulation.[11]
Protocol Outline:
-
ADC Incubation: Thaw frozen plasma (e.g., human, mouse, rat) at 37°C. Dilute the test ADCs to a final concentration of 100 µg/mL in the plasma. A control sample in PBS should be run in parallel. Incubate all samples at 37°C.[8][12]
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 120, 168 hours). Immediately freeze the collected samples at -80°C to stop any further reactions.[11][12]
-
Sample Processing:
-
LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with an HPLC system to determine the relative abundance of different DAR species and calculate the average DAR. A decrease in the average DAR over time indicates payload loss.[12]
Aggregation Assessment by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[1]
Objective: To quantify the percentage of aggregates in an ADC sample.
Protocol Outline:
-
Sample Preparation: Prepare the ADC samples in a suitable mobile phase at a concentration of approximately 1 mg/mL.[2]
-
SEC-HPLC: Inject the sample onto an SEC column. The separation is based on size, with larger aggregates eluting earlier than the monomeric ADC.[1]
-
Detection: Monitor the eluate at a wavelength of 280 nm.[2]
-
Data Analysis: Integrate the peak areas corresponding to the monomer and aggregates. Calculate the percentage of aggregation.[2]
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against target cancer cells.[11] The MTT assay is a common colorimetric method to assess cell viability.[11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC.
Protocol Outline:
-
Cell Seeding: Seed target antigen-positive cells in a 96-well plate and allow them to adhere overnight.[11]
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linkers and treat the cells.[11]
-
Incubation: Incubate the plates for 72-120 hours.[11]
-
Viability Assessment: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.[11]
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the IC50 by plotting cell viability against the logarithm of the ADC concentration.[11]
Visualizing the Impact and Processes
The following diagrams illustrate the key relationships and workflows discussed.
Caption: Relationship between PEG linker length and key ADC properties.
Caption: Experimental workflow for evaluating ADCs with different PEG linkers.
Caption: Generalized ADC internalization and payload release pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Quantitative Analysis of Protein Degradation by PROTACs Using Western Blot
For researchers, scientists, and drug development professionals, the precise quantification of target protein degradation is a cornerstone of evaluating the efficacy of Proteolysis-Targeting Chimeras (PROTACs). This guide provides an objective comparison of Western blot analysis with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy for your research.
PROTACs are a revolutionary therapeutic modality that co-opts the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the protein of interest (POI).[2] Verifying and quantifying this degradation event is therefore paramount in the development of these novel therapeutics.
This guide will delve into the nuances of using Western blot for this purpose, offering a standardized protocol, data interpretation guidelines, and a comparative analysis of alternative technologies.
The PROTAC Mechanism of Action: A Visual Overview
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the POI, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step.[2] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[1]
Quantitative Western Blot: A Step-by-Step Workflow
Western blotting is a fundamental and widely used technique to quantify the degradation of a target protein induced by PROTACs.[1][5] This method allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[1][3]
Detailed Experimental Protocol for Quantitative Western Blot
This protocol outlines the steps for treating cultured cells with a PROTAC and subsequently analyzing the degradation of the target protein via Western blot.[6][7]
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in complete growth medium. A typical concentration range might span from low nanomolar to high micromolar to capture the full dose-response curve.[3][8]
-
Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations or controls (e.g., vehicle control like DMSO).
-
Incubate the cells for a predetermined time (e.g., 18-24 hours).[8]
2. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing soluble proteins.[6]
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading.[6]
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[6][9]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[1][8]
-
Wash the membrane three times with TBST for 5-10 minutes each.[1]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST for 5-10 minutes each.[1]
-
Repeat the immunoblotting process for a loading control protein (e.g., GAPDH, β-actin, or total protein stain).[10]
5. Detection and Data Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate and apply it to the membrane.[1]
-
Capture the chemiluminescent signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[6]
-
Normalize the intensity of the target protein band to the corresponding loading control band.[1]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
Data Presentation and Interpretation
The quantitative data from the Western blot analysis should be summarized in a clear and structured table. A dose-response curve is then generated by plotting the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[3][9]
Example Data Table:
| PROTAC Concentration (nM) | Normalized Target Protein Level | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.95 | 5 |
| 10 | 0.78 | 22 |
| 100 | 0.45 | 55 |
| 1000 | 0.15 | 85 |
| 10000 | 0.10 | 90 |
Comparison with Alternative Technologies
While Western blot is a valuable tool, several other methods can be employed to quantify PROTAC-induced protein degradation. Each has its own advantages and disadvantages.
| Technology | Principle | Throughput | Key Advantages | Key Disadvantages |
| Traditional Western Blot | Antibody-based detection of size-separated proteins on a membrane. | Low to Medium | Widely accessible, provides protein size information, relatively low cost. | Semi-quantitative, labor-intensive, potential for variability.[4][10] |
| Capillary Western Blot (e.g., Jess) | Automated capillary-based protein separation and immunodetection. | High | Fully automated, highly reproducible, quantitative, faster than traditional Western blot.[4][5] | Requires specialized instrumentation. |
| HiBiT/NanoBRET | Luminescence-based assay quantifying protein levels in real-time. | High | Real-time kinetics, highly sensitive, no antibodies required, suitable for live cells.[2][4] | Requires genetic modification of the target protein.[2] |
| ELISA | Antibody-based quantitative detection of a specific protein in a plate-based format. | High | High-throughput, quantitative.[2] | Requires specific antibody pairs, no protein size information.[2] |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins. | Low | "Gold standard" for selectivity, unbiased global protein analysis, identifies off-target effects.[2] | Technically demanding, expensive, complex data analysis.[2] |
| Flow Cytometry | Measures fluorescence of individual cells stained with fluorescently labeled antibodies. | High | High-throughput, single-cell analysis.[2] | Indirect measure of protein levels, requires specific cell staining protocols.[2] |
Troubleshooting Common Western Blot Issues in PROTAC Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Target Protein Signal | Insufficient protein loading, poor antibody quality, inefficient protein transfer. | Increase protein load, optimize antibody concentration, verify transfer efficiency with Ponceau S stain.[1][6] |
| High Background | Insufficient blocking, improper antibody dilution, inadequate washing. | Optimize blocking time and agent, titrate primary and secondary antibodies, increase wash times and volumes.[1] |
| Inconsistent Loading Control | Inaccurate protein quantification, pipetting errors. | Re-quantify protein samples, use calibrated pipettes, consider total protein normalization.[1][11] |
| "Hook Effect" | At very high PROTAC concentrations, formation of non-productive binary complexes can reduce degradation. | Test a wider range of PROTAC concentrations, including lower doses, to observe the full dose-response curve.[3] |
| Signal Outside Linear Range | Over- or under-loading of protein, signal saturation. | Adjust the amount of protein loaded, optimize antibody concentrations and exposure times to ensure the signal is within the linear range of the detection system.[10] |
Conclusion
Quantitative Western blot remains a robust and accessible method for evaluating PROTAC-mediated protein degradation. By following a standardized protocol and being mindful of potential pitfalls, researchers can generate reliable data to guide their drug discovery efforts. However, for higher throughput screening or to gain deeper mechanistic insights, alternative technologies such as capillary Western blot, HiBiT assays, and mass spectrometry offer powerful complementary approaches. The choice of methodology should be guided by the specific experimental goals, available resources, and the desired level of quantitative rigor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selvita.com [selvita.com]
- 5. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. bio-rad.com [bio-rad.com]
A Comparative Guide to Flow Cytometry for Validating Antibody-Drug Conjugate Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of flow cytometry with other methods for validating the target engagement of Antibody-Drug Conjugates (ADCs). It includes supporting experimental data, detailed protocols, and visualizations to aid in the selection of appropriate analytical techniques for your ADC development pipeline.
The therapeutic efficacy of an ADC is contingent on its ability to bind to a specific antigen on the tumor cell surface, be internalized, and release its cytotoxic payload.[1] Therefore, robust and quantitative methods to assess target engagement and internalization are critical for the successful development of ADCs.[1] Flow cytometry has emerged as a powerful, high-throughput technique for this purpose, enabling the quantitative analysis of ADC binding and internalization at the single-cell level.[1][2]
Comparison of Target Engagement Methodologies
Flow cytometry offers a balance of throughput and quantitative rigor that makes it well-suited for various stages of ADC development, from early candidate screening to pre-clinical evaluation. While other techniques like confocal microscopy provide superior spatial resolution, they often lack the throughput required for screening large numbers of candidates.[2][3]
| Methodology | Principle | Advantages | Disadvantages |
| Flow Cytometry | Measures fluorescence intensity of cells stained with a fluorescently labeled ADC. Internalization can be quantified using quenching agents or pH-sensitive dyes.[1][4][5] | High-throughput, quantitative, single-cell analysis, allows for multiplexing with other markers.[1][2] | Provides limited spatial resolution regarding subcellular localization.[3] |
| Confocal Microscopy | High-resolution imaging of fluorescently labeled ADCs to visualize subcellular localization and trafficking.[3] | Excellent spatial resolution, allows for detailed visualization of internalization and trafficking pathways.[3] | Low-throughput, quantification can be complex and time-consuming.[2][3] |
| Imaging Flow Cytometry (IFC) | Combines the high-throughput capabilities of flow cytometry with the imaging capabilities of microscopy.[3] | Provides both quantitative data and spatial information on a large number of cells.[3] | More complex data analysis compared to conventional flow cytometry, specialized instrumentation required. |
| Ligand-Binding Assays (LBA) | Measures the binding interaction between the ADC (ligand) and its target antigen.[6] | High sensitivity and precision, suitable for pharmacokinetic (PK) studies.[6] | Does not directly measure cellular internalization or subsequent trafficking. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used for detailed characterization of the ADC, including drug-to-antibody ratio (DAR) and analysis of the payload.[6][7] | Provides detailed molecular information about the ADC.[6] | Does not provide information on cellular binding or internalization. |
Quantitative Data Summary
The following table summarizes typical quantitative data that can be obtained from flow cytometry-based ADC internalization assays. The "Percent Quenched Fluorescence" is a direct measure of internalization, representing the proportion of cell-surface fluorescence that has been eliminated by a quenching agent, thus revealing the internalized fluorescent signal.
| ADC Candidate | Target Cell Line | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) - Unquenched | MFI - Quenched | Percent Quenched Fluorescence (Internalization) |
| ADC-1 | Target-Positive | 1 | 15000 | 9000 | 40% |
| ADC-1 | Target-Positive | 4 | 25000 | 20000 | 80% |
| ADC-1 | Target-Negative | 4 | 500 | 450 | 10% |
| ADC-2 (Control) | Target-Positive | 4 | 18000 | 5400 | 70% |
Note: The data presented in this table is illustrative and will vary depending on the specific ADC, target antigen, cell line, and experimental conditions. The percent quenched fluorescence is calculated as: (1 – (MFI Quenched / MFI Unquenched)) x 100.[4]
Experimental Protocols
Protocol 1: ADC Internalization Assay using a Quenching Antibody
This protocol describes a method to quantify the internalization of a fluorescently labeled ADC by quenching the fluorescence of the ADC that remains on the cell surface.
Materials:
-
Target-expressing cells
-
ADC directly conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Non-binding isotype control ADC labeled with the same fluorophore
-
Quenching antibody (e.g., anti-Alexa Fluor 488 antibody)[4][5]
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 1% BSA)
-
Propidium Iodide (PI) or other viability dye
Procedure:
-
Cell Preparation: Seed target-expressing cells in a 96-well plate and culture overnight.
-
ADC Incubation: Treat cells with the fluorescently labeled ADC and the isotype control ADC at a predetermined concentration. Incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow for internalization. As a control, incubate a set of cells at 4°C, where internalization is inhibited.
-
Washing: After incubation, wash the cells twice with cold PBS to remove unbound ADC.
-
Quenching: For the "quenched" samples, incubate the cells with the quenching antibody in FACS buffer for 30 minutes on ice in the dark. For "unquenched" samples, incubate with FACS buffer alone.
-
Staining for Viability: Wash the cells and resuspend in FACS buffer containing a viability dye like PI to exclude dead cells from the analysis.
-
Data Acquisition: Analyze the cells on a flow cytometer. Collect fluorescence data for at least 10,000 events per sample.
-
Data Analysis: Gate on the live, single-cell population. Determine the Mean Fluorescence Intensity (MFI) for both the unquenched and quenched samples. Calculate the percentage of internalization as described in the quantitative data summary.
Protocol 2: ADC Internalization Assay using a pH-Sensitive Dye
This protocol utilizes a pH-sensitive dye that fluoresces only in the acidic environment of endosomes and lysosomes, providing a direct measure of ADC internalization.[1][4]
Materials:
-
Target-expressing cells
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo)
-
Unlabeled non-binding isotype control ADC
-
Cell culture medium
-
PBS
-
FACS buffer
-
Viability dye
Procedure:
-
Cell Preparation: Prepare cells as described in Protocol 1.
-
ADC Incubation: Treat cells with the pH-sensitive dye-labeled ADC and the isotype control. Incubate at 37°C for various time points.
-
Washing: After incubation, wash the cells twice with cold PBS.
-
Staining for Viability: Resuspend the cells in FACS buffer containing a viability dye.
-
Data Acquisition: Analyze the cells on a flow cytometer.
-
Data Analysis: Gate on the live, single-cell population. The increase in fluorescence intensity directly correlates with the amount of internalized ADC that has reached an acidic compartment.
Visualizations
Signaling Pathway: ADC Internalization and Payload Release
Caption: ADC internalization and payload release pathway.
Experimental Workflow: Flow Cytometry for ADC Internalization
Caption: General workflow for ADC internalization analysis by flow cytometry.
Logical Relationship: Method Selection for ADC Analysis
Caption: Decision tree for selecting an ADC analysis method.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. drugtargetreview.com [drugtargetreview.com]
A Head-to-Head Comparison of E3 Ligase Ligands for PROTAC Development with PEGylated Linkers
In the rapidly advancing field of targeted protein degradation, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a key focus for researchers and drug developers. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in PROTAC design is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein, initiating its degradation. The choice of E3 ligase ligand, in conjunction with the linker connecting it to the target protein ligand, significantly influences the potency, selectivity, and pharmacokinetic properties of the resulting PROTAC.[1][2]
This guide provides a comparative analysis of commonly used E3 ligase ligands, with a focus on their potential application with hydrophilic polyethylene (B3416737) glycol (PEG) linkers, such as Hydroxy-PEG20-Boc. While direct head-to-head experimental data for all ligands with this specific linker is limited, this guide compiles and analyzes existing data to provide a framework for informed decision-making in PROTAC development.
The Role of PEG Linkers in PROTAC Design
PEG linkers, like this compound, are frequently incorporated into PROTAC design due to their favorable physicochemical properties.[3][4] The inclusion of a PEG chain can enhance the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[3][5][6] Furthermore, the flexibility and length of the PEG linker are crucial for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[3][4]
Comparative Performance of E3 Ligase Ligands
The most extensively utilized E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[7][8] Ligands for these E3 ligases have been well-characterized and have demonstrated broad utility.
CRBN E3 Ligase Ligands
Ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931).[1][7][9] These are among the most widely used E3 ligase ligands in PROTAC development.[1]
Advantages of CRBN Ligands:
-
Well-established chemistry and readily available synthetic building blocks.[1]
-
Generally exhibit good drug-like properties, including oral bioavailability.[1]
-
Have demonstrated high degradation efficiency for a broad array of target proteins.[1][7]
Limitations of CRBN Ligands:
-
IMiD-based ligands can induce the degradation of endogenous neosubstrates, such as IKZF1 and IKZF3, which can lead to immunomodulatory effects or toxicity.[1][10]
A newer CRBN ligand, E3 ligase Ligand 9, offers a more selective profile by not inducing the degradation of IKZF3, although it exhibits a lower binding affinity to CRBN compared to lenalidomide and pomalidomide.[10]
| Ligand | Binding Affinity (Ki) to CRBN | IKZF3 Degradation | Key Characteristics |
| Pomalidomide | 0.8 µM[10] | Yes[10] | Strongest binding affinity among the common IMiDs.[10] |
| Lenalidomide | 3.1 µM[10] | Yes[10] | Well-established and widely used in PROTACs.[7] |
| E3 ligase Ligand 9 | 8.9 µM[10] | No[10] | More selective with reduced off-target effects on neosubstrates.[10] |
VHL E3 Ligase Ligands
Small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase have been developed through structure-based design.[11] (S,R,S)-AHPC is a widely used VHL ligand derived from the potent parent ligand VH032.[12]
Advantages of VHL Ligands:
-
High-affinity binding to VHL.[12]
-
Broad tissue expression of VHL.[12]
-
The availability of inactive epimers that can serve as negative controls for experiments.
Limitations of VHL Ligands:
-
Some VHL ligands have peptidic scaffolds which can lead to poorer pharmacokinetic properties compared to CRBN ligands.[1]
-
VHL protein levels can be regulated by oxygen levels, which could impact degrader potency in hypoxic environments like tumors.[]
| Ligand | Binary Binding Affinity (KD) to VHL | Key Characteristics |
| (S,R,S)-AHPC based ligands | Potent, often in the nanomolar range. | Widely used and well-characterized for PROTAC development.[12] |
| VH032 | High affinity | Parent ligand for many commonly used VHL ligands.[12] |
Signaling Pathways and Experimental Workflows
The design and evaluation of PROTACs involve understanding the underlying biological pathways and employing a suite of biochemical and cellular assays to assess their performance.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
Caption: The mechanism of action of a PROTAC molecule.
Experimental Workflow for PROTAC Evaluation
A robust evaluation of a PROTAC's performance requires a series of experiments to assess its binding, ternary complex formation, and ultimately, its ability to induce protein degradation in a cellular context.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance.
Ternary Complex Formation and Binding Affinity Assays
The stability of the ternary complex is a critical determinant of a PROTAC's success.[11][12]
Method: Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding affinities and kinetics of the binary and ternary complexes.
-
Protocol:
-
Ligand Immobilization: Immobilize the E3 ligase onto the surface of a sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase surface to determine the ternary binding affinity.
-
Cooperativity Calculation: The cooperativity (α) of the ternary complex can be calculated by comparing the binary and ternary binding affinities. An α value greater than 1 indicates positive cooperativity.[14]
-
Method: Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the thermodynamic parameters of binding.
-
Protocol:
-
Binary Affinity Determination: Titrate the PROTAC into a solution of the E3 ligase to determine their binding affinity. Similarly, titrate the PROTAC into a solution of the target protein.
-
Ternary Binding Affinity Determination: Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell. Titrate the PROTAC solution into this pre-formed complex.[11]
-
Cellular Degradation Assays
The ultimate measure of a PROTAC's efficacy is its ability to degrade the target protein within a cellular context.[12]
Method: Western Blot
-
Objective: To visualize and quantify the reduction in target protein levels.
-
Protocol:
-
Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantification: Densitometry is used to quantify the protein band intensities and determine the extent of degradation.
-
Method: In-Cell ELISA
-
Objective: A high-throughput method to quantify target protein levels.
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with the PROTAC.
-
Cell Fixation and Permeabilization: Fix the cells and permeabilize the cell membranes.
-
Immunostaining: Incubate the cells with a primary antibody against the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Detection: Add a substrate that produces a colorimetric or fluorescent signal.
-
Quantification: Measure the signal intensity using a plate reader to determine the relative protein levels.
-
Mechanism of Action Validation Assays
These assays are essential to confirm that the observed degradation is dependent on the intended E3 ligase.
Method: E3 Ligase Ligand Competition Assay
-
Objective: To confirm that the PROTAC's activity is dependent on its engagement with the intended E3 ligase.
-
Protocol:
-
Co-treat cells with the PROTAC and an excess of a free, high-affinity ligand for the same E3 ligase (e.g., free pomalidomide for a CRBN-recruiting PROTAC).
-
The excess free ligand will compete with the PROTAC for binding to the E3 ligase.
-
If the PROTAC-induced degradation of the target protein is rescued or diminished, it provides strong evidence for a mechanism dependent on that specific E3 ligase.[15]
-
Method: Genetic Knockdown/Knockout of E3 Ligase
-
Objective: To provide definitive genetic evidence of E3 ligase dependence.
-
Protocol:
-
Use techniques like siRNA, shRNA, or CRISPR/Cas9 to silence the expression of the intended E3 ligase in a cell line.
-
Treat these cells and a control cell line (with normal E3 ligase expression) with the PROTAC.
-
If the PROTAC is no longer able to degrade the target protein in the knockdown/knockout cells, it confirms the dependence on that specific E3 ligase.[15]
-
Conclusion
The selection of an E3 ligase ligand is a critical decision in the design of a successful PROTAC. While CRBN and VHL ligands are the most established, each has a distinct profile of advantages and limitations. The incorporation of a flexible and hydrophilic linker, such as this compound, can be instrumental in optimizing the physicochemical properties and biological activity of the resulting PROTAC. A thorough evaluation using the experimental protocols outlined in this guide is essential to identify the optimal combination of E3 ligase ligand, linker, and target-binding moiety for the development of potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacokinetic Properties of Hydroxy-PEG20-Boc Conjugates
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of bioconjugates, profoundly influencing the stability, solubility, and pharmacokinetic (PK) profile of the final therapeutic product. This guide provides a comparative evaluation of Hydroxy-PEG20-Boc, a long-chain polyethylene (B3416737) glycol (PEG) linker, against shorter PEG alternatives. The analysis is based on established principles of PEGylation and supported by generalized experimental data and detailed protocols for in vivo evaluation.
The process of PEGylation, attaching PEG chains to a molecule, is a widely used strategy to improve the PK properties of therapeutic agents.[] The length of the PEG linker is a key parameter that can be adjusted to optimize a drug's circulation half-life, distribution, and clearance.[2] Generally, a longer PEG chain increases the hydrodynamic size of the conjugate, which reduces renal clearance and shields the molecule from enzymatic degradation, resulting in a prolonged circulation half-life and increased systemic exposure.[2][3]
Comparative Analysis of PEG Linker Performance
| Parameter | Short-Chain PEG (e.g., PEG4) | Medium-Chain PEG (e.g., PEG8-12) | Long-Chain PEG (e.g., PEG20) | Rationale / Expected Impact |
| Molecular Weight (Daltons) | ~176 | ~352-528 | ~881 | Increased molecular weight is a primary contributor to altered PK properties. |
| Hydrodynamic Radius | Small | Moderate | Large | A larger size reduces the rate of renal filtration, a key clearance mechanism.[2][3] |
| Half-life (t½) | Shortest | Intermediate | Longest | Expected to increase significantly with PEG chain length, prolonging circulation time.[2][4] |
| Systemic Clearance (CL) | Highest | Intermediate | Lowest | Reduced clearance is a direct consequence of the increased hydrodynamic size.[2] |
| Volume of Distribution (Vss) | Largest | Intermediate | Smallest | Longer PEG chains may restrict distribution to tissues, confining the conjugate to the central compartment (bloodstream).[5] |
| Solubility | Good | Very Good | Excellent | PEG is a hydrophilic polymer, and longer chains impart greater water solubility.[6] |
| Potential for Immunogenicity | Low | Low to Moderate | Moderate | While PEG is generally considered non-immunogenic, longer chains have been suggested to have a higher potential for eliciting an immune response.[7] |
Experimental Protocols
A robust evaluation of pharmacokinetic properties requires well-designed in vivo studies. The following is a detailed protocol for a typical murine pharmacokinetic study.
Protocol 1: Murine Pharmacokinetic Study
Objective: To determine the key pharmacokinetic parameters (t½, CL, Vss) of a PEGylated conjugate in a mouse model following intravenous administration.
Materials:
-
Test conjugate (e.g., Small Molecule-PEG20-Boc)
-
Vehicle solution (e.g., 10% DMSO in saline)
-
8-10 week old male C57BL/6 mice
-
Syringes and needles for intravenous (tail vein) injection
-
Heparinized capillary tubes for blood collection
-
Microcentrifuge tubes
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.
-
Formulation: Prepare the test conjugate in the vehicle solution at the desired concentration for dosing (e.g., 5 mg/kg).
-
Dosing: Administer the conjugate as a single bolus via intravenous (IV) injection into the tail vein.[8] Record the precise time of administration.
-
Blood Sampling: Collect blood samples (approx. 30 µL) at predetermined time points. A serial bleeding protocol from a single mouse is recommended to reduce animal usage and inter-animal variability.[9][10]
-
Suggested Time Points: 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.[8]
-
Early time points (5, 15, 30 min) can be collected via submandibular vein puncture.[9]
-
Later time points may require collection from the retro-orbital venous plexus under anesthesia.[9]
-
The final time point can be a terminal collection via cardiac puncture.[9]
-
-
Plasma Preparation: Immediately transfer the collected blood into pre-labeled microcentrifuge tubes containing an anticoagulant (e.g., heparin). Centrifuge the samples to separate the plasma.
-
Bioanalysis:
-
Extract the drug conjugate from the plasma samples.
-
Quantify the concentration of the conjugate in each sample using a validated LC-MS/MS method.[5]
-
-
Data Analysis:
-
Plot the plasma concentration of the conjugate versus time.
-
Calculate the key pharmacokinetic parameters using non-compartmental analysis software.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines, with a protocol approved by an Institutional Animal Care and Use Committee (IACUC).[11]
Visualizations
Workflow for Pharmacokinetic Evaluation
The following diagram illustrates the general workflow for conducting an in vivo pharmacokinetic study.
Caption: Generalized workflow for an in-vivo pharmacokinetic study.
Impact of PEGylation on Drug Properties
This diagram illustrates how PEGylation modifies the properties of a therapeutic molecule to enhance its pharmacokinetic profile.
Caption: Mechanism of PEGylation-mediated pharmacokinetic enhancement.
Alternatives to PEG Linkers
Concerns about the potential immunogenicity of PEG have led to the exploration of alternative hydrophilic polymers.[7] These alternatives aim to replicate the favorable pharmacokinetic effects of PEG while mitigating potential immune responses.
-
Polysarcosine (pSar): This polymer is a promising alternative that is considered non-immunogenic and can be used in a similar manner to PEG for bioconjugation.[12]
-
Zwitterionic Polymers: Materials such as poly(carboxybetaine) (pCB) and poly(sulfobetaine) (pSB) are highly hydrophilic and have shown excellent resistance to non-specific protein adsorption, making them attractive for stealth applications.[12]
-
Hyperbranched Polyglycerol (PG): PGs are non-immunogenic, highly hydrophilic, and have demonstrated robust blood circulation times. However, they have shown a tendency to accumulate in the liver and kidneys.[7]
The selection of an appropriate linker technology, whether traditional PEGylation with varying chain lengths or newer alternatives, must be empirically determined for each specific therapeutic application to achieve the optimal balance of efficacy, safety, and pharmacokinetic performance.
References
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation | MDPI [mdpi.com]
- 8. Table 11, Example of Experimental Design for a Mouse Pharmacokinetic/Biodistribution Study - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Hydroxy-PEG20-Boc: A Procedural Guide
For researchers and professionals in the field of drug development, the meticulous management and disposal of chemical reagents like Hydroxy-PEG20-Boc are fundamental to maintaining a safe and compliant laboratory environment. This guide offers a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of personnel and adherence to environmental regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data for related compounds, this compound should be handled with standard laboratory precautions. Although not classified as dangerous, it is prudent to minimize exposure.[1] The toxicological properties of this compound have not been thoroughly investigated.[1]
Recommended Personal Protective Equipment (PPE):
To ensure personal safety when handling and disposing of this compound, the following PPE is recommended:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles.[1][2] |
| Hand Protection | Common chemical-resistant gloves.[1][2] |
| Respiratory Protection | Avoid inhalation of vapor or gas. Use in a well-ventilated area. A self-contained breathing apparatus may be necessary for firefighting.[1][2] |
| Body Protection | A lab coat or full suit should be worn.[2][3] |
Step-by-Step Disposal Protocol
The primary guideline for the disposal of this compound and similar chemicals is to treat them as chemical waste and arrange for their collection by a licensed waste disposal contractor.[3][4] Under no circumstances should this chemical be flushed down the sewer. [1]
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, reaction mixtures, and contaminated consumables (e.g., pipette tips, vials, and gloves), in a designated and clearly labeled waste container.[1][3]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) office.[3]
-
-
Container Labeling and Storage:
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.[1]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1]
-
Collect the absorbed material and place it into the designated chemical waste container.[1]
-
Do not allow the spilled material to enter drains or waterways.[1]
-
-
Arranging for Disposal:
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
